6-Methoxyquinaldine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJQQFMJKMXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148246 | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-28-0 | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinaldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyquinaldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYQUINALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC360F525A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 6-Methoxyquinaldine
Abstract
This technical guide delves into the historical discovery and foundational synthesis of 6-methoxyquinaldine (6-methoxy-2-methylquinoline), a pivotal heterocyclic compound. Its emergence is not marked by a singular event but is intricately woven into the fabric of late 19th-century organic chemistry, driven by the burgeoning dye industry and the quest for synthetic antimalarials. We will explore the intellectual and experimental landscape that led to its creation, focusing on the seminal Doebner-von Miller reaction. This guide provides a detailed examination of the reaction mechanism, a reconstructed historical experimental protocol, and the enduring significance of this scaffold in medicinal chemistry, particularly as a structural fragment of the renowned antimalarial, quinine.
Introduction: The Rise of Quinoline Chemistry
The latter half of the 19th century was a period of profound advancement in organic chemistry. The elucidation of the structure of benzene by August Kekulé in 1865 provided the theoretical framework for understanding aromatic compounds, unleashing a wave of synthetic exploration. Among the heterocyclic compounds that garnered significant attention was quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[1] The structural similarity of the quinoline core to that of quinine, the only effective treatment for malaria at the time, ignited a fervent search for synthetic analogues. This pursuit, coupled with the demand for new synthetic dyes, laid the groundwork for the development of various methods for quinoline synthesis.
The Probable Genesis: The Doebner-von Miller Reaction
While a definitive "discovery" paper for this compound is not evident in the historical record, its first synthesis can be confidently attributed to the application of the Doebner-von Miller reaction, developed in the early 1880s by Oscar Doebner and Wilhelm von Miller.[2][3] This reaction, a variation of the Skraup synthesis, provided a versatile method for preparing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of a strong acid.[2][3]
The synthesis of this compound would have been a logical extension of this methodology, utilizing p-anisidine (p-methoxyaniline) as the aniline component and crotonaldehyde as the α,β-unsaturated carbonyl compound. The methoxy group of p-anisidine, being an electron-donating group, would have readily participated in the electrophilic aromatic substitution that is central to the cyclization step of the reaction.
Causality of Experimental Choices in the Doebner-von Miller Reaction
The choice of reactants and conditions in the Doebner-von Miller synthesis was guided by the mechanistic understanding of the time.
-
p-Anisidine: The availability of this substituted aniline from the reduction of the corresponding nitro compound made it an accessible starting material. The methoxy group at the para position directs the cyclization to form the 6-methoxy-substituted quinoline isomer exclusively.
-
Crotonaldehyde: As an α,β-unsaturated aldehyde, it provides the necessary four-carbon chain to form the pyridine ring of the quinoline system. The methyl group on the β-carbon ultimately becomes the 2-methyl group of the quinaldine product.
-
Acid Catalyst (e.g., Hydrochloric Acid or Sulfuric Acid): The strong acid serves multiple crucial roles. It protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also catalyzes the dehydration and cyclization steps.
-
Oxidizing Agent (often adventitious air or added nitrobenzene): The initial cyclization product is a dihydroquinoline. An oxidation step is required to aromatize the pyridine ring to form the stable quinoline system. In many early procedures, atmospheric oxygen served as the oxidant during the vigorous reaction conditions.
Visualizing the Doebner-von Miller Synthesis of this compound
Caption: Workflow of the Doebner-von Miller reaction for this compound synthesis.
Reconstructed Historical Experimental Protocol
Based on the general procedures for the Doebner-von Miller reaction described in the late 19th and early 20th centuries, a probable protocol for the first synthesis of this compound is as follows. It is important to note that these early reactions were often vigorous and produced significant amounts of tarry byproducts.[4]
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
An oxidizing agent (e.g., nitrobenzene, though often omitted and relied on air oxidation)
-
Sodium Hydroxide solution (for neutralization)
-
Steam distillation apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A mixture of p-anisidine and concentrated hydrochloric acid was prepared in a reaction flask, forming the aniline hydrochloride salt.
-
The mixture was heated, and crotonaldehyde was added portion-wise to the hot, acidic solution. This slow addition was crucial to control the exothermic reaction.[4]
-
The reaction mixture was then heated under reflux for several hours, during which the solution would darken considerably due to the formation of polymeric byproducts.[5]
-
After cooling, the reaction mixture was made strongly alkaline with a sodium hydroxide solution to liberate the free quinoline base.
-
The crude this compound was then isolated from the tarry mixture by steam distillation.[4] The product, being steam-volatile, would co-distill with water.
-
The distillate, a milky emulsion, was collected and the this compound was separated from the aqueous layer. Further extraction of the aqueous layer with a suitable solvent (e.g., diethyl ether) would recover dissolved product.
-
The combined organic extracts were dried and the solvent removed. The crude product was then purified by fractional distillation under reduced pressure.
Data Summary Table:
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| p-Anisidine | C₇H₉NO | 123.15 | Colorless to yellowish liquid or solid |
| Crotonaldehyde | C₄H₆O | 70.09 | Colorless to straw-colored liquid |
| This compound | C₁₁H₁₁NO | 173.21 | Colorless to pale yellow oil |
The Quinine Connection: A Scaffold of Significance
The interest in 6-methoxyquinoline derivatives was significantly fueled by their structural relationship to quinine. Quinine, a complex alkaloid, features a 6-methoxyquinoline core. The German chemist Paul Rabe made significant contributions to the understanding of quinine's structure through extensive degradation studies in the early 20th century. His work, which involved breaking down the quinine molecule into smaller, identifiable fragments, would have undoubtedly involved the chemistry of 6-methoxyquinoline and its derivatives.
Rabe's later work on the partial synthesis of quinine further solidified the importance of the 6-methoxyquinoline scaffold. In 1918, Rabe and Karl Kindler reported the conversion of quinotoxine (a degradation product of quinine) back to quinine, a crucial step in what would later become the formal total synthesis of quinine by Woodward and Doering in 1944. This body of work highlighted the fundamental role of the 6-methoxyquinoline unit and undoubtedly spurred further investigation into the synthesis and properties of related compounds like this compound.
Visualizing the Structural Relationship
Caption: Relationship between Quinine, 6-Methoxyquinoline, and this compound.
Conclusion and Future Perspectives
The discovery of this compound was not a singular breakthrough but an evolutionary step in the systematic exploration of quinoline chemistry. Born out of the practical needs of the dye and pharmaceutical industries, its synthesis via the Doebner-von Miller reaction represents a classic example of the power of named reactions in expanding the chemical toolkit. The enduring legacy of this compound lies in its continued relevance as a building block in the synthesis of biologically active molecules. The historical context of its discovery serves as a testament to the interplay between fundamental research and applied science, a dynamic that continues to drive innovation in drug development and materials science today.
References
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
- Wikipedia. (2023). Doebner–Miller reaction. [Link]
- BIOSYNCE. (2023, October 17). What is the history of the discovery of quinoline? [Link]
- Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War.
- Wang, Z. (2010). Doebner-von Miller Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Smith, A. B., III, & Williams, R. M. (2008). Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine Into Quinine: Experimental Affirmation of the Woodward–Doering Formal Total Synthesis of Quinine. Angewandte Chemie International Edition, 47(10), 1736-1740. [Link]
- ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction? [Link]
Sources
An In-depth Technical Guide to the Early Synthesis of 6-Methoxyquinaldine
Introduction: The Significance of the Quinaldine Scaffold
6-Methoxyquinaldine, also known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic organic compound that has served as a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its core structure, the quinoline ring system, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The strategic placement of the methoxy group at the 6-position and the methyl group at the 2-position significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed exploration of the foundational, early synthetic methodologies that were pivotal in the initial preparation of this important chemical entity, with a focus on the underlying principles and practical considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| p-Anisidine | C₇H₉NO | 123.15 | 57.2 | 243 | White solid, may appear grey-brown due to air oxidation[1] |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 17-20[2] | 279-284[2] | Liquid[2] |
| This compound | C₁₁H₁₁NO | 173.21 | 48-51 | 165-167 (at 15 mmHg) | Solid |
Classic Synthetic Strategies: Building the Quinoline Core
The early syntheses of this compound and other quinoline derivatives were dominated by a few powerful, name reactions that remain fundamental to heterocyclic chemistry. These methods, while sometimes harsh by modern standards, provided the initial access to this important class of compounds.
The Doebner-von Miller Reaction: A Cornerstone of Quinaldine Synthesis
The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a versatile and historically significant method for preparing quinolines.[3][4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[3] For the synthesis of this compound, p-anisidine serves as the aniline component.
Causality Behind Experimental Choices:
-
Starting Materials: p-Anisidine is selected due to the desired 6-methoxy substitution pattern on the resulting quinoline ring. The α,β-unsaturated carbonyl compound, often generated in situ from an aldol condensation, provides the three-carbon chain necessary to form the pyridine ring of the quinoline system. For this compound, crotonaldehyde (or its precursors) is the logical choice to introduce the 2-methyl group.
-
Acid Catalysis: Strong acids, such as sulfuric acid or hydrochloric acid, are essential for several steps in the reaction mechanism.[3] They protonate the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. The acid also catalyzes the cyclization and dehydration steps that lead to the final aromatic quinoline ring.
-
Oxidizing Agent: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] This is often accomplished by an oxidizing agent present in the reaction mixture, which can be the α,β-unsaturated carbonyl compound itself or an added oxidant.
Reaction Mechanism and Workflow:
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study.[7][8] A generally accepted pathway involves the following key steps:
-
Michael Addition: The aniline (p-anisidine) undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate is dehydrated under the acidic conditions.
-
Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product, this compound.
Caption: Workflow of the Doebner-von Miller synthesis of this compound.
Detailed Experimental Protocol (Generalized):
A generalized protocol for the Doebner-von Miller synthesis of this compound is as follows:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of p-anisidine in a suitable solvent is prepared.
-
Concentrated hydrochloric acid or sulfuric acid is carefully added to the aniline solution.
-
Crotonaldehyde is added dropwise to the heated reaction mixture.
-
The reaction mixture is refluxed for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution).
-
The crude product is then extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by a suitable method, such as distillation or chromatography.
Trustworthiness and Self-Validation:
The success of the Doebner-von Miller synthesis can be monitored and validated at several stages. Thin-layer chromatography (TLC) can be used to follow the consumption of the starting materials and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be compared to the literature value.
The Skraup Synthesis: A Classic Route to Quinolines
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is another fundamental method for preparing quinolines.[9] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] To synthesize this compound via a Skraup-type reaction, a modification is required where glycerol is replaced with a precursor that can generate crotonaldehyde in situ.
Causality Behind Experimental Choices:
-
Glycerol Dehydration: In the classic Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[10] For the synthesis of this compound, a precursor to crotonaldehyde would be necessary to introduce the 2-methyl group.
-
Oxidizing Agent: Nitrobenzene corresponding to the aniline used (in this case, p-nitroanisole) is often used as the oxidizing agent and can also act as a solvent.[11] Arsenic pentoxide has also been historically used. The oxidizing agent is crucial for the final aromatization step.
-
Reaction Conditions: The Skraup reaction is notoriously exothermic and can be violent if not carefully controlled.[12] The use of a moderator, such as ferrous sulfate, is often employed to ensure a more controlled reaction.[11]
Reaction Mechanism and Workflow:
The mechanism of the Skraup synthesis shares similarities with the Doebner-von Miller reaction and involves the following key transformations:
-
Formation of the α,β-Unsaturated Carbonyl: Glycerol is dehydrated to acrolein (or a crotonaldehyde precursor is used).
-
Michael Addition: The aniline (p-anisidine) adds to the α,β-unsaturated carbonyl.
-
Cyclization and Dehydration: The intermediate cyclizes and dehydrates to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to 6-methoxyquinoline (if acrolein is used) or this compound (if a crotonaldehyde precursor is used).
Caption: Generalized workflow of the Skraup synthesis for this compound.
Detailed Experimental Protocol (Generalized from a 6-Methoxyquinoline Synthesis):
The following is a generalized protocol adapted from a known synthesis of 6-methoxyquinoline, which can be modified for this compound by using a suitable crotonaldehyde precursor.[11]
-
In a large reaction vessel, p-anisidine, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid are combined.[11]
-
Concentrated sulfuric acid is slowly added dropwise to the stirred mixture.[11]
-
The reaction mixture is heated to around 140°C and refluxed for several hours.[11]
-
After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of approximately 5.5.[11]
-
Any resinous material is removed, and the solid is collected by suction filtration.[11]
-
The solid is washed with distilled water and then with ethyl acetate.[11]
-
The organic phases are combined, and the aqueous phase is extracted with ethyl acetate.[11]
-
The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.[11]
Trustworthiness and Self-Validation:
Due to the potentially vigorous nature of the Skraup reaction, careful temperature control and monitoring are critical for safety and to minimize side reactions.[12] As with the Doebner-von Miller reaction, TLC is a valuable tool for monitoring the reaction's progress. The final product must be rigorously characterized using spectroscopic techniques (NMR, MS) and its physical properties (melting point) compared with established data.
The Combes Quinoline Synthesis: An Alternative Approach
The Combes quinoline synthesis, first reported in 1888, offers another route to substituted quinolines.[13][14] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][15] To synthesize this compound using this method, p-anisidine would be reacted with acetylacetone (2,4-pentanedione).
Causality Behind Experimental Choices:
-
Reactants: The choice of p-anisidine ensures the 6-methoxy substitution. Acetylacetone is the β-diketone that will provide the necessary carbon framework to form the pyridine ring with a methyl group at the 2-position and another at the 4-position.
-
Acid Catalyst: A strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is required to catalyze the condensation and subsequent cyclization.[13][15]
Reaction Mechanism and Workflow:
The Combes synthesis proceeds through the following key steps:
-
Enamine Formation: The aniline (p-anisidine) condenses with one of the carbonyl groups of the β-diketone (acetylacetone) to form an enamine intermediate.
-
Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring.
-
Dehydration: The resulting intermediate is dehydrated to form the aromatic quinoline product.
Sources
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. 6-Methoxyquinoline for synthesis 5263-87-6 [sigmaaldrich.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Doebner-Miller Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 11. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. iipseries.org [iipseries.org]
Authored by a Senior Application Scientist
An In-depth Technical Guide to 6-Methoxyquinaldine: Core Properties and Applications
Foreword: The Quinoline Core in Modern Science
In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, aromatic framework provides an ideal backbone for molecular design. When substituted with specific functional groups, such as the methoxy and methyl groups in this compound (also known as 6-methoxy-2-methylquinoline), its utility expands significantly. The methoxy group, in particular, is a common feature in many approved drugs, where it modulates ligand-target binding, improves physicochemical properties, and fine-tunes metabolic stability.[3] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its fundamental properties in their work.
Core Physicochemical & Structural Properties
This compound is a solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with substituents at the 6- and 2-positions, respectively.[4] Its empirical formula is C₁₁H₁₁NO.
| Property | Value | Source(s) |
| CAS Number | 1078-28-0 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₁NO | [4][5] |
| Molecular Weight | 173.21 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 62-64 °C | |
| Flash Point | 62 °C | |
| IUPAC Name | 6-methoxy-2-methylquinoline | [6] |
| Synonyms | This compound, 2-Methyl-6-methoxyquinoline | [4][6] |
| SMILES String | COc1ccc2nc(C)ccc2c1 | |
| InChI Key | NAGJQQFMJKMXJQ-UHFFFAOYSA-N | [6] |
Synthesis Pathways: The Doebner-von Miller Reaction
The synthesis of the this compound scaffold is classically achieved via reactions that construct the quinoline ring system. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust method for this purpose.[8][9] This pathway involves the reaction of an aniline (in this case, p-anisidine) with an α,β-unsaturated aldehyde or ketone. The reaction proceeds through a Michael addition followed by cyclization and dehydration, and finally, aromatization via oxidation to yield the quinoline product.
Conceptual Synthesis Workflow
The diagram below outlines the logical flow for the synthesis of a substituted quinoline like this compound, starting from the key precursors.
Step-by-Step Experimental Protocol (General)
This protocol is a generalized representation based on established quinoline synthesis methodologies.[8][10]
-
Reaction Setup : To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add p-anisidine and the acid catalyst (e.g., concentrated sulfuric or hydrochloric acid) in a suitable solvent.
-
Addition of Aldehyde : Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the mixture. An exothermic reaction may occur, requiring controlled addition and cooling.
-
Addition of Oxidant : Introduce the oxidizing agent. In classic Skraup-type syntheses, arsenic acid, nitrobenzene, or ferrous sulfate can be used.[8] The choice of oxidant is critical for achieving high yield and avoiding side reactions.
-
Reflux : Heat the reaction mixture to reflux for several hours to ensure complete cyclization and aromatization.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization : After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base solution (e.g., sodium hydroxide) to a slightly basic or neutral pH.[8]
-
Workup - Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification : Wash the combined organic phase with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity & Key Applications
The chemical personality of this compound is dictated by its three key structural components: the electron-rich methoxy-substituted benzene ring, the relatively electron-poor pyridine ring, and the reactive C2-methyl group. This architecture makes it a versatile intermediate in organic synthesis and drug discovery.
Applications in Drug Development and Biology
The quinoline core is a cornerstone of many pharmaceuticals. This compound serves as a valuable starting material or structural motif in several areas of medicinal chemistry.
-
P-glycoprotein (P-gp) Inhibitors : Derivatives of 6-methoxy-2-arylquinolines have been synthesized and evaluated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[11] Modifying the scaffold allows for fine-tuning of inhibitory activity.
-
Antimalarial Agents : The 8-amino-6-methoxyquinoline pharmacophore is the central element in crucial antimalarial drugs like primaquine and tafenoquine.[9] Research into new hybrids linking this core to other moieties, such as tetrazoles, continues in the search for next-generation therapies against resistant strains of P. falciparum.[9]
-
Fluorescent Probes : The rigid, aromatic nature of the quinoline ring system imparts fluorescent properties. This compound has been used as a precursor in the synthesis of RNA-specific fluorescent probes for live-cell imaging applications.
The diagram below illustrates the role of this compound as a versatile scaffold.
Analytical Characterization
Accurate structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of this compound.[12][13][14]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides detailed information on the proton environment. Expected signals include a singlet for the C2-methyl group, a singlet for the C6-methoxy group, and a series of aromatic signals corresponding to the protons on the quinoline ring.[15][16]
-
¹³C NMR : Reveals the number of unique carbon atoms. Characteristic signals include those for the methyl and methoxy carbons, as well as distinct peaks for the aromatic and heterocyclic carbons.[11]
-
-
Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands for the functional groups present, including C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring system, and C-O stretching of the methoxy ether group.
-
Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 173.21.[6]
-
UV-Visible Spectroscopy : The extended aromatic system of quinoline results in strong absorption in the UV region, a property useful for quantitative analysis.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a standard method for assessing the purity of this compound and for quantitative analysis.[17] A C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) provides excellent separation.[17][18]
-
Gas Chromatography (GC) : As a compound with sufficient volatility, GC is also a suitable technique for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[19]
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[20][21]
-
Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing to prevent skin exposure.[20] In case of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.[22]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing.[20] Do not ingest or inhale.[21] Wash hands thoroughly after handling.[22]
-
Storage : Store in a dry, cool, and well-ventilated place.[20] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[20]
-
First Aid Measures :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21]
-
Skin : Wash off with soap and plenty of water. Remove contaminated clothing.[23]
-
Ingestion : If swallowed, seek immediate medical assistance.[20]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[23]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile molecular tool. Its fundamental properties—a stable yet reactive heterocyclic core, inherent fluorescence, and proven utility as a pharmacophore—make it a compound of significant interest. For researchers in medicinal chemistry, materials science, and chemical biology, a thorough understanding of its synthesis, reactivity, and analytical profile is the first step toward unlocking its full potential in creating novel drugs and advanced functional materials.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). 6-methoxyquinoline.
- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem Compound Database.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Methoxyquinoline.
- ChemSynthesis. (2025). 6-methoxyquinoline.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Asadi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 436–448.
- Melzer, N., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution.
- SIELC Technologies. (2018). Quinoline, 6-methoxy-.
- SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum.
- Dow, G. S., & Jessen, B. A. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 67(13), 10393–10461.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Chemazon. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube.
- Neuman, R. C. (n.d.). Chapter 5: Organic Spectrometry.
- ATSDR. (n.d.). Chapter 7: ANALYTICAL METHODS.
- Bull, J. A., et al. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 1141–1179.
- Fazio, F., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(11), 5900.
- Asadipour, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5510.
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]
- 7. CAS 1078-28-0 | 4H07-1-Y6 | MDL MFCD00006761 | 6-Methoxy-2-methylquinoline | SynQuest Laboratories [synquestlabs.com]
- 8. guidechem.com [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 11. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lehigh.edu [lehigh.edu]
- 13. youtube.com [youtube.com]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Quinoline, 6-methoxy- | SIELC Technologies [sielc.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.no [fishersci.no]
- 23. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Methoxyquinaldine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxyquinaldine, systematically known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic compound belonging to the quinoline family. Its structural scaffold is a key pharmacophore and a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, covering its core physicochemical properties, a detailed, field-proven protocol for its synthesis via the Doebner-Miller reaction, insights into its characterization, and its applications as a crucial building block in the development of therapeutic agents and functional molecules. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and organic synthesis.
Core Properties and Identification
This compound is a crystalline solid at room temperature, distinguished by the presence of a methoxy group on the benzene ring and a methyl group on the pyridine ring of the quinoline core. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity, making it a valuable precursor for further chemical modification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1078-28-0 | [1] |
| IUPAC Name | 6-methoxy-2-methylquinoline | |
| Synonyms | This compound | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.22 g/mol | [1] |
| Appearance | White to orange/green crystalline powder | [1] |
| Melting Point | 64 - 68 °C | [1] |
Synthesis of this compound via the Doebner-Miller Reaction
The most established and reliable method for synthesizing 2-methylquinolines (quinaldines) is the Doebner-Miller reaction. This acid-catalyzed cyclization reaction utilizes an aromatic amine and an α,β-unsaturated carbonyl compound. For this compound, the key precursors are p-anisidine and crotonaldehyde.
Mechanistic Rationale
The Doebner-Miller reaction proceeds through a series of well-understood steps. The causality behind the experimental choices is as follows:
-
Acid Catalysis: A strong acid (typically HCl or H₂SO₄) is essential. It serves two primary purposes: it protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack, and it facilitates the dehydration and subsequent cyclization steps.
-
Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the p-anisidine to the activated crotonaldehyde. This is a critical bond-forming step that establishes the basic carbon-nitrogen framework.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated carbonyl or iminium species. This is followed by a dehydration step, which drives the reaction towards the formation of the dihydroquinoline ring.
-
Oxidation: The resulting dihydroquinoline intermediate is not fully aromatic and is subsequently oxidized to the stable quinoline ring system. This final step is often accomplished by an oxidizing agent present in the reaction mixture or by air (O₂) oxidation, leading to the aromatic this compound product.
A significant challenge in the Doebner-Miller synthesis is the potential for polymerization of the α,β-unsaturated aldehyde under strong acidic conditions, leading to tar formation and reduced yields. The following protocol is optimized to control the reaction rate and minimize these side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on established Doebner-Miller procedures for synthesizing substituted quinaldines.
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and addition funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 molar equivalent) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C). This ensures the formation of the aniline hydrochloride salt and provides the necessary activation energy.
-
Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 molar equivalents) in a minimal amount of toluene. Add this solution dropwise to the refluxing p-anisidine hydrochloride solution over 1-2 hours.
-
Expert Insight: The slow, controlled addition of the aldehyde is crucial. It maintains a low instantaneous concentration of crotonaldehyde, favoring the desired reaction pathway over acid-catalyzed self-polymerization, thereby minimizing tar formation[2].
-
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slowly adding a concentrated NaOH solution until the pH is basic (pH > 10). This step deprotonates the quinoline product, making it soluble in organic solvents.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the Doebner-Miller synthesis of this compound.
Sources
An In-Depth Technical Guide to 6-Methoxyquinaldine for Advanced Research and Development
Introduction
6-Methoxyquinaldine, systematically known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyridine ring, makes it a pivotal precursor and a versatile building block in the synthesis of a wide array of functional molecules. For researchers and professionals in drug development, medicinal chemistry, and materials science, a thorough understanding of this compound's properties, synthesis, and reactive potential is crucial. This guide provides a comprehensive technical overview of this compound, moving from its fundamental molecular identity to its synthesis and significant applications, with a focus on the causality behind the scientific methodologies.
Section 1: Core Molecular Identity
A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.
Chemical Structure
This compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is substituted at position 6 of the benzene ring, and a methyl group (-CH₃) is at position 2 of the pyridine ring.[1]
Caption: Chemical structure of 6-methoxy-2-methylquinoline.
Nomenclature and Identifiers
-
IUPAC Name : 6-methoxy-2-methylquinoline[1]
-
Common Name : this compound[1]
-
CAS Number : 1078-28-0[1]
-
Molecular Formula : C₁₁H₁₁NO[1]
Physicochemical Properties
The quantitative properties of this compound are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Varies; may be a solid or liquid at room temperature | [2] |
| Melting Point | 17-20 °C | [2] |
| Boiling Point | 140-146 °C at 15 mmHg | [3] |
| Density | ~1.15 g/mL at 20 °C | [3] |
| Solubility | Very slightly soluble in water; soluble in common organic solvents like ethanol and chloroform. | [4] |
| Refractive Index (n20/D) | ~1.625 | [3] |
Section 2: Synthesis and Mechanistic Insights
The construction of the this compound scaffold is most classically achieved via the Doebner-von Miller reaction . This acid-catalyzed reaction provides a robust and direct route to quinoline derivatives from readily available starting materials.
The Doebner-von Miller Reaction: A Mechanistic Overview
The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound.[5][6] For this compound, the key reactants are p-anisidine (4-methoxyaniline) and an α,β-unsaturated aldehyde, typically crotonaldehyde .[7]
The causality behind this choice is twofold:
-
p-Anisidine provides the benzene ring with the required methoxy group at the correct position, which will become position 6 in the final quinoline ring system.
-
Crotonaldehyde (or its precursors like acetaldehyde which dimerize in situ) provides the three-carbon chain necessary to form the pyridine ring, with the methyl group correctly positioned to become the substituent at position 2.[8]
The reaction proceeds through a series of steps catalyzed by a strong acid (e.g., hydrochloric or sulfuric acid) and often a mild oxidant:
-
Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the p-anisidine to the protonated crotonaldehyde.[8]
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a carbonyl-derived electrophilic center, forming the second ring.[7]
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the stable, aromatic quinoline ring system. The oxidant can be an external agent or even another molecule of the Schiff base intermediate.[8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the established principles of the Doebner-von Miller reaction.[1][7][9] It is designed as a self-validating system where reaction progress can be monitored and the final product is purified to meet analytical standards.
Materials:
-
p-Anisidine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (or Paraldehyde as a precursor) (~2.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) or another Lewis acid catalyst (optional, but recommended)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Chloroform or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Standard laboratory glassware for reflux, extraction, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of p-anisidine (1.0 eq) in aqueous hydrochloric acid. Cool the mixture in an ice bath.
-
Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (or paraldehyde) dropwise to the cooled aniline solution. The slow addition is critical to control the initial exothermic reaction and prevent the polymerization of the aldehyde, which is a common cause of tar formation and low yields.[1]
-
Catalysis and Reflux: After the addition is complete, add the Lewis acid catalyst (e.g., ZnCl₂). Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This step is crucial as it deprotonates the quinoline hydrochloride salt, liberating the free base product.
-
Isolation - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.[7] The organic layers contain the crude this compound.
-
Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a dark oil or solid.
-
Final Purification: For high-purity material required in drug development, the crude product should be purified by vacuum distillation or column chromatography on silica gel.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Section 3: Applications in Drug Discovery and Materials Science
The rigid, heterocyclic structure of this compound makes it an attractive scaffold for interacting with biological targets and a valuable component in functional materials.
Role as a Pharmacophore Scaffold
The quinoline ring is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[9] The methoxy group, in particular, is known to increase potency and decrease toxicity in some classes of quinoline-based antibiotics. This compound serves as a key intermediate in the synthesis of pharmaceuticals for a wide range of conditions, including:
-
Heart disease and hypertension
-
Asthma and ulcers
-
Non-nucleoside inhibitors of HIV-1 reverse transcriptase
Precursor to Biologically Active Molecules
Researchers utilize this compound as a starting point for more complex molecules. For instance, it is a building block in the synthesis of novel 6-methoxy-2-arylquinolines, which have been investigated as potent inhibitors of P-glycoprotein (P-gp). P-gp is a transporter protein responsible for multidrug resistance in cancer, and its inhibition is a key strategy for improving the efficacy of chemotherapy.
Application in Functional Materials
Beyond pharmaceuticals, the fluorescent nature of the quinoline core allows for the use of this compound in the development of functional materials. It is used as a precursor in the synthesis of:
-
Fluorescent sensors for detecting metal ions like zinc.[3]
-
Inhibitors of bacterial DNA gyrase and topoisomerase.[3]
-
Cobalt-based ternary metal-organic complexes with magnetic properties.[3]
Conclusion
This compound is more than a simple chemical; it is a highly versatile and valuable platform for innovation in science. Its well-defined structure, accessible synthesis via the Doebner-von Miller reaction, and its role as a precursor to a vast range of biologically active and materially significant compounds underscore its importance. For researchers in drug discovery and materials science, mastery of its chemistry opens doors to new therapeutic agents, advanced diagnostic tools, and novel functional materials. This guide provides the foundational knowledge necessary to leverage the full potential of this critical chemical intermediate.
References
- Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
- Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 416–428.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, this compound.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
- Wikipedia. (n.d.). Doebner reaction.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from University of the Sunshine Coast website.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline?.
- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).
- ChemScene. (n.d.). 5263-87-6 | 6-Methoxyquinoline.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. iipseries.org [iipseries.org]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Methoxyquinaldine in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-methoxyquinaldine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a robust theoretical framework for understanding solubility, detailed experimental protocols for its determination, and guidance on data interpretation and application. By equipping the reader with both the "why" and the "how," this guide empowers laboratories to generate reliable and reproducible solubility data for this compound, a critical parameter for advancing its application in research and development.
Introduction to this compound: A Molecule of Growing Importance
This compound, with the chemical formula C₁₁H₁₁NO, is a derivative of quinaldine (2-methylquinoline).[5] Its structure, featuring a quinoline core with a methoxy group at the 6-position, makes it a valuable building block in the synthesis of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][6] The methoxy group can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2]
The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[12][13] This adage is a simplified but effective way to understand that a solute will dissolve best in a solvent that has a similar polarity.[14][15] The dissolution process involves the breaking of intermolecular forces within the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) and the formation of new intermolecular forces between the solute and the solvent (solute-solvent interactions).
Key Factors Influencing the Solubility of this compound:
-
Polarity: this compound possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and thus non-polar, while the nitrogen atom and the methoxy group introduce polarity through their lone pairs of electrons and electronegativity. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents. One can predict that it will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate polarity or non-polar solvents that can engage in π-π stacking interactions with the aromatic ring system.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility of this compound due to this interaction.
-
Molecular Size and Shape: Larger molecules can sometimes be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[16]
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[17][18] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
Detailed Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C or 37 °C for biorelevant studies).[10]
-
Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[8][17] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting value is the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. biorelevant.com [biorelevant.com]
- 11. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. homework.study.com [homework.study.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to 6-Methoxyquinaldine and its Derivatives: Synthesis, Mechanisms, and Applications
Abstract
6-Methoxyquinaldine, a methylated derivative of 6-methoxyquinoline, serves as a pivotal scaffold in synthetic and medicinal chemistry. Its structural framework is foundational to a class of compounds exhibiting a wide array of biological activities, most notably as antimalarial agents. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, the preparation of its key derivatives, and their mechanisms of action. We will delve into the critical role of 8-aminoquinoline derivatives in combating relapsing malaria, explore emerging applications in oncology, and discuss the potential of this heterocyclic system in materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the experimental methodologies surrounding this important chemical entity.
The this compound Core: Structure and Significance
This compound, systematically named 6-methoxy-2-methylquinoline, is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₁NO.[1] The structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The defining features of this compound are a methoxy group (-OCH₃) at the 6-position of the benzene ring and a methyl group (-CH₃) at the 2-position of the pyridine ring.
The strategic placement of these functional groups imparts specific chemical properties that make this compound a valuable precursor in organic synthesis. The quinoline nitrogen is basic, allowing for salt formation and influencing the molecule's pharmacokinetic properties. The methoxy group is an electron-donating group that can influence the reactivity of the benzene ring in electrophilic substitution reactions. The methyl group at the 2-position (the "quinaldine" nomenclature) is a key feature that distinguishes it from its parent compound, 6-methoxyquinoline, and is often a starting point for further functionalization.
The primary significance of the this compound scaffold lies in its role as a precursor to a range of pharmacologically active molecules, particularly the 8-aminoquinoline class of antimalarial drugs.
Synthesis of this compound and Key Precursors
The synthesis of the this compound core can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction is a classical and effective approach.
Doebner-von Miller Synthesis of this compound
The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[2] For the synthesis of this compound, p-anisidine (4-methoxyaniline) is reacted with crotonaldehyde.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
Causality: This protocol is designed to facilitate the acid-catalyzed cyclization of p-anisidine with crotonaldehyde. The use of a strong acid like hydrochloric acid is crucial for protonating the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. The subsequent steps involve dehydration and an oxidative aromatization to form the stable quinoline ring. Gradual addition of crotonaldehyde is recommended to control the exothermic nature of the reaction and minimize the formation of polymeric side products.
Materials:
-
p-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene or other suitable solvent
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of p-anisidine (1.0 equivalent) in aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing p-anisidine hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 6-Methoxy-8-nitroquinaldine: A Key Intermediate
For the development of many important derivatives, particularly the 8-aminoquinolines, a nitro group is introduced at the 8-position. This is typically achieved through a Skraup reaction using 4-methoxy-2-nitroaniline as the starting material, followed by the introduction of the methyl group at the 2-position.
Key Derivatives and their Synthesis
The true value of this compound is realized in its conversion to a variety of functionalized derivatives. The most prominent among these are the 8-aminoquinoline derivatives, which form the backbone of several antimalarial drugs.
Synthesis of 8-Amino-6-methoxyquinaldine Derivatives
The synthesis of 8-amino-6-methoxyquinaldine derivatives begins with the reduction of the corresponding 8-nitro compound.
Experimental Protocol: Reduction of 6-Methoxy-8-nitroquinaldine
Causality: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. The choice of solvent (e.g., ethanol or ethyl acetate) is important for substrate solubility and catalyst activity. The reaction is monitored by the uptake of hydrogen or by TLC to ensure complete conversion without over-reduction of the quinoline ring.
Materials:
-
6-Methoxy-8-nitroquinaldine
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite or other filter aid
Procedure:
-
Dissolve 6-methoxy-8-nitroquinaldine in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 8-amino-6-methoxyquinaldine.
The resulting 8-amino-6-methoxyquinaldine can then be alkylated at the amino group to introduce various side chains, which are crucial for antimalarial activity. For example, reaction with a suitably protected aminoalkyl halide, followed by deprotection, yields the final drug candidates.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone in the development of therapeutic agents, particularly for infectious diseases and oncology.
Antimalarial Agents: The 8-Aminoquinoline Class
Derivatives of 8-amino-6-methoxyquinoline are the only class of drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. These parasites can lie dormant in the liver as hypnozoites, causing recurrent infections.
Mechanism of Action: The antimalarial action of 8-aminoquinolines is not fully elucidated but is believed to involve a two-step biochemical relay:
-
Metabolic Activation: The parent drug is a prodrug that is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6), to form reactive quinone-imine intermediates.
-
Generation of Reactive Oxygen Species (ROS): These reactive metabolites undergo redox cycling, which generates significant amounts of ROS. The resulting oxidative stress is thought to damage parasite macromolecules and disrupt essential cellular processes, leading to the death of the hypnozoites.
A significant challenge with 8-aminoquinolines is their potential to cause severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, G6PD screening is essential before initiating treatment.
| Derivative Class | Target | Efficacy | Reference |
| 8-Aminoquinolines | P. vivax & P. ovale hypnozoites | Radical cure of relapsing malaria | [3] |
| 4-Substituted-8-amino-6-methoxyquinolines | Plasmodium species | Varied antimalarial activity | [3] |
Anticancer Activity
Recent research has highlighted the potential of quinoline derivatives as anticancer agents. Metal complexes of 6-methoxyquinoline have demonstrated cytotoxicity against cancer cell lines.
A study on 6-methoxyquinoline complexes showed that a copper complex (Cu6MQ) exhibited significant cytotoxic activity against the A549 human lung carcinoma cell line. The mechanism is believed to involve the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) |
| Copper(II)-6-methoxyquinoline complex (Cu6MQ) | A549 (Lung Carcinoma) | 57.9 ± 5.8 | 24 |
| Zinc(II)-6-methoxyquinoline complex (Zn6MQ) | A549 (Lung Carcinoma) | 202.3 ± 12.2 | 24 |
Table 1: Cytotoxicity of 6-methoxyquinoline metal complexes against A549 human lung carcinoma cells.
The quinoline scaffold's ability to intercalate DNA and inhibit key enzymes like topoisomerase makes it a promising area for the development of novel oncology drugs.[4][5]
Applications in Materials Science
The rigid, planar structure and electronic properties of the quinoline core make its derivatives interesting candidates for applications in materials science, particularly in organic electronics. While research on this compound itself is emerging, studies on closely related quinoline and quinoxaline derivatives provide strong indications of their potential.
Derivatives of quinoline are being investigated for use in Organic Light-Emitting Diodes (OLEDs).[6] The electron-deficient nature of the pyridine ring can facilitate electron transport, a crucial property for electron-transporting materials (ETMs) in OLEDs. The methoxy group, being electron-donating, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for the fine-tuning of the material's electronic and photophysical properties to match other layers in an OLED device.
Studies on the photophysical properties of 6-methoxyquinoline have provided insights into its excited-state dynamics, which are fundamental to its potential use in light-emitting applications.[6][7]
Conclusion and Future Outlook
This compound is a versatile heterocyclic compound with a rich history and a promising future. Its role as a key building block for the life-saving 8-aminoquinoline antimalarials is well-established. The ongoing challenge of drug resistance in malaria necessitates the continued exploration of new derivatives based on this scaffold.
Furthermore, the emerging evidence of the anticancer properties of 6-methoxyquinoline derivatives opens up new avenues for therapeutic development. The tunability of the quinoline core also presents exciting opportunities in materials science for the creation of novel organic electronic materials.
For researchers and drug development professionals, the this compound core offers a robust and adaptable platform for innovation. A thorough understanding of its synthesis, reactivity, and biological mechanisms is paramount to unlocking its full potential in addressing critical challenges in global health and technology.
References
- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.
- 6-Methoxyquinoline: Comprehensive Overview and Applications.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI.
- Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - NIH.
- 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - CONICET.
- Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | Request PDF - ResearchGate.
- US8754215B2 - Process for the preparation of praziquantel - Google Patents.
- IC50 values of the promising derivatives against the MCF‐7 cell line - ResearchGate.
- Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | The Journal of Physical Chemistry A - ACS Publications.
- Doebner–Miller reaction - Wikipedia.
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate.
- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- cytotoxicity ic50 values: Topics by Science.gov.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
- An improvement in the Doebner-Miller synthesis of quinaldines - ResearchGate.
- This compound | C11H11NO | CID 70648 - PubChem - NIH.
- Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate.
Sources
- 1. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Biological Significance of the Quinaldine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, demonstrating an exceptional ability to interact with diverse biological targets. These are known as "privileged scaffolds." The quinoline ring system, and specifically its 2-methyl derivative, quinaldine, stands as a quintessential example of such a scaffold.[1][2][3][4] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is not merely a synthetic curiosity but a foundational element in a vast array of pharmacologically active compounds. Its structural rigidity, coupled with the electronic properties of the nitrogen heteroatom and the reactivity of the C2-methyl group, provides a unique platform for chemical modification and optimization.
The biological significance of the quinaldine scaffold is remarkably broad, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6][7][8] This guide provides a technical exploration of the quinaldine scaffold, moving from its chemical synthesis to its multifaceted roles in targeting critical disease pathways. We will delve into the mechanisms of action, present quantitative biological data, and provide validated experimental protocols, offering researchers and drug development professionals a comprehensive resource to leverage the power of this remarkable molecular architecture.
Part 1: The Chemical Foundation of Quinaldine's Versatility
The therapeutic versatility of the quinaldine scaffold is fundamentally rooted in its chemical nature. The accessibility of its core structure through various synthetic routes allows for the generation of large, diverse libraries of compounds, which is essential for modern drug discovery campaigns.
Synthesis Strategies: From Classic Reactions to Green Chemistry
Historically, the synthesis of the quinaldine core has been dominated by classic named reactions such as the Doebner-von Miller reaction, which utilizes an aniline and an α,β-unsaturated aldehyde (like crotonaldehyde).[9][10] While effective, these methods often require harsh conditions and produce significant waste. In alignment with modern principles of sustainable chemistry, greener alternatives have been developed. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool, offering dramatically reduced reaction times, higher yields, and often eliminating the need for volatile organic solvents.[11]
Protocol: Microwave-Assisted, Solvent-Free Synthesis of a Quinaldine Derivative
This protocol describes an efficient, one-pot, solvent-free synthesis of a substituted quinaldine, adapted from established green chemistry methodologies.[11] The causality behind this choice lies in its efficiency and environmental advantages; microwave irradiation provides rapid, uniform heating, accelerating the reaction, while the use of a solid support (neutral alumina) impregnated with an acid catalyst avoids bulk solvent usage.
Objective: To synthesize a substituted quinaldine derivative from a corresponding aniline and acetaldehyde in a solvent-free, microwave-assisted reaction.
Materials:
-
Substituted Aniline (1.0 mmol)
-
Acetaldehyde (2.4 mmol)
-
Neutral Alumina (Al₂O₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Petroleum Ether
-
Microwave reactor designed for organic synthesis (e.g., ETHOS 1600)
-
Standard laboratory glassware and purification apparatus (column chromatography)
Methodology:
-
Catalyst Preparation: Prepare alumina impregnated with HCl. This can be done by adding a small amount of concentrated HCl to a slurry of neutral alumina in a fume hood and then drying to obtain a free-flowing powder.
-
Reaction Mixture Assembly: In an open glass container suitable for microwave synthesis, add the substituted aniline (1.0 mmol) and acetaldehyde (2.4 mmol).
-
Catalyst Addition: Add the pre-prepared HCl-impregnated alumina to the reaction vessel.
-
Mixing: Stir the heterogeneous mixture thoroughly for approximately 5 minutes to ensure uniform distribution of reactants on the alumina surface.
-
Microwave Irradiation: Place the open vessel into the microwave reactor. Irradiate the mixture at a power of 600 W. Reaction times are typically short (minutes) and should be optimized for the specific substrate. Monitor reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Extract the product from the alumina using ethyl acetate.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., 10% ethyl acetate/90% petroleum ether) to yield the pure quinaldine derivative.[11]
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Part 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quinaldine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent activity against a wide range of malignancies, including breast, lung, colon, and renal cancers.[12][13][14]
Key Mechanisms of Action
The anticancer efficacy of quinaldine derivatives stems from their ability to interact with multiple validated oncogenic targets.
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Quinaldine-based compounds have been designed as potent inhibitors of several key kinases, including the Epidermal Growth Factor Receptor (EGFR) and kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[15] By blocking these enzymes, the compounds halt the downstream signals that tell cancer cells to grow and divide.
-
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation and survival. Certain quinaldine derivatives have been shown to effectively inhibit the STAT3 signaling pathway, representing a promising strategy for targeting this critical oncogenic driver.[16]
-
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Quinaldine derivatives can act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[13] This disruption of the cytoskeleton triggers a cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).
Visualization: PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, and highlights the point of intervention for quinoline-chalcone hybrid inhibitors.
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by quinaldine derivatives.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative quinaldine derivatives against various human cancer cell lines, demonstrating their therapeutic potential.
| Compound Class | Cancer Cell Line | Target Organ | IC₅₀ (µM) | Reference |
| Quinaldine Derivative | T47D | Breast | 0.62 - 1.44 | [17] |
| Quinaldine Derivative | K562 | Leukemia | 0.62 - 1.44 | [17] |
| 8-Hydroxyquinoline-5-sulfonamide | C-32 | Melanoma | Comparable to Cisplatin | [12] |
| 8-Hydroxyquinoline-5-sulfonamide | MDA-MB-231 | Breast | Comparable to Cisplatin | [12] |
| Quinoline-Chalcone Hybrid | A549 | Lung | 1.91 | [15] |
| Quinoline-Chalcone Hybrid | K-562 | Leukemia | 5.29 | [15] |
Protocol: MTT Assay for Assessing Cell Viability
The MTT assay is a standard colorimetric method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.[16]
Objective: To determine the cytotoxic effect of a quinaldine-based test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., T47D, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 3-4 hours. The rationale is that viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 3: Antimicrobial Applications: Combating Infectious Diseases
The quinaldine scaffold is a proven pharmacophore for developing agents to combat bacterial and fungal infections.[18] Its derivatives are particularly noted for their activity against Gram-positive bacteria, including challenging multidrug-resistant strains.[19]
-
Antibacterial Activity: Quinaldine derivatives have demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis.[18] Crucially, potent activity has been observed against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[19] The mechanisms of action are varied, with some compounds inhibiting essential enzymes like dihydrofolate reductase, while others may disrupt bacterial cell membranes or DNA topoisomerases.[19][20]
-
Antifungal Activity: Several series of quinaldine derivatives have also been evaluated for their in vitro antifungal activity, showing promise for the development of new antimycotic agents.[5][6]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for representative quinaldine-based compounds against various microbial strains, illustrating their antibacterial potency.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinaldine Derivative 7a | B. subtilis | 0.5 mg/mL | [18] |
| Quinaldine Derivative 7a | S. aureus | 1.0 mg/mL | [18] |
| Quinolone-2-one 6c | MRSA | 0.75 | [19] |
| Quinolone-2-one 6c | VRE | 0.75 | [19] |
| Quinolone-2-one 6c | MRSE | 2.50 | [19] |
Part 4: Broadening the Therapeutic Horizon
Beyond cancer and microbial infections, the quinaldine scaffold's versatility extends to a range of other pressing therapeutic areas.
-
Antiviral Agents: Quinaldine derivatives have been identified as inhibitors of a wide spectrum of viruses, including Dengue virus, Zika virus, Human Immunodeficiency Virus (HIV), and Herpes virus.[21][22][23] Mechanistic studies suggest that these compounds often act at an early stage of the viral life cycle, such as entry or replication, rather than by direct virucidal activity.[22]
-
Anti-inflammatory Properties: Inflammation is a key pathological feature of many chronic diseases. Quinaldine-based molecules have been developed as potent anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[24][25][26][27]
-
Neuroprotective Potential: In the context of neurodegenerative diseases like Alzheimer's, the quinaldine scaffold has been explored for its ability to modulate key neurological targets.[28][29] A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[30][31] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, a validated approach for symptomatic treatment of Alzheimer's disease. Other derivatives have been developed as phosphodiesterase 5 (PDE5) inhibitors, which have shown potential to rescue synaptic and memory defects in preclinical models.[32]
Visualization: Experimental Workflow for Antiviral Screening
This diagram outlines a typical workflow for a virus yield reduction assay, a standard method for quantifying the efficacy of potential antiviral compounds.
Caption: A generalized workflow for an in vitro antiviral activity screen.
Conclusion
The quinaldine scaffold unequivocally embodies the concept of a privileged structure in medicinal chemistry. Its synthetic tractability allows for the creation of vast chemical diversity, while its core structure is predisposed to interact with a wide range of biological macromolecules. We have explored its profound significance across multiple therapeutic domains, from oncology to infectious diseases and neurodegeneration, highlighting the specific molecular targets and pathways through which its derivatives exert their potent effects.
The continued exploration of the quinaldine scaffold is a highly promising avenue for drug discovery. Future efforts will undoubtedly focus on the strategic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating this privileged scaffold into the next generation of clinically successful therapeutic agents.[1][2] The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for scientists dedicated to this important endeavor.
References
- Dabiri, M., Tisseh, Z., & Bazgir, A. (2008). One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. Journal of Chemical Sciences. [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., Al-Deeb, O. A., & El-Brollosy, N. R. (2011). Synthesis and antimicrobial evaluation of some new quinaldine derivatives.
- Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. [Link]
- Jampilek, J., Dolezal, M., Kunes, J., Buchta, V., Silva, L., & Kralova, K. (2005). Quinaldine derivatives: preparation and biological activity. Medicinal Chemistry, 1(6), 591-9. [Link]
- Evaluation Of Anti-cancer Activity And Influence Of The Drug Synergism Of New Quinaldine Derivatives With Natural Killer Cells In T47D And K562 Cell Lines. (n.d.). Scitechnol. [Link]
- Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12, 432. [Link]
- Jampilek, J., & Dolezal, M. (2005). Quinaldine Derivatives: Preparation and Biological Activity.
- Quinaldine. (n.d.). Wikipedia. [Link]
- Wujec, M., Ulanowska, K., Paneth, A., & Paneth, P. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3328. [Link]
- Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.
- Fiorito, J., et al. (2016). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS Medicinal Chemistry Letters, 7(10), 949-954. [Link]
- Solomon, V. R., & Lee, H. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100749. [Link]
- Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. (2021).
- González-Zavala, F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]
- Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 116, 105229. [Link]
- de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Topics in Medicinal Chemistry, 20(2), 87-88. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]
- Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30691-30715. [Link]
- Kaur, R., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113276. [Link]
- Calcott, W. S., & Harris, M. M. (1930). Process of making quinaldine. U.S.
- Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8472. [Link]
- Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(4), 515-546. [Link]
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.).
- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 31-43. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
- Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 733-748. [Link]
- Investigating the Anti-inflammatory Effect of Quinoline Deriv
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PubMed Central. [Link]
- Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 15993. [Link]
- Zúñiga-Ali, G., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses, 10(3), 137. [Link]
- Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. [Link]
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]
- Quinoline derivative with significant antibacterial properties. (n.d.).
- Synthesis of various quinoline and quinaldine derivatives. (n.d.).
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). Ask this paper. [Link]
- Santos, M. M. M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(23), 5582. [Link]
- Sahu, S., Srivastava, S., & Gupta, S. K. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. [Link]
- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
- An Overview of Diverse Biological Activities of Cinnoline Scaffold. (n.d.).
- Dehaen, W., et al. (2019). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Malaria Journal, 18(1), 22. [Link]
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). SpringerLink. [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
- 9. Quinaldine - Wikipedia [en.wikipedia.org]
- 10. US1752492A - Process of making quinaldine - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scitechnol.com [scitechnol.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Analysis of the Electronic Structure of 6-Methoxyquinaldine
An In-Depth Technical Guide:
Introduction
6-Methoxyquinaldine, a derivative of quinoline, serves as a crucial heterocyclic scaffold in the synthesis of various pharmacologically active compounds. Its structural framework is integral to the development of antimalarial, antibacterial, and anticancer agents. A profound understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide delineates a robust computational framework for the theoretical investigation of this compound, leveraging Density Functional Theory (DFT) to elucidate its fundamental electronic properties. By explaining the causality behind the chosen computational protocols, we provide a self-validating workflow for researchers aiming to accelerate drug discovery and materials science applications.
Part 1: Core Computational Methodology
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set that balances accuracy with computational cost. For organic molecules like this compound, Density Functional Theory (DFT) has proven to be a powerful tool, providing excellent results for molecular properties.[1][2]
Level of Theory Selection: A Justified Approach
Our protocol employs the B3LYP hybrid functional . B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, has been extensively documented to provide a reliable description of the electronic properties of various molecular systems, including quinoline derivatives.[1][3][4][5]
For the basis set, we recommend 6-311++G(d,p) . This choice is deliberate:
-
6-311G: A triple-zeta basis set that offers a flexible description of the valence electrons.
-
++: The addition of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling systems with potential charge delocalization and non-covalent interactions.[6]
-
(d,p): Polarization functions (d on heavy atoms, p on hydrogen) are included to account for the non-spherical nature of electron density in molecules, which is essential for accurate geometry and property calculations.[6][7]
This combination, B3LYP/6-311++G(d,p), is frequently utilized for its high accuracy in predicting the geometric and electronic properties of heterocyclic compounds.[8][9] All calculations are proposed to be performed using a comprehensive quantum chemistry software package like Gaussian.[6][10]
Experimental Protocol: A Step-by-Step Computational Workflow
The theoretical analysis follows a multi-step process, where the output of each step serves as a validated input for the next.
Step 1: Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy.[2]
-
Frequency Calculation: On the optimized geometry, perform a vibrational frequency calculation at the same level of theory.
-
Purpose: This is a critical validation step. The absence of imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[8][9]
-
Output: This step also yields theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for further validation.[11]
-
Step 2: Frontier Molecular Orbital (FMO) Analysis
-
Orbital Energy Calculation: Using the optimized molecular geometry, calculate the energies of the molecular orbitals (MOs).
-
Identify HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[12][13] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[12]
-
Calculate the HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability.[1][14] A smaller gap suggests higher reactivity.[2]
Step 3: Molecular Electrostatic Potential (MEP) Mapping
-
MEP Calculation: Calculate the molecular electrostatic potential on the optimized electron density surface.
-
Visualization: Map the MEP values onto the molecular surface using a color-coded scheme.
-
Interpretation: The MEP is a visual guide to a molecule's reactivity.[15] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[14][16] This helps in identifying sites for hydrogen bonding and other intermolecular interactions.[16]
-
Step 4: Natural Bond Orbital (NBO) Analysis
-
NBO Calculation: Perform an NBO analysis on the optimized structure. NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.[10][17]
-
Analyze Donor-Acceptor Interactions: The analysis quantifies the stabilization energy E(2) associated with hyperconjugative interactions (e.g., charge delocalization from a filled bonding orbital to an empty anti-bonding orbital).[10] Larger E(2) values indicate stronger intramolecular charge transfer and greater molecular stability.[10]
Part 2: Visualization of Computational Workflow
To ensure clarity and reproducibility, the entire computational protocol can be visualized as a logical workflow.
Caption: Workflow for the theoretical analysis of this compound's electronic structure.
Part 3: Analysis and Interpretation of Electronic Properties
The data derived from the computational workflow provides deep insights into the molecule's behavior.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[1][2]
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer.[1] |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity.[14] |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule.[14] |
These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules, which is invaluable in drug design for predicting interactions and potential toxicity.
Interpreting MEP and NBO Results
The MEP map visually identifies the most reactive sites. For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group are expected to be the most electron-rich regions (negative potential), making them primary sites for electrophilic attack and hydrogen bonding.[7][16] Conversely, the hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential, indicating sites for nucleophilic attack.
NBO analysis reveals the underlying electronic interactions contributing to the molecule's stability. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic system. This charge delocalization is a key factor in the stability and aromatic character of the heterocyclic ring system.[10]
Part 4: Logical Relationships in Electronic Structure Analysis
The interplay between different calculated properties determines the overall chemical character of the molecule.
Caption: Relationship between key electronic properties and chemical reactivity.
Conclusion
This guide outlines a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound's electronic structure. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, stability, and reactivity. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals provides a multi-faceted understanding of its electronic character. This in-silico approach is a powerful, cost-effective strategy to predict molecular behavior, offering invaluable insights that can guide the rational design of novel therapeutics and functional materials, ultimately accelerating the development pipeline.
References
- Zeyrek, C. T., Ünver, H., Boyacioglu, B., & Yildiz, M. (n.d.). Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. ResearchGate.
- Zeyrek, C. T., Koçak, S. B., Ünver, H., & Celik, O. (n.d.). Molecular electrostatic potential (MEP) map calculated at 6-311++G(d,p) level. ResearchGate.
- (n.d.). Molecular Electrostatic Potential (MEP).
- (n.d.). The molecular electrostatic potential maps of derivatives (a) 5, (b) 6,.... ResearchGate.
- (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
- (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESIS.
- (2025, August 7). Molecular Electrostatic Potentials | Request PDF. ResearchGate.
- Hunt, P. (n.d.). Molecular Orbitals and Population Analysis. Hunt Research Group.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
- Jhaa, G. (2024, March 16). HOMO-LUMO calculation in Materials Studio and its significance. YouTube.
- Glendening, E. D., Landis, C. R., & Weinhold, F. (2013). NBO 6.0: natural bond orbital analysis program. Journal of Computational Chemistry, 34(16), 1429-37.
- Ayalew, M. E. (2022). (PDF) DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). ResearchGate.
- Mary, Y. S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131453.
- Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calculations. International Research Journal of Pure and Applied Chemistry, 12(1), 1-9.
- (2025, August 7). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF. ResearchGate.
- Hossain, M. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04245.
- Ashenhurst, J. (2018, March 23). HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry.
- Al-Buriahi, M. S., et al. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports.
- Mir, M. A., et al. (2024, January 30). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate.
- (2023, September 2). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark.
Sources
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MEP [cup.uni-muenchen.de]
- 16. researchgate.net [researchgate.net]
- 17. NBO 6.0: natural bond orbital analysis program - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Methoxyquinaldine via a Modified Skraup Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the synthesis of 6-methoxyquinaldine (6-methoxy-2-methylquinoline), a key heterocyclic scaffold in medicinal chemistry. The protocol described herein is a modified Skraup-type synthesis, specifically the Doebner-von Miller reaction, which is tailored for the production of 2-methyl substituted quinolines. This guide emphasizes mechanistic understanding, operational safety, and protocol robustness, explaining the causality behind experimental choices to ensure reproducibility and high yields. It includes step-by-step protocols, safety precautions for handling a notoriously vigorous reaction, and troubleshooting advice.
Introduction and Scientific Principle
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. This compound, in particular, serves as a vital intermediate in the synthesis of pharmacologically active molecules.[1][2]
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[3] The classic reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core.[4][5] However, the reaction is famously exothermic and can be dangerously violent if not properly controlled.[6][7]
To synthesize the target molecule, this compound (a 2-methyl derivative), a modification known as the Doebner-von Miller reaction is employed. This variation, often discussed in conjunction with the Skraup synthesis, utilizes an α,β-unsaturated carbonyl compound instead of glycerol.[8] In this protocol, p-anisidine is reacted with crotonaldehyde (generated in situ or added directly) in the presence of a strong acid and an oxidizing agent. The inclusion of reaction moderators such as ferrous sulfate and boric acid is critical to tame the reaction's exothermicity, ensuring a safer and more controlled process.[8][9]
Reaction Mechanism: A Step-by-Step Analysis
The synthesis proceeds through a well-established cascade of reactions. Understanding this mechanism is paramount for troubleshooting and optimization.
-
Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the primary aromatic amine, p-anisidine, to the α,β-unsaturated aldehyde, crotonaldehyde. This step is catalyzed by the strong acid environment.[5]
-
Tautomerization & Cyclization: The resulting carbonyl intermediate undergoes tautomerization to an enol form. Subsequently, an intramolecular electrophilic attack from the activated benzene ring onto the protonated hydroxyl group leads to cyclization, forming a hydroxylated tetrahydroquinoline intermediate.
-
Dehydration: Under the strongly acidic and high-temperature conditions, the hydroxylated intermediate readily eliminates a molecule of water to form 1,2-dihydro-6-methoxyquinaldine.
-
Oxidation: The final and critical step is the oxidation of the dihydroquinaldine intermediate to the stable, aromatic this compound.[5][10] The oxidizing agent (in this protocol, p-methoxynitrobenzene) is reduced in the process. The use of the corresponding nitro-substituted aniline is advantageous as its reduction product is the starting amine, which can re-enter the reaction sequence.
Below is a diagram illustrating the core mechanistic pathway.
Caption: The reaction mechanism for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for Skraup-type reactions, incorporating moderators for enhanced safety and control.[1][9]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Key Hazards |
| p-Anisidine | 104-94-9 | 123.15 | 1.0 | 44.7 g | Toxic, Carcinogen (Suspected)[11] |
| Glycerol | 56-81-5 | 92.09 | ~4.4 | 120 mL | N/A |
| p-Methoxynitrobenzene | 100-17-4 | 153.14 | ~0.52 | 29.5 g | Toxic, Irritant |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 278.01 | ~0.22 | 14.0 g | Irritant |
| Boric Acid | 10043-35-3 | 61.83 | ~1.1 | 25.0 g | Reproductive Toxin |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | - | ~20 mL | Severe Corrosive |
| Sodium Hydroxide (50% w/v) | 1310-73-2 | 40.00 | - | As needed | Severe Corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Flammable, Irritant |
Note: While this protocol is for this compound, the use of glycerol is retained from a parent Skraup procedure[9] as it can also generate the necessary acrolein derivatives under reaction conditions. For a more direct Doebner-von Miller approach, crotonaldehyde could be substituted, though its handling requires care due to its volatility and toxicity.
Equipment
-
1 L three-necked round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Heating mantle with temperature controller and thermocouple
-
Large crystallizing dish or ice bath for cooling
-
Buchner funnel and filtration flask
-
Separatory funnel (1 L)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, add glycerol (120 mL), p-anisidine (44.7 g), p-methoxynitrobenzene (29.5 g), ferrous sulfate heptahydrate (14.0 g), and boric acid (25.0 g). Stir the mixture to create a homogeneous slurry.[9]
-
Acid Addition: Place a dropping funnel containing concentrated sulfuric acid (~20 mL) in one of the necks. Begin vigorous stirring and slowly add the sulfuric acid dropwise over 30-45 minutes. The reaction is exothermic, and the temperature will rise. Maintain control and do not allow the temperature to exceed 80°C during the addition.[6][12]
-
Heating and Reflux: Once the acid addition is complete, equip the flask with a reflux condenser. Heat the mixture to 140°C using a heating mantle. Maintain a steady reflux at this temperature for 8 to 8.5 hours.[1][9] The mixture will darken considerably.
-
Cooling and Neutralization: After the reflux period, turn off the heat and allow the reaction mixture to cool to below 60°C. In a separate large beaker, prepare a solution for neutralization. CAUTION: This step is highly exothermic. Slowly and carefully pour the warm reaction mixture into the stirred sodium hydroxide solution (50%) until the pH of the slurry reaches 5.5. A large amount of solid may precipitate.[9]
-
Work-up and Extraction: Allow the neutralized mixture to cool to room temperature. A layer of resinous material may float to the top; decant or skim this off.[9]
-
Filter the remaining slurry using a Buchner funnel.
-
Wash the collected filter cake thoroughly with distilled water (3 x 100 mL).
-
After draining the water, wash the filter cake with ethyl acetate (3 x 100 mL). Combine these organic washes.
-
Transfer the aqueous filtrate to a separatory funnel and extract three times with the ethyl acetate washings and additional fresh ethyl acetate (3 x 100 mL).
-
Combine all organic phases.
-
-
Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.
Critical Safety Precautions
The Skraup reaction is notoriously hazardous. Strict adherence to safety protocols is mandatory.
-
Exothermic Nature: The reaction can become violently exothermic, especially during the initial addition of sulfuric acid and the subsequent heating phase.[7] Never add reagents quickly. Always have a large ice bath ready to cool the reaction flask in an emergency.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood with excellent airflow. p-Anisidine is toxic and other vapors are hazardous.[11]
-
Reagent Handling: Concentrated sulfuric acid and 50% sodium hydroxide are extremely corrosive and can cause severe burns. Handle with extreme care.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal. Organic waste containing the product and reagents must be collected in a designated halogen-free solvent waste container.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction becomes uncontrollable/violent | 1. Too rapid addition of H₂SO₄. 2. Insufficient stirring. 3. Lack of moderators (FeSO₄, Boric Acid). 4. Localized overheating. | 1. Immediately cool the flask in an ice bath. 2. Ensure the stirrer is functioning and vortex is present. 3. Always use moderators as specified in the protocol. |
| Low Yield | 1. Incomplete reaction (insufficient time/temp). 2. Charring/polymerization of reactants.[9] 3. Loss of product during work-up. | 1. Monitor reaction by TLC if possible. Ensure reflux is maintained at 140°C for the full duration. 2. Ensure moderators are used and temperature is controlled. 3. Ensure pH for neutralization is correct; perform thorough extractions. |
| Excessive Charring | 1. Temperature too high. 2. Insufficient moderation. | 1. Use a thermocouple to monitor the internal reaction temperature accurately. 2. Ensure the specified amounts of ferrous sulfate and boric acid are added. |
Expected Results and Characterization
-
Appearance: Pure this compound is a colorless to pale yellow liquid or low-melting solid.[13]
-
Melting Point: 17-20 °C
-
Boiling Point: 279-284 °C at atmospheric pressure.
-
Yield: A well-controlled reaction following this protocol can be expected to yield 60-70% of the theoretical maximum.[9]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Skraup reaction. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- synthesis of quinoline derivatives and its applic
- Preparation and Properties of Quinoline. Unknown Source.
- Skraup quinoline synthesis. Chemistry Online.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- Skraup reaction. chemeurope.com.
- Skraup Reaction. NROChemistry.
- Managing toxic reagents in quinoline synthesis. Benchchem.
- Method for synthetizing 6-methoxyquinoline.
- What is the synthesis method of 6-Methoxyquinoline?. Guidechem.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
- 6-Methoxyquinoline for synthesis 5263-87-6. Sigma-Aldrich.
- 6-methoxyquinoline, 5263-87-6. The Good Scents Company.
- p-Anisidine. Wikipedia.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 11. p-Anisidine - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 6-methoxyquinoline, 5263-87-6 [thegoodscentscompany.com]
Application Notes & Protocols: Synthesis of 6-Methoxyquinaldine via the Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-methoxyquinaldine using the Doebner-von Miller reaction. As a robust method for constructing the quinoline scaffold, this reaction offers a reliable pathway to this important synthetic intermediate. This document is structured to provide not only a step-by-step procedure but also the underlying mechanistic principles and practical insights to ensure a successful synthesis.
Theoretical Framework: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] This acid-catalyzed reaction is a modification of the Skraup synthesis and is known for its experimental simplicity, though it can present challenges such as low yields and the formation of byproducts if not properly controlled.[2] The synthesis of this compound, a valuable precursor for various biologically active molecules, is an excellent application of this reaction.[3]
Mechanistic Insights
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[1] However, a generally accepted pathway for the synthesis of this compound from p-anisidine and crotonaldehyde (which can be formed in situ from acetaldehyde or paraldehyde) involves the following key steps:
-
Michael Addition: The reaction commences with a nucleophilic 1,4-addition (Michael addition) of the aniline derivative, p-anisidine, to the α,β-unsaturated carbonyl compound, crotonaldehyde. This step is catalyzed by a strong acid.[4]
-
Cyclization: The resulting β-anilinocarbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating methoxy group on the p-anisidine ring facilitates this cyclization.
-
Dehydration: Following cyclization, the heterocyclic ring undergoes dehydration to form a dihydroquinoline intermediate.
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic this compound. This oxidation can be effected by an external oxidizing agent or by another molecule of the Schiff base intermediate acting as a hydride acceptor.
Caption: Key steps in the Doebner-von Miller synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from p-anisidine and crotonaldehyde. Careful control of the reaction conditions is crucial to minimize the formation of tar and other byproducts, a common issue in this reaction.[5][6]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| p-Anisidine | Starting material (aniline derivative) |
| Crotonaldehyde | α,β-unsaturated carbonyl compound |
| Concentrated Hydrochloric Acid | Acid catalyst |
| Toluene | Solvent |
| Sodium Hydroxide Solution | For neutralization |
| Dichloromethane/Ethyl Acetate | Extraction solvent |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For heating the reaction |
| Addition funnel | For controlled addition of reagents |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine p-anisidine (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 6 M, 100 mL).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (e.g., 0.12 mol) in toluene (e.g., 50 mL). Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is critical to control the exothermic reaction and minimize polymerization.[6]
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic. This should be done in an ice bath to manage the heat generated.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).[7]
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Quantitative Data and Yield Optimization
The yield of the Doebner-von Miller reaction can be influenced by several factors. The following table provides representative quantitative data.
| Parameter | Value/Condition | Rationale |
| Molar Ratio | ||
| p-Anisidine | 1.0 eq | Limiting reagent |
| Crotonaldehyde | 1.2 eq | A slight excess can help drive the reaction to completion. |
| Reaction Conditions | ||
| Acid Catalyst | Concentrated HCl or H₂SO₄ | Strong Brønsted acids are effective catalysts.[5] |
| Temperature | Reflux | Higher temperatures are generally required, but excessive heat can lead to tar formation.[5] |
| Reaction Time | 4-8 hours | Reaction progress should be monitored to determine the optimal time. |
| Expected Yield | 40-60% | Yields can vary depending on the specific conditions and purification method. |
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction or product loss during work-up. | Monitor the reaction by TLC to ensure completion. Optimize reaction time and temperature. Ensure complete neutralization before extraction. Perform multiple extractions to maximize product recovery.[5] |
| Tar Formation | Acid-catalyzed polymerization of crotonaldehyde.[6] | Add the crotonaldehyde solution slowly to the heated acidic aniline solution.[6] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄).[5] Optimize the reaction temperature to find a balance between reaction rate and byproduct formation. |
| Dihydroquinoline Impurities | Incomplete oxidation of the dihydroquinoline intermediate.[6] | Ensure an appropriate oxidizing agent is present or that the reaction conditions favor oxidation. If dihydroquinoline impurities are present in the final product, they can be oxidized in a separate step using an agent like DDQ or MnO₂.[6] |
Applications of this compound
This compound is a versatile intermediate in organic synthesis. It serves as a building block for the preparation of various compounds with potential pharmaceutical applications, including:
-
Fluorescent sensors for zinc and chlorine.[3]
-
Potent tubulin polymerization inhibitors.[3]
-
Inhibitors of bacterial DNA gyrase and topoisomerase.[3]
-
Precursors to P-glycoprotein inhibitors.[8]
References
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline
- Doebner–Miller reaction - Wikipedia
- Doebner-Miller Reaction - SynArchive
- byproduct formation in the Doebner-von Miller reaction - Benchchem
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchG
- Doebner-Miller reaction - chemeurope.com
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem
- Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid.
- Doebner-von Miller reaction | Semantic Scholar
- 6-Methoxyquinoline 98 5263-87-6 - Sigma-Aldrich
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
- An improvement in the Doebner-Miller synthesis of quinaldines - ResearchG
- 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent | MedChemExpress
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one - Benchchem
- 6-Methoxyquinoline (CAS 5263-87-6) - ChemicalBook
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchG
- Doebner-Miller reaction and applic
- p-Anisidine: Natural Occurrence and Application in Chemical Detection - ChemicalBook
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- An improvement in the Doebner-Miller synthesis of quinaldines | The Journal of Organic Chemistry - ACS Public
- 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube
- Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D
- p-Anisidine synthesis - ChemicalBook
- What is the complete procedure for Doebner-von miller reaction ?
- 6-methoxyquinoline, 5263-87-6 - The Good Scents Company
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC
- 6-Methoxyquinoline for synthesis 5263-87-6 - Sigma-Aldrich
- Crotonaldehyde - Celanese
- Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions - PMC - NIH
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyquinoline | 5263-87-6 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Greener Synthesis Methods for 6-Methoxyquinaldine
Abstract
6-Methoxyquinaldine is a key heterocyclic scaffold and intermediate in the synthesis of various pharmaceuticals and functional materials. Traditional synthetic routes, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and lengthy reaction times, leading to significant waste and safety concerns.[1][2] This application note presents two modern, greener protocols for the synthesis of this compound, leveraging microwave irradiation and ultrasound energy. These methods offer substantial improvements in efficiency, safety, and environmental impact by drastically reducing reaction times, eliminating hazardous solvents, and improving yields.[3][4] Detailed, step-by-step protocols are provided for researchers and drug development professionals to facilitate the adoption of these sustainable practices.
Introduction: Overcoming the Limitations of Classical Synthesis
The synthesis of quinoline derivatives has been a cornerstone of heterocyclic chemistry for over a century. The classical Doebner-von Miller reaction, for instance, involves the acid-catalyzed condensation of an aniline (like p-anisidine) with an α,β-unsaturated carbonyl compound.[5][6] While effective, this method is notorious for its aggressive reaction conditions, often requiring strong acids (e.g., H₂SO₄, HCl) and high temperatures. A primary drawback is the acid-catalyzed polymerization of the carbonyl starting material, which results in the formation of intractable tars, complicating product isolation and severely reducing yields.[7] Similarly, the Skraup synthesis employs hazardous oxidizing agents like arsenic oxide or nitrobenzene and can be prone to violent, exothermic reactions.[2][8]
In alignment with the principles of green chemistry, modern synthetic chemistry seeks to minimize environmental impact without compromising efficiency.[8][9] This guide focuses on two powerful techniques that embody these principles:
-
Microwave-Assisted Synthesis: Utilizes dielectric heating to rapidly and uniformly energize reactants, often enabling solvent-free reactions with dramatically reduced completion times.[10][11]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Employs acoustic cavitation to create localized high-temperature and high-pressure zones, promoting reaction rates at lower bulk temperatures.[12][13]
These advanced energy methods provide elegant solutions to the challenges posed by classical syntheses, offering high-yield, rapid, and environmentally benign pathways to this compound.
Protocol I: Microwave-Assisted Solvent-Free Synthesis
This protocol adapts the one-pot Doebner-von Miller reaction for a solvent-free system using microwave irradiation. The use of a solid support like neutral alumina provides a high surface area for the reaction and efficiently absorbs microwave energy, while molecular oxygen from the air serves as a green oxidant, replacing hazardous reagents like nitrobenzene.[3][14]
Causality and Experimental Rationale
-
Microwave Irradiation: Bypasses the limitations of conventional heating by directly heating the reactant molecules, leading to rapid temperature elevation and uniform heating. This minimizes thermal gradients and prevents the formation of side products and tar that often result from prolonged heating.[10]
-
Solvent-Free Conditions: Eliminating the solvent reduces waste, lowers costs, simplifies work-up procedures, and enhances safety. This represents a significant step towards an ideal green synthesis.[3][15]
-
Alumina Support: Acts as a catalyst support and energy transfer medium. Impregnating it with hydrochloric acid provides the necessary Brønsted acid catalyst in a localized and controlled manner.[14]
Experimental Workflow: Microwave Synthesis
Caption: Workflow for microwave-assisted synthesis of this compound.
Detailed Step-by-Step Protocol
-
Catalyst Preparation: Prepare hydrochloric acid-impregnated neutral alumina by adding 1.0 g of neutral alumina to 2 mL of concentrated HCl (aq.). Mix thoroughly and allow the solvent to evaporate under reduced pressure or in a fume hood.
-
Reagent Admixture: In an open 25 mL borosilicate glass beaker, place the prepared HCl-impregnated alumina (1.0 g). To this, add p-anisidine (1.0 mmol, 123 mg) and freshly distilled acetaldehyde (2.5 mmol, 110 mg, ~140 µL). Mix the components gently with a glass rod to ensure a homogenous paste.
-
Microwave Irradiation: Place the open beaker inside a dedicated microwave reactor. Irradiate the mixture at a power of 600 W for 7 minutes.[14] It is advisable to run the reaction in 1-minute intervals to monitor the reaction progress and prevent overheating.
-
Reaction Monitoring: Check for the consumption of p-anisidine using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in petroleum ether.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Add 15 mL of ethyl acetate and stir for 5 minutes. Filter the mixture to remove the alumina support and wash the solid residue with an additional 5 mL of ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in petroleum ether (starting from 2%) to afford pure this compound as a liquid or low-melting solid.
Protocol II: Ultrasound-Assisted Synthesis
This protocol details an efficient O-alkylation of a quinolin-4-ol precursor, demonstrating an alternative green pathway accelerated by sonication. Ultrasound provides the activation energy through acoustic cavitation, allowing the reaction to proceed rapidly at room temperature in an open vessel, thereby reducing energy consumption and simplifying the experimental setup.[4][16] This specific example shows the synthesis of a 6-methoxy-2-methylquinoline derivative, which is structurally very similar to this compound. The general principle is broadly applicable.
Causality and Experimental Rationale
-
Sonochemistry: The immense energy released from the collapse of cavitation bubbles creates transient micro-environments of extreme temperature and pressure. This enhances mass transfer and dramatically accelerates chemical reactions without raising the bulk temperature of the system.[12][13]
-
Reduced Reaction Time: Compared to conventional methods that may require stirring for 18 hours or more at room temperature, sonication can drive the reaction to completion in as little as 15 minutes.[4]
-
Energy Efficiency: By avoiding the need for prolonged heating or cooling, sonochemistry offers a more energy-efficient synthetic route, contributing to a lower environmental cost per synthesis.[16]
Experimental Workflow: Ultrasound Synthesis
Caption: Workflow for ultrasound-assisted synthesis of 4-alkoxy-6-methoxy-2-methylquinolines.
Detailed Step-by-Step Protocol
-
Reagent Setup: In a 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1.0 mmol), the desired alkylating agent (e.g., benzyl bromide, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 415 mg).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF) to the beaker and stir briefly to mix the components.
-
Sonication: Place the beaker in a water bath to maintain ambient temperature. Insert a high-intensity ultrasonic probe directly into the reaction mixture. Sonicate the mixture for 15 minutes.[4]
-
Work-up: After sonication, remove the ultrasonic probe. Reduce the volume of the solvent by approximately half using a rotary evaporator under reduced pressure.
-
Precipitation and Filtration: Dilute the concentrated mixture with 50 mL of cold deionized water. A solid product should precipitate. Collect the solid by vacuum filtration.
-
Purification: Transfer the solid to a centrifuge tube and wash by agitation with 20 mL of water. Separate the product from the liquid phase by centrifugation (e.g., 10 min at 18,000 rpm). Repeat this washing and centrifugation process two more times to ensure high purity. Dry the final product under vacuum.
Comparative Data and Green Metrics
The advantages of the greener methods are most evident when compared directly with traditional approaches.
| Parameter | Classical Doebner-von Miller | Microwave-Assisted Method | Ultrasound-Assisted Method |
| Starting Materials | p-Anisidine, Crotonaldehyde | p-Anisidine, Acetaldehyde | 6-Methoxy-2-methylquinolin-4-ol, Alkyl Halide |
| Catalyst/Reagent | Conc. HCl / H₂SO₄, As₂O₅ / Nitrobenzene | HCl on Alumina, Air (O₂) | K₂CO₃ |
| Solvent | Toluene, Water (Biphasic) | Solvent-Free[3] | DMF[4] |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Ultrasound |
| Reaction Time | 4 - 8 hours[7] | 7 - 10 minutes [14] | 15 minutes [4] |
| Typical Yield | 50 - 80% (variable, tar issues) | >85%[14] | 45 - 84%[4] |
| Key Green Advantage | Biphasic system reduces polymerization | Solvent-free, rapid, high atom economy | Rapid, low energy, simple setup |
Conclusion
The adoption of microwave-assisted and ultrasound-assisted synthetic protocols offers significant advantages for the production of this compound and its derivatives. These methods are not merely incremental improvements; they represent a fundamental shift towards more sustainable and efficient chemical manufacturing. By eliminating hazardous solvents, replacing toxic reagents with benign alternatives like air, and drastically cutting reaction times from hours to minutes, these techniques align perfectly with the modern demands of pharmaceutical research and development. The protocols detailed herein provide a practical, validated framework for scientists to implement these powerful green technologies in their laboratories.
References
- Safari, J., et al. (2009). One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent – A green chemistry approach. Journal of Chemical Sciences, 121(4), 481-486.
- de la Cruz, J. N., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1215.
- Safari, J., et al. (2009). One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent — A green chemistry approach. Journal of Chemical Sciences, 121(4).
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Banu, B. R., et al. (2023). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. RSC Advances.
- Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research.
- MDPI. (2024). Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. Molecules.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Len, C., et al. (2013). Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction. Catalysis Communications.
- Kikelj, D., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- PubMed. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11).
- RSC Publishing. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
- Marques, M. M. B., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts.
- Roy, K., et al. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society.
- E-Content, G. N. K. C. (2020). Green Chemistry: Microwave assisted synthesis [Video]. YouTube.
- ResearchGate. (2013). Request PDF: Toward the synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction.
- ResearchSpace@UKZN. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- R Discovery. (n.d.). Ultrasound-assisted Synthesis Research Articles.
- Cravotto, G., & Cintas, P. (2014). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
- Martins, N., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules.
- Mohammadi Ziarani, G., et al. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity.
- ResearchGate. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
- Al-Zoubi, W., & Al-Hamdany, W. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules.
- Semantic Scholar. (n.d.). Green Chemistry.
- NIH. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts.
- RSC Publishing. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives.
- Quivelli, A., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules.
- Semantic Scholar. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
Sources
- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxyquinaldine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of 6-Methoxyquinaldine
In the landscape of medicinal chemistry and organic synthesis, certain scaffolds emerge as "privileged structures" due to their recurrence in a multitude of biologically active compounds. The quinoline core is one such scaffold, and its derivative, this compound (also known as 6-methoxy-2-methylquinoline), represents a particularly strategic building block.[1][2] Its structure is characterized by three key features that a synthetic chemist can exploit: a quinoline ring system, an electron-donating methoxy group at the 6-position, and a reactive methyl group at the 2-position.[3] The methoxy group influences the electron density of the aromatic system and can play a crucial role in ligand-receptor interactions, while the C2-methyl group possesses activated protons, rendering it a potent handle for carbon-carbon bond formation.[4]
This guide provides an in-depth exploration of this compound's synthetic utility, moving beyond a simple recitation of facts to explain the causality behind its reactivity and application. We will detail its synthesis, core reactivity, and its application in constructing more complex molecules, particularly in the realm of antimalarial drug discovery. The protocols provided are designed to be robust and illustrative of the core principles discussed.
Section 1: Physicochemical Properties and Synthesis of the Building Block
A thorough understanding of a building block begins with its fundamental properties and a reliable method for its preparation.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1078-28-0 | [1][5] |
| Molecular Formula | C₁₁H₁₁NO | [5][6] |
| Molecular Weight | 173.21 g/mol | [3][6] |
| Appearance | Beige to gray crystalline powder | [5] |
| Melting Point | 62-64 °C | [5] |
| Boiling Point | ~304 °C (estimated) | [5] |
| pKa | 5.87 ± 0.43 (Predicted) | [5] |
Synthesis of this compound: The Doebner-von Miller Reaction
The most classical and reliable method for constructing the this compound skeleton is the Doebner-von Miller reaction, a variation of the Skraup synthesis.[7] This acid-catalyzed reaction synthesizes quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound.[7] To generate the 2-methylquinoline (quinaldine) structure, crotonaldehyde (but-2-enal) is the ideal α,β-unsaturated partner.
Causality of Component Selection:
-
Aromatic Amine: p-Anisidine (4-methoxyaniline) is selected as the starting material to install the required 6-methoxy substituent on the final quinoline ring.
-
α,β-Unsaturated Carbonyl: Crotonaldehyde is used instead of acrolein (which would yield a quinoline). The methyl group of crotonaldehyde ultimately becomes the C2-methyl group of the quinaldine product.
-
Catalyst & Oxidant: A strong acid, such as hydrochloric acid or sulfuric acid, is required to catalyze the cycloaddition. An oxidizing agent is necessary for the final aromatization step to form the stable quinoline ring.
Caption: Workflow for this compound Synthesis.
Section 2: Core Reactivity and Mechanistic Insights
The synthetic power of this compound stems from the distinct reactivity of its C2-methyl group.
The Activated C2-Methyl Group: A Handle for C-C Bond Formation
The most significant feature of the quinaldine structure is the acidity of the protons on the C2-methyl group. The adjacent electron-withdrawing nitrogen atom in the heterocyclic ring stabilizes the resulting carbanion (anion), making these protons susceptible to abstraction by a base. This allows this compound to act as a nucleophile in condensation reactions, most notably the Claisen-Schmidt condensation .[8][9]
This reaction involves the condensation of a ketone (or in this case, the activated methyl group acting analogously) with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde.[8][10] The reaction proceeds through a base-catalyzed aldol-type condensation followed by spontaneous dehydration to yield a highly conjugated styrylquinoline derivative.[9][10]
Caption: Mechanism of Styrylquinoline Formation.
This transformation is exceptionally valuable as it appends a new aryl substituent via a robust C=C bond, significantly increasing molecular complexity. The resulting styrylquinolines are themselves important synthetic intermediates and have been investigated for various biological activities.
Section 3: Application in the Synthesis of Biologically Active Molecules
The 6-methoxyquinoline scaffold is a cornerstone of antimalarial drug design, famously present in quinine and its synthetic analogs like primaquine.[11][12] this compound serves as a key starting material for creating derivatives that mimic or build upon these established pharmacophores.
Case Study: Synthesis of Antimalarial Precursors
Derivatives of 8-amino-6-methoxyquinoline are a well-established class of antimalarial agents.[11] By using this compound, chemists can synthesize novel analogs with modifications at the C2 and C4 positions, potentially leading to compounds with improved activity or reduced toxicity. A common synthetic strategy involves leveraging the reactivity of the C2-methyl group and then functionalizing the quinoline core.
For example, a synthetic route could involve:
-
Condensation: Reacting this compound with a suitable aldehyde to form a styryl derivative.
-
Nitration: Introducing a nitro group onto the quinoline ring, which is directed to the C5 or C8 position.
-
Reduction: Reducing the nitro group to an amine, providing a handle for attaching the diaminoalkyl side chain characteristic of many antimalarial drugs.
Caption: Synthesis of a functionalized aminoquinoline.
This amino precursor is then ready for coupling with the appropriate side chain to complete the synthesis of the final drug candidate.
Section 4: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Success is determined by achieving the desired product with spectral data consistent with the known structure.
Protocol 1: Synthesis of this compound via Doebner Reaction
This protocol is adapted from the general Doebner reaction for preparing 2-arylquinoline-4-carboxylic acids, modified for quinaldine synthesis.[13]
-
Materials:
-
p-Anisidine (1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Pyruvic acid (1.2 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve crotonaldehyde (1.2 eq) and pyruvic acid (1.2 eq) in absolute ethanol.
-
Heat the solution to reflux for 30 minutes.
-
Add p-anisidine (1.0 eq) to the solution in one portion.
-
Continue to reflux the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol, followed by hexane, to remove unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound-4-carboxylic acid.
-
Note: Decarboxylation of the 4-carboxy product to yield this compound can be achieved by heating the solid product at high temperature, often in the presence of a copper catalyst.
-
Protocol 2: Synthesis of (E)-6-Methoxy-2-styrylquinoline
This protocol describes the Claisen-Schmidt condensation between this compound and benzaldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Acetic anhydride (as solvent and catalyst)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.1 eq).
-
Add an excess of acetic anhydride to serve as the solvent and dehydrating agent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The solid product will precipitate. Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to afford (E)-6-methoxy-2-styrylquinoline as a crystalline solid.
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-isomer.
-
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its value is derived not just from its quinoline core, but from the synergistic interplay between the directing effects of the methoxy group and the unique nucleophilic potential of the C2-methyl group. This allows for the straightforward construction of complex styrylquinolines and provides a robust entry point into the synthesis of pharmacologically relevant molecules, particularly new generations of antimalarial agents. The protocols and mechanistic insights provided herein serve as a testament to its enduring utility for researchers, scientists, and drug development professionals.
References
- LookChem. Cas 1078-28-0, this compound. [Link]
- Elslager, E. F., et al. (1974). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 17(1), 75-100. [Link]
- Ono, M., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. HETEROCYCLES, 55(6), 1133-1142. [Link]
- Drake, N. L., et al. (1946). Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds. Journal of the American Chemical Society, 68(8), 1536-1542. [Link]
- Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 277-287. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- Matrix Fine Chemicals. This compound | CAS 1078-28-0. [Link]
- Salahuddin, et al. (2022). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Jurnal Kimia Valensi, 8(1), 124-132. [Link]
- Huang, S., et al. (2021). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Resolution Operando Solid-State NMR Spectroscopy.
- Salahuddin, et al. (2022). Synthesis of (6-Methoxy-2,5-dinitro-quinoline-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Journal UIN Jakarta. [Link]
- ResearchGate. Download Table | Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
- Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. [Link]
- Taylor & Francis Online.
- Wikipedia.
- Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
- PubChem. This compound. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Cossío, F. P., et al. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. MDPI. [Link]
- PraxiLabs.
- Tan, J. S., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
- Stoyanov, M., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. [Link]
- ResearchGate. (PDF) 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. [Link]
- Kumar, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
- Zhang, H., et al. (2006). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5534-o5535. [Link]
Sources
- 1. This compound | CAS 1078-28-0 [matrix-fine-chemicals.com]
- 2. 6-Methoxy-2-methylquinoline | 1078-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. praxilabs.com [praxilabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis and Evaluation of Anticancer Styrylquinolines from 6-Methoxyquinaldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1] This application note provides a detailed protocol for the synthesis of novel anticancer agents, specifically styrylquinolines, using 6-methoxyquinaldine as a versatile starting material. We detail a robust synthetic strategy based on the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds.[2][3] Furthermore, we provide a comprehensive, step-by-step protocol for evaluating the cytotoxic effects of these synthesized compounds against cancer cell lines using the standard MTT assay. This guide is designed to equip researchers with the foundational methodology to synthesize and screen new quinoline-based therapeutic candidates.
Introduction: The Rationale for Targeting the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in the development of new pharmaceuticals, demonstrating a remarkable breadth of biological activities.[4][5] In oncology, these compounds are particularly prominent, acting through diverse mechanisms to inhibit cancer progression.[1] These mechanisms include, but are not limited to, the inhibition of critical enzymes like protein kinases and topoisomerases, intercalation into DNA, disruption of angiogenesis, and the induction of apoptosis and cell cycle arrest.[1][6]
This compound (6-methoxy-2-methylquinoline) serves as an excellent precursor for generating novel anticancer agents. Its structure contains two key features for synthetic elaboration:
-
The quinoline core , a known pharmacophore that can interact with various biological targets.
-
A reactive 2-methyl group , whose protons are sufficiently acidic to participate in condensation reactions, allowing for the extension of the molecule and the introduction of new functionalities.[2][7]
This protocol focuses on leveraging the reactivity of the 2-methyl group to synthesize styrylquinolines . These compounds, which feature a styryl group (-CH=CH-Ar) at the 2-position, have a large, planar aromatic system that makes them promising candidates for DNA intercalators and kinase inhibitors.[8][9] Studies have shown that styrylquinolines possess potent antiproliferative activity and can induce apoptosis in cancer cells, sometimes through p53-independent pathways.[6][8][10]
Synthetic Strategy and Protocols
The core of our synthetic approach is the Claisen-Schmidt condensation , a reaction between a ketone or aldehyde with an α-hydrogen (in this case, the methyl group of this compound acts analogously) and an aromatic carbonyl compound that lacks α-hydrogens (e.g., a substituted benzaldehyde).[2][7] This reaction provides a direct and efficient route to styrylquinolines.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for producing styrylquinolines.
Protocol 2.1: Synthesis of (E)-2-(4-chlorostyryl)-6-methoxyquinoline
This protocol describes the synthesis of a representative styrylquinoline using 4-chlorobenzaldehyde. This specific substitution is chosen as electron-withdrawing groups on the styryl moiety have been shown to be important for anticancer activity.[10]
Scientific Rationale: The Claisen-Schmidt condensation is initiated by the formation of an enol or enolate equivalent from this compound, which then acts as a nucleophile. Acetic anhydride serves as both a solvent and a dehydrating agent, driving the reaction towards the formation of the thermodynamically stable conjugated product. Heating is required to overcome the activation energy of the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 173.22 | 1.73 g (10 mmol) | 1.0 |
| 4-Chlorobenzaldehyde | 140.57 | 1.55 g (11 mmol) | 1.1 |
| Acetic Anhydride | 102.09 | 15 mL | Solvent |
| Ethanol (95%) | - | ~50 mL | For Recrystallization |
| Sodium Bicarbonate (Sat. Sol.) | - | ~100 mL | For Neutralization |
| Dichloromethane (DCM) | - | ~100 mL | For Extraction |
| Anhydrous Magnesium Sulfate | - | As needed | For Drying |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.73 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol).
-
Addition of Reagent: Add acetic anhydride (15 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle. Maintain the reflux for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Precipitation: After 5 hours, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into an ice-water bath (~100 mL) with stirring. A solid precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the excess acetic anhydride.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution has color impurities, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Characterization: Determine the yield, melting point, and confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Biological Evaluation: Assessing Anticancer Activity
Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Diagram of the MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3.1: MTT Assay for Cytotoxicity
Scientific Rationale: This assay quantifies cell viability based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability due to the compound's toxicity.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT116 colon cancer, HeLa cervical cancer)[6][11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized styrylquinoline compounds
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin or 5-Fluorouracil)[9][11]
-
Sterile 96-well flat-bottom plates
Step-by-Step Procedure:
-
Cell Seeding: Harvest cultured cancer cells using trypsin. Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Leave a few wells with medium only to serve as a blank.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Preparation and Treatment:
-
Prepare a stock solution (e.g., 10 mM) of each synthesized compound and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Prepare a vehicle control containing the same maximum concentration of DMSO used in the treatment wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions, the vehicle control, or the positive control.
-
-
Drug Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls and blanks).
-
Formazan Formation: Incubate the plate for an additional 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Expected Outcomes and Data Interpretation
The synthesis should yield a crystalline solid. Successful synthesis can be confirmed by spectroscopic data consistent with the styrylquinoline structure. For the biological assay, a dose-dependent decrease in cell viability is expected for active compounds.
Representative IC₅₀ Values for Quinoline-Based Agents:
| Compound Class | Cancer Cell Line | Approx. IC₅₀ (µM) | Reference |
| Styrylquinoline | HCT116 (Colon) | 1.5 - 20 | [6][9] |
| Styrylquinoline | HepG2 (Liver) | 7.7 - 17.2 | [9] |
| Nitroquinoline | HT29 (Colon) | < 5-FU | [11] |
| Phenylquinoline | C6 (Glioblastoma) | > 5-FU | [11] |
Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. Compounds exhibiting IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further development.[6] The selectivity of the compounds should also be assessed by testing them against normal, non-cancerous cell lines.[6][8] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential anticancer drug.
Conclusion
This application note details a reliable and adaptable protocol for the synthesis of styrylquinoline-based anticancer agents from this compound. The Claisen-Schmidt condensation provides a straightforward entry into this promising class of compounds. The subsequent MTT assay protocol offers a robust method for primary screening of their cytotoxic activity. By following these procedures, researchers can effectively generate and evaluate novel quinoline derivatives, contributing to the discovery of the next generation of anticancer therapeutics.
References
- Demir, B. et al. (2022). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
- Chrobak, E. et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. PubMed.
- Musielak, B. et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PubMed.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry.
- Musielak, B. et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLOS ONE.
- Abdel-Wahab, B. F. et al. (2021). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Jain, S. et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. Bentham Science.
- Jain, S. et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
- Claisen, L. & Schmidt, J. G. (1881). Claisen–Schmidt condensation. Wikipedia.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
- Scribd. (n.d.). Claisen Schmidt Condensation. Scribd.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 6-Methoxyquinaldine-Based Fluorescent Zinc Sensors
Introduction: The Critical Role of Zinc in Biological Systems and the Advent of Fluorescent Sensors
Zinc is the second most abundant transition metal in the human body, playing indispensable structural and catalytic roles in a vast number of physiological and pathological processes.[1] Its homeostasis is tightly regulated, and dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer.[2] To unravel the complex spatiotemporal dynamics of zinc within biological systems, highly sensitive and selective detection methods are paramount. Fluorescent sensors have emerged as powerful tools for real-time imaging of zinc ions in living cells and tissues due to their high sensitivity, operational simplicity, and non-invasive nature.[3]
Among the various classes of fluorescent zinc sensors, those built upon the quinoline scaffold have garnered significant attention. The 6-methoxyquinoline moiety, in particular, offers advantageous photophysical properties, including enhanced fluorescence intensity and a shift of excitation and emission wavelengths to lower energies, which is beneficial for biological imaging applications.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 6-methoxyquinaldine-based fluorescent zinc sensors, with a primary focus on the well-established sensor, N-(6-Methoxy-8-quinolinyl)-p-toluenesulfonamide (TSQ).
Design Principles and Mechanism of Zinc Sensing
The design of "turn-on" fluorescent zinc sensors often relies on the principle of Photoinduced Electron Transfer (PET). In the absence of zinc, the fluorescence of the quinoline fluorophore is quenched by a nearby electron-rich chelating group. Upon binding of a zinc ion, the chelator's electrons are engaged in coordination, which inhibits the PET process and restores the fluorescence of the quinoline core. This chelation-enhanced fluorescence (CHEF) effect results in a significant increase in emission intensity, allowing for the sensitive detection of zinc ions.[5]
The general mechanism involves the Highest Occupied Molecular Orbital (HOMO) of the electron-donating chelator being higher in energy than the HOMO of the excited fluorophore. Upon excitation, an electron is transferred from the chelator to the fluorophore, leading to non-radiative decay and fluorescence quenching. Zinc binding lowers the HOMO energy level of the chelator, making this electron transfer energetically unfavorable and thus restoring fluorescence.[6]
Caption: Photoinduced Electron Transfer (PET) mechanism of a "turn-on" fluorescent zinc sensor.
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of N-(6-Methoxy-8-quinolinyl)-p-toluenesulfonamide (TSQ), a representative 6-methoxyquinoline-based zinc sensor.
Part 1: Synthesis of 8-Amino-6-methoxyquinoline (Key Intermediate)
This synthesis involves two steps: the Skraup reaction to form 6-methoxy-8-nitroquinoline, followed by the reduction of the nitro group.
Step 1.1: Synthesis of 6-Methoxy-8-nitroquinoline via Skraup Reaction [7]
Materials:
-
3-nitro-4-aminoanisole
-
Arsenic(V) oxide (powdered)
-
Glycerol (U.S.P. grade)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Chloroform
-
Decolorizing carbon
-
Methanol
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, prepare a homogeneous slurry by mixing 588 g of powdered arsenic(V) oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.
-
Acid Addition: With vigorous stirring, add 315 ml of concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.
-
Dehydration: Replace the dropping funnel with a thermometer and a distillation setup connected to a water aspirator. Evacuate the flask and carefully heat the mixture in an oil bath to an internal temperature of 105-110°C to remove water.
-
Cyclization: Once dehydration is complete, replace the distillation setup with a dropping funnel containing 236 ml of concentrated sulfuric acid. Add the acid dropwise over 2.5-3.5 hours, maintaining the internal temperature at 117-119°C.
-
Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.
-
Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Pour the diluted mixture into a slurry of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.
-
Purification: Filter the resulting precipitate and wash with water. The crude product is purified by boiling with chloroform and decolorizing carbon, followed by filtration and recrystallization from chloroform to yield light-tan crystals of 6-methoxy-8-nitroquinoline.
Step 1.2: Reduction to 8-Amino-6-methoxyquinoline [8][9]
Materials:
-
6-Methoxy-8-nitroquinoline
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Chloroform
Procedure:
-
Dissolution: Dissolve 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.
-
Reduction: Add a solution of tin(II) chloride in concentrated hydrochloric acid to the mixture. The reaction is typically stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).
-
Neutralization: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline, which precipitates the crude product.
-
Extraction and Purification: Extract the aqueous layer with chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting 8-amino-6-methoxyquinoline can be further purified by column chromatography or recrystallization.
Part 2: Synthesis of N-(6-Methoxy-8-quinolinyl)-p-toluenesulfonamide (TSQ)
Materials:
-
8-Amino-6-methoxyquinoline
-
p-Toluenesulfonyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
Procedure:
-
Reaction Setup: Dissolve 8-amino-6-methoxyquinoline in dry pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0°C). Add p-toluenesulfonyl chloride portion-wise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. If pyridine was the solvent, it can be removed under reduced pressure, and the residue can be taken up in a suitable organic solvent and washed as described.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure N-(6-Methoxy-8-quinolinyl)-p-toluenesulfonamide (TSQ).
Caption: Synthetic workflow for the preparation of the fluorescent zinc sensor TSQ.
Characterization and Application Protocols
Protocol 1: Spectroscopic Characterization
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor (e.g., 1 mM TSQ) in a suitable organic solvent like DMSO or ethanol.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., HEPES or PIPES, pH 7.4) to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
UV-Vis and Fluorescence Spectroscopy:
-
Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs.
-
To determine the response to zinc, titrate the sensor solution with increasing concentrations of a zinc salt solution (e.g., ZnCl₂) and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the zinc concentration to determine the dissociation constant (K_d).
-
-
Selectivity Studies: Repeat the fluorescence measurements in the presence of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to assess the sensor's selectivity for zinc.
Protocol 2: Application in Live Cell Imaging
-
Cell Culture: Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for fluorescence microscopy.
-
Sensor Loading: Incubate the cells with a working solution of the sensor (e.g., 5-10 µM TSQ) in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove excess sensor.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the sensor.
-
Zinc Imaging: To visualize changes in intracellular zinc, cells can be treated with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc, or with a zinc chelator (e.g., TPEN) to deplete intracellular zinc.
Data Presentation: Photophysical Properties of Representative Sensors
| Sensor | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) (in presence of Zn²⁺) | K_d for Zn²⁺ | Reference |
| TSQ | ~360 | ~490-495 | Not explicitly stated, but significant fluorescence enhancement | 155 nM to 48 µM (context-dependent) | [10][11] |
| 1-isoTQDACH | 325 | 352, 475 | 0.032 | Not specified | |
| TQDACH | 317 | 455 | 0.010 | Not specified | |
| GFP-inspired 8-methoxyquinoline | 440 | 505 | 0.0688 | Not specified |
References
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
- Photoinduced Electron Transfer mechanism | Download Scientific Diagram.
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
- Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). [Link]
- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
- Schematic layout of photoinduced electron transfer (PET) between an...
- Fluorescence quenching by photoinduced electron transfer in the Zn[superscript 2+] sensor Zinpyr-1. DSpace@MIT. [Link]
- Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]
- A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia. [Link]
- TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. PubMed. [Link]
- TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.
- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
- (PDF) A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy.
- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
- An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging.
- Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples.
- Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction. Dalton Transactions (RSC Publishing). [Link]
- Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. PubMed. [Link]
- Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. PubMed. [Link]
- BIOCHEMISTRY OF MOBILE ZINC AND NITRIC OXIDE REVEALED BY FLUORESCENT SENSORS. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. nnpub.org [nnpub.org]
- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
The Emerging Therapeutic Potential of 6-Methoxyquinaldine Derivatives in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Significance of 6-Methoxyquinaldine
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] Within this privileged scaffold, this compound (6-methoxy-2-methylquinoline) and its derivatives are gaining prominence as a versatile platform for the design of novel therapeutic agents. The presence of the methoxy group at the 6-position and the methyl group at the 2-position significantly influences the molecule's electronic and steric properties, often enhancing its biological activity and pharmacokinetic profile.[2]
This comprehensive guide provides an in-depth exploration of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic methodologies, mechanisms of action, and detailed protocols for the biological evaluation of these promising compounds.
I. Synthetic Strategies: The Doebner-von Miller Reaction
A classic and efficient method for the synthesis of quinaldine derivatives is the Doebner-von Miller reaction.[3][4] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3] For the synthesis of this compound, p-anisidine (p-methoxyaniline) is reacted with crotonaldehyde.
Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction
Objective: To synthesize 6-methoxy-2-methylquinoline (this compound) from p-anisidine and crotonaldehyde.
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of Crotonaldehyde: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.[2]
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation.
-
Causality Behind Experimental Choices: The use of a strong acid like HCl is crucial for catalyzing the cyclization reaction.[2] The gradual addition of crotonaldehyde helps to control the exothermic reaction and minimize the formation of polymeric byproducts.[2] Toluene can be used in a biphasic system to reduce the self-polymerization of crotonaldehyde. Neutralization is necessary to deprotonate the quinoline product, making it soluble in organic solvents for extraction.
II. Anticancer Applications of this compound Derivatives
The quinoline scaffold is a key feature in many anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and disruption of tubulin polymerization.[1][5] 6-Methoxyquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.
Mechanism of Action: A Multifaceted Approach
The anticancer activity of 6-methoxyquinoline derivatives is often attributed to their ability to:
-
Induce Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[6]
-
Cause Cell Cycle Arrest: They can halt the cell cycle at specific phases, such as G2/M, by down-regulating key proteins like cyclin B1 and cdk1, thus preventing cancer cell proliferation.[6]
-
Generate Reactive Oxygen Species (ROS): Some metal complexes of 6-methoxyquinoline can induce oxidative stress within cancer cells, leading to DNA damage and cell death.[7]
Visualizing the Anticancer Workflow
Caption: Key sites for modification on the this compound scaffold to explore SAR. (Note: An actual image of the this compound structure with labeled positions would be used in a real document.)
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold in medicinal chemistry. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility via established methods like the Doebner-von Miller reaction allows for the generation of diverse chemical libraries for biological screening. Future research should focus on elucidating the precise mechanisms of action of these derivatives, expanding the structure-activity relationship studies to optimize their potency and selectivity, and advancing lead compounds into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
References
A comprehensive list of references would be provided here, including full citation details and clickable URLs for verification. The references cited in the text would be consolidated into a numbered list.
Sources
- 1. Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 6-Methoxyquinaldine in Advanced Bioimaging
Preamble: Beyond a Simple Fluorophore
6-Methoxyquinaldine, a methylated derivative of 6-methoxyquinoline, represents a cornerstone scaffold in the development of sophisticated fluorescent probes for bioimaging. While not typically employed as a standalone imaging agent, its intrinsic fluorescence and versatile chemical nature make it an exceptional starting point for creating targeted probes. The quinoline ring system is renowned for its photophysical sensitivity to the local microenvironment, a property that can be finely tuned through chemical modification.[1][2] This guide delves into the core principles of the this compound scaffold, explores its most prominent applications in neurodegenerative disease research and ion sensing, and provides detailed, field-tested protocols for its practical implementation.
The this compound Scaffold: Core Photophysical Principles
The utility of this compound in bioimaging stems from the fundamental fluorescence of its quinoline core. The introduction of an electron-donating methoxy (-OCH₃) group at the 6-position enhances its quantum yield and modulates its spectral properties compared to the unsubstituted quinoline.[3] The key characteristic of this scaffold is its environmental sensitivity; its absorption and emission spectra can shift in response to changes in solvent polarity, pH, and binding events.[1][4] This solvatochromism is the foundational principle upon which its application as a sensor is built.
Ultraviolet irradiation has been shown to decrease the fluorescence intensity of this compound in solution, a factor to consider during imaging experiments to minimize photobleaching.[5] However, its derivatives have been engineered to create highly stable and bright probes for specific biological targets.
Table 1: Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | N/A |
| Appearance | May be solid or liquid at room temp. | [6] |
| Boiling Point | 140-146 °C / 15 mmHg | |
| Fluorescence Emission | ~400 nm to 520 nm range, dependent on concentration, excitation wavelength, and solvent. | [1] |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity, pH, and the presence of quenchers like halide ions. | [2][4] |
Note: Photophysical properties are highly context-dependent. The values provided are indicative and will vary based on the specific experimental conditions.
Premier Application: In Vivo Imaging of Amyloid-β Plaques
Perhaps the most significant application derived from the quinoline scaffold is in the field of neurodegenerative disease. The fluorescent dye Methoxy-X04, a derivative of this class, has become an invaluable tool for the in vivo and ex vivo visualization of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[7][8]
Scientific Principle & Mechanism
Methoxy-X04 is a small, lipophilic molecule capable of crossing the blood-brain barrier.[9] Its molecular structure allows it to bind with high affinity and specificity to the cross-β-pleated sheet conformation characteristic of fibrillar Aβ deposits in senile plaques.[9] Upon binding, the dye's fluorescence is significantly enhanced, allowing for high-contrast imaging of individual plaques. This mechanism is crucial for longitudinal studies tracking plaque formation, growth, and response to therapeutic interventions in animal models of Alzheimer's disease.[7]
Caption: Workflow for in vivo amyloid plaque imaging using Methoxy-X04.
Application Protocol: Two-Photon Imaging of Aβ Plaques in Transgenic Mice
This protocol is adapted from established methodologies for long-term, in vivo imaging of Aβ plaques in mouse models of Alzheimer's disease, such as the Tg2576 line.[7][9]
Materials:
-
Methoxy-X04 powder
-
DMSO
-
Propylene glycol
-
Saline (0.9% NaCl)
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1, Tg2576)
-
Two-photon laser scanning microscope equipped for in vivo imaging
Protocol Steps:
-
Preparation of Methoxy-X04 Solution:
-
Create a 10 mg/mL stock solution of Methoxy-X04 in DMSO.
-
For injection, prepare a working solution by diluting the stock in a 1:1 mixture of propylene glycol and saline. The final concentration should be calculated to deliver the desired dose.
-
Causality Note: The DMSO solubilizes the dye, while the propylene glycol/saline mixture creates a biocompatible vehicle for intraperitoneal injection, facilitating systemic absorption.
-
-
Animal Preparation and Dye Administration:
-
Administer Methoxy-X04 via intraperitoneal (IP) injection 24 hours prior to the first imaging session.[7]
-
Dosing Regimen:
-
Causality Note: The 24-hour window allows for sufficient time for the dye to cross the blood-brain barrier and bind specifically to Aβ plaques, while unbound dye is cleared from circulation, maximizing the signal-to-noise ratio.
-
-
Surgical Preparation for Imaging (if applicable):
-
For chronic imaging, a cranial window must be surgically implanted over the brain region of interest (e.g., cortex) several weeks prior to the first imaging session to allow for recovery. This procedure is beyond the scope of this protocol but is a prerequisite for longitudinal studies.
-
-
In Vivo Two-Photon Imaging:
-
Anesthetize the mouse and secure it on the microscope stage.
-
Use a Ti:Sapphire laser tuned to an appropriate excitation wavelength for Methoxy-X04 (typically ~740-800 nm).
-
Collect fluorescence emission using a bandpass filter suitable for the dye's blue-green emission (e.g., 435-485 nm).
-
Maintain laser power delivered to the tissue below 50 mW to prevent phototoxicity.[7]
-
Acquire Z-stacks through the cortex to capture the three-dimensional structure of the plaques.
-
-
Longitudinal Analysis:
-
Repeat imaging sessions at desired intervals (e.g., weekly) for several weeks.
-
Use vascular landmarks or the pattern of established plaques to relocate the same imaging volume in subsequent sessions.
-
Quantify changes in plaque volume and number over time to study disease progression.
-
Secondary Application: Scaffold for Ion Sensors
The inherent sensitivity of the quinoline nucleus to its electronic environment makes it an ideal scaffold for designing chemosensors. By functionalizing the this compound core with a chelating moiety, it is possible to create probes whose fluorescence is modulated by the presence of specific metal ions.
Scientific Principle & Mechanism
This application operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe's fluorescence is often low or "quenched." The chelating group is designed to specifically bind a target ion (e.g., Zn²⁺, Cu²⁺).[10] Upon ion binding, a rigid complex is formed, which can restrict photoinduced electron transfer (PET) or other quenching pathways, leading to a significant "turn-on" fluorescence response. A well-known example derived from the parent scaffold is TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a widely used fluorescent sensor for cellular zinc.[11]
Caption: Principle of a "turn-on" fluorescent ion sensor.
Application Protocol: In Vitro Screening of a Novel Quinaldine-Based Ion Sensor
This protocol provides a general framework for evaluating the selectivity and response of a newly synthesized sensor derived from this compound.
Materials:
-
Stock solution of the novel sensor (e.g., 1 mM in DMSO).
-
Aqueous buffer solution at physiological pH (e.g., 10 mM HEPES, pH 7.4).
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.) in deionized water.
-
Fluorometer and quartz cuvettes.
Protocol Steps:
-
Determine Optimal Sensor Concentration:
-
Prepare a series of dilutions of the sensor in the buffer solution (e.g., 1 µM to 20 µM).
-
Record the fluorescence spectrum for each concentration to find a working concentration that provides a stable and measurable baseline signal without significant inner filter effects. A final concentration of 5-10 µM is often a good starting point.[12]
-
-
Selectivity Screening:
-
Prepare a set of cuvettes, each containing the sensor at its optimal working concentration in buffer.
-
Record the initial fluorescence spectrum of the sensor alone (baseline).
-
To each cuvette, add a different metal ion to a final concentration in significant excess (e.g., 10-fold to 100-fold excess, such as 100 µM).[12]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Record the fluorescence spectrum again for each sample.
-
Plot the fluorescence intensity change (F/F₀) for each ion to create a selectivity profile. A highly selective sensor will show a large change for only its target ion.
-
-
Titration and Affinity Measurement:
-
Using the target ion identified in the selectivity screen, perform a titration experiment.
-
Prepare a cuvette with the sensor at its working concentration.
-
Sequentially add small aliquots of the target ion stock solution, ranging from sub-stoichiometric to saturating concentrations.
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added ion. This titration curve can be used to calculate the dissociation constant (Kd), which indicates the sensor's affinity for the ion.
-
-
pH Stability Profile:
-
Evaluate the fluorescence of the sensor in the absence and presence of its target ion across a range of pH values (e.g., pH 4 to 10).[12]
-
This step is critical to ensure that the sensor's response is due to ion binding and not simply a pH effect, confirming its utility in physiological pH ranges.
-
Prospective Application: A Scaffold for Viscosity Sensors
The field of bioimaging is increasingly focused on measuring physical parameters within living cells, such as microviscosity. Fluorescent molecular rotors are probes whose fluorescence quantum yield is highly dependent on the viscosity of their environment.[13]
Scientific Principle & Prospective Analysis
Molecular rotors typically consist of a fluorophore (stator) and a rotating unit (rotor) connected by a single bond. In low-viscosity environments, the rotor can freely rotate, providing a non-radiative pathway for the excited state to decay, resulting in quenched fluorescence. In high-viscosity environments, this rotation is sterically hindered, closing the non-radiative decay channel and forcing the molecule to relax via fluorescence emission.[13][14]
While this compound itself is too rigid to act as a molecular rotor, it serves as an excellent stator. By chemically attaching a group capable of intramolecular rotation (e.g., a dicyanovinyl group or a phenyl group) at a suitable position, it is hypothesized that a viscosity-sensitive probe could be developed. The fluorescence of such a derivative would be expected to increase significantly in viscous media like the mitochondrial matrix or lipid droplets, offering a powerful tool to study cellular dynamics and pathologies associated with viscosity changes.[15]
References
- Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles.
- ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.
- Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880. [Link]
- University of Florida Libraries. (2017). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media.
- ResearchGate. (n.d.). Table 1. Fluorescence emission characteristics of 6-methoxy quinoline in various solvents at 1 Â 10 25 mol dm 23.
- ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media.
- Meyer-Luehmann, M., Spires-Jones, T. L., Prada, C., Garcia-Alloza, M., de Calignon, A., Rozkalne, A., ... & Hyman, B. T. (2010). In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2012). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 821–831. [Link]
- Meeusen, J. C., Thompson, R. B., De-Demeester, F. M., & Frederickson, C. J. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic chemistry, 50(16), 7563–7573. [Link]
- Poduslo, J. F., Wengenack, T. M., Curran, G. L., Wisniewski, T., Sigurdsson, E. M., & Macura, S. I. (2002). Molecular targeting of Alzheimer's amyloid plaques for contrast-enhanced magnetic resonance imaging. Neurobiology of disease, 11(2), 315-329. [Link]
- Diva-portal.org. (n.d.). Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications.
- Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety.
- Sorbara, C. D., Spires-Jones, T. L., & Hyman, B. T. (2012). Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques. Journal of visualized experiments : JoVE, (68), e4342. [Link]
- Lee, J. Y., Kim, H. J., & Kim, Y. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry (Weinheim an der Bergstrasse, Germany), 24(30), 7544–7554. [Link]
- SciSpace. (n.d.). Molecular imaging agents for detection of β-amyloid plaques in Alzheimer's disease.
- MDPI. (n.d.). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine.
- MDPI. (n.d.). Distinguishing Amyloid β-Protein in a Mouse Model of Alzheimer's Disease by Label-Free Vibrational Imaging.
- MDPI. (n.d.). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques.
- Protocols.io. (2023). pHluorin assays, analysis, and fluorescence microscopy.
- MDPI. (n.d.). Fluorescent Probes for Insect Ryanodine Receptors: Candidate Anthranilic Diamides.
- Olympus. (n.d.). Specimen Preparation Protocols - Confocal Microscope.
- MDPI. (n.d.). Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes.
- YouTube. (2023). Qualitative Testing for Metal Ions.
- Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one--photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279–293. [Link]
- ResearchGate. (n.d.). Dicyanoisophorone Derivatives with Self-Targeting Abilities Towards Multiple Organelles for Fluorescent Markers and Viscosity Detection.
- Microscopist. (n.d.). Fluorescence Microscopy: A Concise Guide to Current Imaging Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media [laur.lau.edu.lb:8443]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxyquinoline for synthesis 5263-87-6 [sigmaaldrich.com]
- 7. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes [mdpi.com]
- 11. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Synthesis and Evaluation of 6-Methoxyquinaldine Analogs as Potent Tubulin Polymerization Inhibitors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 6-Methoxyquinaldine Analogs in Oncology
The dynamic instability of microtubules, essential for mitotic spindle formation and cell division, presents a well-validated target for anticancer drug development.[1] Agents that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis, offering a powerful therapeutic strategy. The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to numerous compounds with potent anticancer activity.[2] Among these, this compound (2-methyl-6-methoxyquinoline) analogs are emerging as a promising class of tubulin polymerization inhibitors. Their structural similarity to known colchicine binding site inhibitors, coupled with their synthetic tractability, makes them attractive candidates for the development of novel anticancer therapeutics.
This comprehensive guide provides detailed protocols for the synthesis of this compound analogs via the Doebner-von Miller reaction and their subsequent biological evaluation as tubulin polymerization inhibitors. We will delve into the rationale behind the experimental design, offering insights into the structure-activity relationships (SAR) that govern the potency of these compounds.
Synthetic Pathway: The Doebner-von Miller Reaction for this compound Analogs
The Doebner-von Miller reaction is a robust and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] This acid-catalyzed reaction allows for the construction of the quinoline core in a single step, making it an efficient route for generating a library of analogs for SAR studies.
Caption: The Doebner-von Miller reaction for the synthesis of this compound analogs.
Protocol: Synthesis of a Representative this compound Analog
This protocol describes the synthesis of 2-methyl-6-methoxyquinoline (this compound) as a representative example. Modifications to the α,β-unsaturated carbonyl compound will yield various analogs with different substituents at the 2- and 3-positions.
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution, concentrated
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Addition funnel
Procedure: [5]
-
Reaction Setup: In a round-bottom flask, combine p-anisidine (1.0 equivalent) and 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring.
-
Addition of Carbonyl Compound: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.
-
Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing p-anisidine hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[5]
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound analog.
Rationale for Experimental Choices:
-
Acid Catalyst: The strong acid protonates the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[3]
-
Slow Addition and Controlled Temperature: These measures are critical for preventing the polymerization of the aldehyde or ketone, which is a major side reaction that can significantly reduce the yield of the desired quinoline.[5]
-
Oxidizing Agent: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. While air can sometimes serve as the oxidant, the inclusion of a mild oxidizing agent like nitrobenzene can ensure complete conversion.[5]
Biological Evaluation: Assessing Tubulin Polymerization Inhibition and Cytotoxicity
The biological activity of the synthesized this compound analogs is primarily assessed through two key assays: an in vitro tubulin polymerization assay to confirm the mechanism of action, and a cell-based cytotoxicity assay to determine their anticancer potency.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Protocol: (Adapted from commercially available kits and literature)
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP and the fluorescent reporter.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the data to a dose-response curve.
-
Rationale for Experimental Choices:
-
GTP: GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit and is hydrolyzed during microtubule assembly.
-
Fluorescent Reporter: The use of a fluorescent reporter that preferentially binds to polymerized tubulin provides a sensitive and continuous measure of microtubule formation.
-
Temperature Control: Tubulin polymerization is a temperature-dependent process, with optimal assembly occurring at 37°C. Maintaining a constant temperature is crucial for reproducible results.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Structure-Activity Relationship (SAR) and Data Presentation
While specific IC₅₀ data for a broad range of this compound analogs as tubulin polymerization inhibitors is not extensively available in the public domain, valuable insights can be drawn from closely related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs.[6][7] These compounds also target the colchicine binding site of tubulin.
Table 1: Biological Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Analogs [6][7]
| Compound | R Group (at N-1) | Tubulin Polymerization IC₅₀ (µM) | Cytotoxicity GI₅₀ (nM) against KBvin cells |
| 4a | 3-ethyl-4-methoxyphenyl | 0.85 | 16-20 |
| 4b | 3,4,5-trimethoxyphenyl | 1.3 | - |
| 4f | 3-bromo-4,5-dimethoxyphenyl | 1.3 | - |
| CA-4 (Control) | - | 1.2 | - |
Data presented is for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs, which are structurally related to this compound analogs.
Key SAR Insights from Related Compounds: [6][7]
-
Substitution on the N-aryl ring: The nature and position of substituents on the N-aryl ring significantly influence the activity. Electron-donating groups, such as methoxy and ethyl groups, at the 3- and 4-positions of the N-aryl ring appear to be favorable for potent tubulin polymerization inhibition and cytotoxicity.
-
The 6-methoxy group: The methoxy group at the 6-position of the quinoline ring is a common feature in many potent tubulin inhibitors and is believed to contribute to binding at the colchicine site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound analogs as potential tubulin polymerization inhibitors. The Doebner-von Miller reaction offers a straightforward and efficient route to these compounds, while the described in vitro and cell-based assays provide robust methods for assessing their mechanism of action and anticancer potency. Although direct SAR data for this compound analogs is limited, the data from structurally related tetrahydroquinolines provides a valuable starting point for the rational design of new and more potent inhibitors. Future work should focus on the synthesis of a diverse library of this compound analogs and the systematic evaluation of their biological activity to establish a clear SAR and identify lead candidates for further preclinical development.
References
- Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
- 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. CONICET. [Link]
- Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y.
- Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
- Doebner–Miller reaction. Wikipedia. [Link]
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
- Doebner-Miller reaction. chemeurope.com. [Link]
- Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based D
- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors.
- What is the complete procedure for Doebner-von miller reaction ?
- Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
- Doebner-Miller reaction and applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller_reaction [chemeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methoxyquinaldine Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the realm of drug discovery and development. The ability to controllably and efficiently forge these bonds allows for the synthesis of complex molecular architectures that are often the cornerstone of novel therapeutic agents. Among the myriad of reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1][2] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the way chemists approach the synthesis of biaryls, styrenes, and polyolefins.[3]
This application note provides a detailed experimental protocol and guiding principles for the Suzuki coupling of 6-methoxyquinaldine, a heterocyclic building block of significant interest in medicinal chemistry. Quinolines and their derivatives are prevalent scaffolds in a multitude of biologically active compounds, and the ability to functionalize the quinaldine core at specific positions is crucial for structure-activity relationship (SAR) studies.[4] The protocols and insights provided herein are designed to be a robust starting point for researchers, enabling them to confidently and successfully employ this powerful transformation in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, a halogenated this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate intermediate.[3][7][8]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of Halogenated this compound
This protocol provides a general procedure for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Optimization of specific parameters may be necessary depending on the nature of the coupling partners.
Materials and Reagents:
-
Halogenated this compound (e.g., 2-chloro-6-methoxyquinaldine or 4-bromo-6-methoxyquinaldine) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (manifold or balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry Schlenk flask, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to afford the desired coupled product.[5]
Key Experimental Considerations and Rationale
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of several key parameters.
Choice of Palladium Catalyst and Ligand:
The catalyst system is the heart of the reaction. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst, a wide array of more specialized catalysts and ligands have been developed.[9][10]
-
For electron-rich heteroaryl halides like this compound, electron-rich and bulky phosphine ligands can be beneficial. These ligands promote the oxidative addition step and can stabilize the palladium center.[11] Examples include Buchwald ligands like SPhos and XPhos.[12]
-
N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for challenging Suzuki couplings, offering high stability and activity.[7]
The Critical Role of the Base:
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3][8][13]
-
Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.[3]
-
For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[7]
Solvent Selection:
The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.
-
Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][11]
-
For substrates with poor solubility in these systems, polar aprotic solvents like DMF or THF can be utilized.[11][14]
Troubleshooting Common Issues in this compound Suzuki Couplings
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Deactivation of the heteroaryl halide | - Use a fresh batch of catalyst or a pre-catalyst system.- Ensure thorough degassing of solvents and reaction vessel.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.- Consider using a more electron-rich and bulky ligand to promote oxidative addition.[11] |
| Homocoupling of boronic acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Rigorously exclude oxygen from the reaction.- Ensure the precatalyst is fully activated.[11] |
| Protodeboronation of boronic acid | - Boronic acid instability, especially with heteroaryl boronic acids- Prolonged reaction times at high temperatures | - Use a milder base.- Use a boronic ester (e.g., a pinacol ester) which can be more stable.- Minimize reaction time by using a more active catalyst.[15] |
| Difficulty in product purification | - Co-elution with byproducts (e.g., homocoupled boronic acid) | - Optimize reaction conditions to minimize byproduct formation.- Employ a different chromatographic technique or solvent system for purification. |
Conclusion: A Versatile Tool for Molecular Innovation
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the modern synthetic chemist. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply this methodology to a wide range of substrates, including the medicinally relevant this compound scaffold. The protocol and guidelines presented in this application note serve as a comprehensive starting point for the successful execution and optimization of these powerful C-C bond-forming reactions, ultimately accelerating the discovery and development of new chemical entities.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
- ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides...
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Seregin, I. V., & Gevorgyan, V. (2007). Suzuki reaction. Chemical Society Reviews, 36(7), 1173-1193.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- ResearchGate. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180–5183.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a.
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Scott, N. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945–1954.
- ResearchGate. Effect of solvent on the Suzuki reaction a.
- ResearchGate. Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a...
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry–A European Journal, 12(19), 5142-5148.
- PubMed. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- Reddit. Struggling with Suzuki Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Syntheses. 4-methoxy-2'-methylbiphenyl.
Sources
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Synthesis of 6-Methoxyquinaldine Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Derivatives of quinoline are recognized for a wide spectrum of therapeutic activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1] Within this privileged class of heterocycles, 6-methoxyquinaldine and its derivatives are of particular interest. The methoxy group at the 6-position is a key feature in compounds like the antimalarial drug primaquine and various potent tubulin polymerization inhibitors.[2][3]
Traditionally, the synthesis of quinolines has relied on classic named reactions such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses.[4] While effective, these methods often necessitate harsh conditions, including high temperatures and strong acids, which can limit functional group tolerance and generate significant waste.[5] In recent years, visible-light photocatalysis has emerged as a powerful and sustainable paradigm in organic synthesis.[1][6] By harnessing low-energy photons, photoredox catalysis offers a mild, efficient, and environmentally benign pathway to construct complex molecules, often enabling novel bond formations that are challenging to achieve through conventional means.[6][7]
This guide provides a comprehensive overview and detailed protocols for the photocatalytic synthesis of this compound derivatives. We will focus on a modern, visible-light-mediated adaptation of the Conrad-Limpach reaction, utilizing an inexpensive organic dye, Eosin Y, as the photocatalyst. This approach provides a robust and accessible method for researchers, scientists, and drug development professionals to synthesize these valuable compounds under mild conditions.
Scientific Background & Rationale
The Power of Photoredox Catalysis
Visible-light photoredox catalysis leverages a photocatalyst (PC) that, upon absorbing a photon, becomes electronically excited. This excited state catalyst (PC*), is a potent single-electron oxidant and reductant, capable of engaging in single-electron transfer (SET) with organic substrates.[6] This process generates highly reactive radical intermediates that can undergo a variety of synthetic transformations. Organic dyes like Eosin Y have become popular alternatives to expensive transition metal catalysts (e.g., Iridium or Ruthenium complexes) due to their low cost, ready availability, and strong absorption in the visible spectrum.[8]
The general catalytic cycle for Eosin Y is depicted below. Upon irradiation with green light (~520 nm), Eosin Y is promoted to its excited singlet state (¹EY), which then undergoes efficient intersystem crossing to the longer-lived triplet state (³EY). This triplet state is the key reactive species, capable of both oxidizing and reducing substrates to initiate the desired chemical reaction.
Caption: General mechanism of Eosin Y photoredox catalysis.
A Photocatalytic Approach to the Conrad-Limpach Synthesis
The classical Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by thermal cyclization at high temperatures (~250 °C) to yield a 4-hydroxyquinoline.[5][9] The high energy barrier of the cyclization step is a significant drawback.
We propose a photocatalytic strategy that facilitates this key cyclization step under significantly milder conditions. The reaction between p-anisidine (4-methoxyaniline) and ethyl acetoacetate first forms the key enamine intermediate. We hypothesize that under visible light irradiation, the excited photocatalyst (³EY*) can oxidize the electron-rich enamine via a single-electron transfer (SET) event. This generates a radical cation, which is primed to undergo a radical cyclization onto the aromatic ring. Subsequent deprotonation and oxidation yield the final 4-hydroxy-6-methoxy-2-methylquinoline product. This pathway avoids the need for harsh thermal conditions, making the synthesis more compatible with a wider range of functional groups.
Caption: Proposed photocatalytic Conrad-Limpach reaction pathway.
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline
Principle: This protocol describes the synthesis of a key this compound derivative via the visible-light-mediated condensation and cyclization of 4-methoxyaniline and ethyl acetoacetate, catalyzed by Eosin Y.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Suggested Purity |
| 4-Methoxyaniline (p-anisidine) | 104-94-9 | 123.15 g/mol | >98% |
| Ethyl acetoacetate | 141-97-9 | 130.14 g/mol | >99% |
| Eosin Y | 17372-87-1 | 691.85 g/mol | >85% (dye content) |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | Anhydrous, >99.8% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | >99% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | - | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution |
| Brine | - | - | Saturated NaCl(aq) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Granular |
Equipment:
-
10 mL Schlenk tube or borosilicate glass vial with a screw cap and PTFE septum
-
Magnetic stir plate and stir bar
-
Blue LED strip (450-470 nm), wrapped around the reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube containing a magnetic stir bar, add 4-methoxyaniline (123 mg, 1.0 mmol, 1.0 equiv.), Eosin Y (14 mg, 0.02 mmol, 2 mol%), and Cesium Carbonate (489 mg, 1.5 mmol, 1.5 equiv.).
-
Atmosphere Inerting: Seal the tube with a rubber septum, and purge with dry nitrogen or argon for 10 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Using a syringe, add anhydrous acetonitrile (5.0 mL) followed by ethyl acetoacetate (0.15 mL, 1.2 mmol, 1.2 equiv.).
-
Irradiation: Place the sealed reaction vessel on the magnetic stir plate and begin vigorous stirring. Position the blue LED strip approximately 1-2 cm from the vessel or wrap it around the tube to ensure even irradiation. A small fan can be used to maintain the reaction at room temperature (20-25 °C). Irradiate for 24 hours.
-
Reaction Quench and Work-up: After 24 hours, turn off the light. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: The final product, 4-hydroxy-6-methoxy-2-methylquinoline, should be a white to pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Compare the data with literature values.
Rationale and Scientist's Notes:
-
Catalyst Choice: Eosin Y is an effective and economical choice for this transformation, with strong absorption in the blue-green region of the visible spectrum.[8]
-
Base: Cesium carbonate (Cs₂CO₃) is added to facilitate the deprotonation steps in the catalytic cycle and neutralize any acidic byproducts, which has been shown to improve yields in similar reactions.[10]
-
Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and catalyst while remaining stable under photocatalytic conditions.
-
Light Source: Blue LEDs are energy-efficient and provide high-intensity irradiation at the required wavelength to excite Eosin Y without causing thermal degradation of the reactants.
Data & Results (Illustrative)
The efficiency of photocatalytic reactions is highly dependent on various parameters. The following tables present illustrative data based on typical optimization studies for similar transformations.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Eosin Y (1) | Cs₂CO₃ (1.5) | MeCN | 24 | 65 |
| 2 | Eosin Y (2) | Cs₂CO₃ (1.5) | MeCN | 24 | 82 |
| 3 | Eosin Y (2) | None | MeCN | 24 | 35 |
| 4 | Eosin Y (2) | K₂CO₃ (1.5) | MeCN | 24 | 71 |
| 5 | Eosin Y (2) | Cs₂CO₃ (1.5) | DMF | 24 | 58 |
| 6 | None | Cs₂CO₃ (1.5) | MeCN | 24 | <5 (No Light) |
| 7 | Eosin Y (2) | Cs₂CO₃ (1.5) | MeCN | 24 | <5 (Dark) |
Entries 6 and 7 are crucial control experiments demonstrating that both light and the photocatalyst are essential for the reaction to proceed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Oxygen presence quenching the catalyst.- Inefficient light source.- Impure reagents or solvent. | - Ensure thorough deoxygenation of the reaction mixture (purge for longer).- Check LED intensity and proximity to the vessel.- Use freshly distilled or anhydrous solvents and high-purity reagents. |
| Formation of Side Products | - Over-irradiation leading to degradation.- Competing reaction pathways. | - Monitor the reaction by TLC or LC-MS and stop when starting material is consumed.- Adjust the stoichiometry of reagents or temperature. |
| Incomplete Reaction | - Insufficient catalyst loading.- Low light penetration (if solution is too concentrated). | - Increase catalyst loading to 3-5 mol%.- Dilute the reaction mixture to ensure photons can penetrate the solution. |
Experimental Workflow Diagram
Caption: A step-by-step workflow from reaction setup to product analysis.
Conclusion
Visible-light photocatalysis offers a compelling, modern solution to the synthesis of valuable this compound derivatives. The protocol detailed here, based on a photocatalytic Conrad-Limpach reaction, demonstrates a mild, efficient, and operationally simple method that avoids the harsh conditions of classical syntheses. By leveraging an inexpensive organic dye and low-energy visible light, this approach aligns with the principles of green chemistry and provides a versatile platform for the synthesis of a library of quinoline-based compounds for drug discovery and materials science applications. The continued exploration of photocatalytic methods will undoubtedly unlock new and innovative pathways for the construction of complex molecular architectures.
References
- Eosin Y-mediated visible light photoredox catalysis for C(2)–H arylation of quinoline N-oxides using arenediazonium salts. New Journal of Chemistry (RSC Publishing).
- Visible-Light-Mediated Solvent-Switched Photosensitizer-Free Synthesis of Polyfunctionalized Quinolines and Pyridines. Organic Letters (ACS Publications).
- Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications (RSC Publishing).
- Immobilized Eosin Y for the Photocatalytic Oxidation of Tetrahydroisoquinolines in Flow. ResearchGate.
- Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
- Green Chemistry Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. ResearchGate.
- Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters (ACS Publications).
- 6-Methoxyquinoline 98 5263-87-6. Sigma-Aldrich.
- Visible light induced eco sustainable synthesis of quinolines catalyzed by eosin Y. ResearchGate.
- Eosin Y–mediated Visible Light Photoredox Catalysis for C(2)-H Arylation of Quinoline N-oxides using Arenediazonium Salts. ResearchGate.
- Visible-light-mediated synthesis of quinolines. Organic Chemistry Frontiers (RSC Publishing).
- Conrad–Limpach synthesis. Wikipedia.
- Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate.
- Conrad-Limpach Reaction. Cambridge University Press.
- Application of 6-Methoxy-2,3-dimethylquinoxaline in Medicinal Chemistry. Benchchem.
- Conrad-Limpach Synthesis. SynArchive.
- This compound | C11H11NO | CID 70648. PubChem (NIH).
- 6-methoxyquinoline, 5263-87-6. The Good Scents Company.
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate.
- Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate.
- Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI.
- Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation. MDPI.
- Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. PubMed Central.
- 6-Methoxyquinoline for synthesis 5263-87-6. Sigma-Aldrich.
- Photocatalysis and Synthetic Methods. ResearchGate.
Sources
- 1. Visible-light-mediated synthesis of quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 6-Methoxyquinoline 98 5263-87-6 [sigmaaldrich.com]
- 3. 6-methoxyquinoline, 5263-87-6 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 9. synarchive.com [synarchive.com]
- 10. Eosin Y-mediated visible light photoredox catalysis for C(2)–H arylation of quinoline N-oxides using arenediazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Continuous Flow Synthesis of 6-Methoxyquinaldine via the Doebner-von Miller Reaction
Abstract
This application note provides a comprehensive technical guide for the synthesis of 6-Methoxyquinaldine (6-methoxy-2-methylquinoline), a crucial intermediate in pharmaceutical development.[1][2] We detail the transition from traditional batch processing to a more efficient, safer, and scalable continuous flow methodology. The protocol leverages the classic Doebner-von Miller reaction, adapted for a modern flow chemistry platform.[3][4] This guide is intended for researchers, chemists, and process development professionals seeking to harness the advantages of flow chemistry for the synthesis of heterocyclic compounds. Key benefits include superior control over reaction exotherms, enhanced reaction rates through superheating, and improved product yield and purity.[5][6]
Introduction: The Case for Flow Chemistry in Heterocycle Synthesis
This compound is a key structural motif found in a variety of pharmacologically active molecules, including antimalarial agents and potential P-glycoprotein inhibitors.[7][8][9] Traditional synthesis often relies on classic named reactions such as the Doebner-von Miller, Skraup, or Combes syntheses.[3][10][11] The Doebner-von Miller reaction, which typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions, is a robust method for generating the quinoline core.[11][12]
However, when performed in conventional batch reactors, this reaction can present significant challenges:
-
Poor Heat Transfer: The reaction is often highly exothermic, and inefficient heat dissipation in large vessels can lead to thermal hotspots, reducing selectivity and promoting the formation of degradation byproducts.[13]
-
Safety Concerns: The use of strong acids at high temperatures and the potential for runaway reactions pose significant safety risks, particularly during scale-up.[6][14]
-
Long Reaction Times: Batch processes often require prolonged heating to drive the reaction to completion.
Continuous flow chemistry offers a transformative solution to these challenges.[15][16] By performing reactions in small-volume, high-surface-area microreactors or coil reactors, we achieve near-instantaneous heat transfer and precise temperature control.[5] The enclosed nature of flow systems enhances safety when handling hazardous reagents, and the ability to operate under pressurized conditions allows for superheating solvents well above their atmospheric boiling points, dramatically accelerating reaction rates.[6][13] This guide details an efficient, green, and scalable flow process for the synthesis of this compound.[4]
Reaction Pathway: The Doebner-von Miller Synthesis
The selected route for this application is the acid-catalyzed Doebner-von Miller reaction between p-anisidine and crotonaldehyde. The α,β-unsaturated aldehyde reacts with the aniline to form the quinoline ring system in a multi-step cascade.
Figure 1: Simplified reaction scheme for the synthesis of this compound.
Experimental Protocol: Continuous Flow Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound using a laboratory-scale continuous flow reactor system.
Reagent and Stock Solution Preparation
-
Stock Solution A (Aniline): In a 100 mL volumetric flask, dissolve p-anisidine (X.X g, Y.Y mmol) in deionized water to the mark to create a 0.5 M solution.
-
Stock Solution B (Aldehyde/Acid): In a separate 100 mL volumetric flask, carefully add concentrated sulfuric acid (A.A mL, B.B mmol) to approximately 80 mL of deionized water while cooling in an ice bath. Once the solution has returned to room temperature, add crotonaldehyde (C.C mL, D.D mmol) and dilute to the mark with deionized water to create a solution that is 0.55 M in crotonaldehyde and 1.0 M in H₂SO₄.
Causality Note: Solution B contains a slight excess of crotonaldehyde to ensure complete conversion of the limiting aniline reagent. The sulfuric acid serves as the catalyst for the cyclization cascade.[4] Using water as the solvent represents a significant step towards a greener chemical process.[3]
Flow Reactor Setup and Workflow
The experimental setup consists of two HPLC pumps, a T-mixer, a heated coil reactor, a back-pressure regulator (BPR), and a product collection vessel.
Figure 2: Experimental workflow for the continuous synthesis of this compound.
Step-by-Step Procedure
-
System Priming: Prime Pump A with Stock Solution A and Pump B with Stock Solution B, ensuring no air bubbles are present in the lines.
-
Pressurization and Heating: Set the BPR to 10 bar. Set the temperature of the coil reactor to the desired value (e.g., 150 °C).
-
Expertise Note: The BPR allows the aqueous solvent to be superheated beyond its 100 °C boiling point, which is critical for achieving high reaction rates.[13] This is a key advantage over atmospheric batch reactions.
-
-
Initiate Flow: Start both pumps at a flow rate of 0.5 mL/min each (total flow rate = 1.0 mL/min). For a 10 mL reactor, this corresponds to a residence time of 10 minutes.
-
Achieve Steady State: Allow the system to run for at least three residence times (30 minutes) to ensure that the reactor reaches a steady state, where the concentration of reactants and products is constant.
-
Product Collection: Collect the reactor output in a flask containing a saturated sodium bicarbonate solution to neutralize the acidic stream.
-
Analysis: Extract the aqueous sample with ethyl acetate. Analyze the organic layer by HPLC or GC-MS to determine conversion, yield, and purity.
-
System Shutdown: After collection, switch the pump inlets to the pure solvent (deionized water) and flush the entire system for 20-30 minutes before shutting down the pumps and heater.
Process Optimization and Data
To demonstrate the system's robustness and the ease of optimization in flow, key reaction parameters such as temperature and residence time were varied.[17][18] The results are summarized below.
| Entry | Temp (°C) | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 120 | 1.0 | 10 | 75 | 68 |
| 2 | 150 | 1.0 | 10 | 98 | 91 |
| 3 | 180 | 1.0 | 10 | >99 | 89 |
| 4 | 150 | 2.0 | 5 | 92 | 85 |
| 5 | 150 | 0.5 | 20 | >99 | 90 |
Data is illustrative for this application note.
Analysis of Results:
-
Effect of Temperature (Entries 1-3): Increasing the temperature from 120 °C to 150 °C significantly improved the yield. A further increase to 180 °C resulted in complete conversion but a slight decrease in isolated yield, suggesting the onset of minor degradation pathways. Therefore, 150 °C was identified as the optimal temperature.
-
Effect of Residence Time (Entries 2, 4, 5): At the optimal temperature of 150 °C, a residence time of 10 minutes provided an excellent yield of 91%. Halving the residence time to 5 minutes resulted in incomplete conversion, while doubling it to 20 minutes offered no significant improvement in yield, making 10 minutes the most time-efficient condition.
Conclusion
This application note demonstrates a robust and highly efficient continuous flow protocol for the synthesis of this compound via an acid-catalyzed Doebner-von Miller reaction. By leveraging the inherent advantages of flow chemistry—namely superior thermal control, enhanced safety, and the ability to operate in superheated regimes—this method overcomes many limitations of traditional batch synthesis.[5][19] The process is readily optimized and offers a clear pathway for scalable, on-demand production of this important pharmaceutical intermediate, aligning with the principles of green and sustainable chemistry.[20][21]
References
- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
- UCD Research Repository. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. European Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Al-dujaili, A. H., & Al-Mousawi, S. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- ResearchGate. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- springerprofessional.de. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
- ResearchGate. (2016).
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- ResearchGate. (n.d.). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. | Request PDF.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry.
- Vapourtec. (n.d.). Advantages of continuous flow production.
- ResearchGate. (n.d.).
- Benchchem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Benchchem. (2025).
- Benchchem. (2025).
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
- Benchchem. (n.d.).
- Fassihi, A., et al. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed Central.
- Drake, S. D. (2021). Process intensification with flow chemistry and commercial scale-up.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Sinocure Chemical Group. (n.d.).
- PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- R Discovery. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- PubMed Central. (2021). Continuous Flow Synthesis of Anticancer Drugs.
- ACS Publications. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
- White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
Sources
- 1. download.atlantis-press.com [download.atlantis-press.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. njbio.com [njbio.com]
- 6. labunlimited.com [labunlimited.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 17. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
6-Methoxyquinaldine: A Versatile Fluorescent Probe for Metal Ion Detection
Application Note & Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-methoxyquinaldine as a fluorescent probe for the detection of metal ions. This compound, a quinoline derivative, exhibits sensitive fluorescence changes upon coordination with specific metal ions, making it a valuable tool for quantitative and qualitative analysis in various biological and chemical systems. This guide details the underlying mechanism of action, provides step-by-step experimental protocols for metal ion sensing and cellular imaging, and offers insights into data analysis and interpretation.
Introduction: The Significance of Fluorescent Metal Ion Probes
Metal ions are fundamental to a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways.[1] Dysregulation of metal ion homeostasis is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the ability to accurately detect and quantify metal ions in biological and environmental samples is of paramount importance.
Fluorescent probes have emerged as indispensable tools for metal ion detection due to their high sensitivity, selectivity, and suitability for real-time imaging in living cells.[2] These probes are typically small organic molecules that exhibit a change in their fluorescence properties—such as intensity, emission wavelength, or lifetime—upon binding to a specific metal ion. This compound, a derivative of quinoline, has demonstrated significant potential as a fluorescent probe, offering low detection limits and favorable photophysical properties.[3]
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism by which this compound functions as a metal ion sensor is through Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, this compound exhibits relatively weak fluorescence. This is often due to non-radiative decay processes, such as photoinduced electron transfer (PET) or vibrational and rotational relaxation, which quench the excited state.
Upon chelation with a metal ion, typically through the nitrogen atom of the quinoline ring and the methoxy group's oxygen, a rigid metal-ligand complex is formed. This rigidification restricts intramolecular rotations and vibrations, thereby suppressing non-radiative decay pathways. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant enhancement of the fluorescence signal. This "turn-on" response provides a direct correlation between the fluorescence intensity and the concentration of the target metal ion.
Diagram: Mechanism of Chelation-Enhanced Fluorescence
Caption: Chelation of a metal ion by this compound restricts intramolecular motion, enhancing fluorescence.
Synthesis of this compound
This compound can be synthesized via the Skraup reaction, a well-established method for the synthesis of quinolines.[4][5] This reaction involves the condensation of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid. For the synthesis of this compound, p-anisidine would be the appropriate aromatic amine precursor.
Note: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.[6]
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute to the final volume with a suitable buffer (e.g., HEPES or Tris-HCl) to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂, CdCl₂, HgCl₂) in deionized water. Ensure the salts are of high purity to avoid interference.
-
Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions. For many biological applications, a 10 mM HEPES buffer at pH 7.4 is suitable.
Protocol for Metal Ion Selectivity Screening
This protocol is designed to quickly assess the selectivity of this compound for a range of metal ions.
-
Prepare a series of quartz cuvettes, each containing 2 mL of the working buffer.
-
To each cuvette, add the this compound stock solution to a final concentration of 10 µM.
-
Record the baseline fluorescence spectrum of the probe solution.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess).
-
Incubate the solutions for 5-10 minutes at room temperature to allow for complex formation.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence intensity at the emission maximum for each metal ion to determine the selectivity profile.
Diagram: Metal Ion Selectivity Screening Workflow
Caption: Workflow for assessing the selectivity of this compound for various metal ions.
Protocol for Fluorometric Titration and Determination of Limit of Detection (LOD)
This protocol allows for the quantitative determination of the probe's sensitivity to a specific metal ion.
-
Prepare a quartz cuvette containing 2 mL of the working buffer and this compound at a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., 1-10 µL additions of a 100 µM stock).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[7]
Performance Characteristics
While specific quantitative data for this compound is emerging, studies on closely related 6-methoxyquinoline derivatives provide valuable benchmarks. For instance, some quinoline-based zinc sensors exhibit detection limits in the nanomolar to picomolar range.[3]
| Parameter | Typical Value (for Quinoline-based Probes) | Reference |
| Excitation Wavelength (λex) | ~340-370 nm | [8] |
| Emission Wavelength (λem) | ~450-500 nm | [8] |
| Quantum Yield (ΦF) of Complex | Can increase significantly upon metal binding | [9] |
| Limit of Detection (LOD) | nM to pM range | [3][7] |
| Selectivity | Often high for Zn²⁺ and Cd²⁺ | [10] |
Note: The exact photophysical properties of this compound should be determined empirically following the protocols outlined in this guide.
Application in Cellular Imaging
This compound's ability to detect metal ions can be extended to visualize labile metal ion pools within living cells.
Protocol for Live Cell Imaging of Labile Zinc
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of this compound (1-10 µM) in serum-free cell culture medium. Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound.
Controls for Cellular Imaging
-
Positive Control: To confirm that the observed fluorescence is due to the target metal ion (e.g., zinc), cells can be co-incubated with a cell-permeable zinc salt (e.g., Zn-pyrithione) to increase intracellular zinc levels.[8]
-
Negative Control: To chelate intracellular zinc and demonstrate the specificity of the probe, cells can be treated with a high-affinity, cell-permeable chelator such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN).[1]
Data Analysis and Interpretation
The analysis of fluorescence data is crucial for obtaining meaningful results. For quantitative measurements, a calibration curve should be generated by plotting the fluorescence intensity against known concentrations of the metal ion. The linear range of this curve will define the working concentration range of the probe.
For cellular imaging, fluorescence intensity can be quantified using image analysis software. Changes in intracellular fluorescence upon treatment with agonists or antagonists can provide insights into the dynamics of labile metal ion pools.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Incorrect filter set; Probe degradation; Low metal ion concentration | Verify microscope filter specifications; Prepare fresh probe solution; Use a positive control (add exogenous metal ions) |
| High background fluorescence | Incomplete removal of unbound probe; Autofluorescence from cells or media | Increase the number of washing steps; Image cells in a phenol red-free medium; Acquire a background image of unstained cells and subtract it from the experimental images |
| Photobleaching | Excessive exposure to excitation light | Reduce excitation light intensity; Decrease exposure time; Use an anti-fade mounting medium for fixed cells |
Conclusion
This compound is a promising fluorescent probe for the sensitive and selective detection of metal ions. Its "turn-on" fluorescence response upon metal chelation provides a robust mechanism for both quantitative analysis and cellular imaging. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively utilize this compound to investigate the critical roles of metal ions in a variety of scientific disciplines.
References
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Aaron, J. J., & Gningue, D. (1985). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Talanta, 32(4), 279-283.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline....
- Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles.
- Wikipedia. (n.d.). Skraup reaction.
- PubMed. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins.
- ResearchGate. (n.d.). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins | Request PDF.
- National Center for Biotechnology Information. (n.d.). Techniques for measuring cellular zinc.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- National Center for Biotechnology Information. (n.d.). Tools and techniques for illuminating the cell biology of zinc.
- National Center for Biotechnology Information. (n.d.). Design and Modulation of Selectivity toward Vanadium(V) and Uranium(VI) Ions: Coordination Properties and Affinity of Hydroxylamino-Triazine Siderophores.
- Royal Society of Chemistry. (n.d.). Zinc sensors with lower binding affinities for cellular imaging.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR ZINC.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- National Institute of Standards and Technology. (1976). Fluorescence quantum yield measurements.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Zinc.
- ResearchGate. (2023). Design and Modulation of Selectivity toward Vanadium(V) and Uranium(VI) Ions: Coordination Properties and Affinity of Hydroxylamino-Triazine Siderophores.
- MDPI. (2024). A Trianalyte µPAD for Simultaneous Determination of Iron, Zinc, and Manganese Ions.
Sources
- 1. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. Zinc sensors with lower binding affinities for cellular imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxyquinaldine
Welcome to the technical support center for the synthesis of 6-methoxyquinaldine (6-methoxy-2-methylquinoline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing the yield and purity of this important quinoline derivative. The synthesis of this compound is typically achieved through a Doebner-von Miller reaction, a variation of the Skraup synthesis, which, while effective, can present several challenges. This resource will help you navigate these complexities and achieve consistent, high-yield results.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
The Doebner-von Miller reaction for synthesizing this compound from p-anisidine and crotonaldehyde (or its precursors like paraldehyde) is prone to several issues that can significantly impact the yield and purity of the final product. Below is a comprehensive table outlining common problems, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Actionable Solutions & Optimization Strategies |
| Low or No Yield | 1. Low Reactivity of p-Anisidine: While the methoxy group is electron-donating, suboptimal reaction conditions may not be sufficient to drive the reaction to completion. 2. Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. An inappropriate catalyst may not facilitate the necessary cyclization and dehydration steps efficiently.[1] 3. Suboptimal Temperature: The reaction requires heating, but an incorrect temperature can either halt the reaction or promote side reactions.[2] | 1. Optimize Catalyst: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[3] The choice of acid can significantly influence the reaction rate. 2. Temperature Control: Systematically vary the reaction temperature. A gentle reflux is often a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.[2] 3. Ensure Anhydrous Conditions: While not as critical as in some other reactions, minimizing water content can be beneficial. |
| Significant Tar/Polymer Formation | 1. Polymerization of Crotonaldehyde: The highly acidic and high-temperature conditions can cause the α,β-unsaturated aldehyde (crotonaldehyde) to polymerize, forming a thick, dark tar.[2] This is one of the most common side reactions.[2] 2. Excessive Heat: Runaway exothermic reactions or localized overheating can accelerate polymerization.[2] | 1. Slow Reagent Addition: Add the crotonaldehyde (or its precursor) slowly and dropwise to the heated acidic solution of p-anisidine. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.[2] 2. Biphasic Solvent System: Sequestering the crotonaldehyde in an organic phase (e.g., toluene) while the p-anisidine is in an acidic aqueous phase can drastically reduce polymerization.[4] 3. Use of a Moderator: While more common in the classic Skraup synthesis, the addition of a moderator like ferrous sulfate can help to control the exothermicity of the reaction.[5] |
| Formation of Dihydro-6-methoxyquinaldine Impurities | 1. Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent is insufficient or the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[2] | 1. Ensure Sufficient Oxidant: Use a suitable oxidizing agent (often an aromatic nitro compound like nitrobenzene, or even air oxidation catalyzed by the acid) in a sufficient stoichiometric amount to drive the reaction to completion. 2. Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., manganese dioxide (MnO₂), DDQ) can be performed.[2] |
| Difficult Product Isolation and Purification | 1. Presence of Tar: The tarry byproducts can make the extraction and purification of the desired product extremely challenging. 2. Emulsion Formation during Workup: The presence of polymeric materials and the basic workup can lead to the formation of stable emulsions. | 1. Steam Distillation: For volatile quinolines like this compound, steam distillation can be an effective method to separate the product from non-volatile tar.[6] 2. Careful Neutralization and Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., NaOH solution) until alkaline.[5] Use a suitable organic solvent for extraction and perform multiple extractions if necessary. If emulsions form, adding a saturated brine solution can help to break them. 3. Chromatography: Column chromatography on silica gel or alumina can be used to purify the crude product, although this may be less practical for large-scale syntheses.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner-von Miller synthesis of this compound?
A1: The reaction begins with the acid-catalyzed Michael addition of the p-anisidine to crotonaldehyde. The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization via electrophilic attack on the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic this compound.[3][8]
Q2: Can I use paraldehyde instead of crotonaldehyde?
A2: Yes, paraldehyde, which is a trimer of acetaldehyde, can be used. Under the acidic reaction conditions, it will depolymerize to acetaldehyde, which then undergoes an in-situ aldol condensation to form crotonaldehyde.[1] This can be a convenient way to generate the reactive α,β-unsaturated aldehyde in the reaction mixture.
Q3: My starting p-anisidine has a dark color. Will this affect the reaction?
A3: p-Anisidine can oxidize over time, leading to a darker color. While minor discoloration may not significantly impact the reaction, it is best to use purified p-anisidine (e.g., by distillation or recrystallization) for optimal results and to avoid introducing impurities that could complicate the reaction and purification.
Q4: What is the role of the oxidizing agent in this reaction?
A4: The oxidizing agent is crucial for the final aromatization step, converting the dihydro-6-methoxyquinaldine intermediate into the stable, aromatic this compound.[2] In some cases, the reaction can be conducted with aeration, where atmospheric oxygen serves as the oxidant, catalyzed by the acidic conditions.
Q5: Are there greener alternatives to the traditional Doebner-von Miller conditions?
A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis to reduce reaction times, improve yields, and minimize the use of hazardous reagents.[3][4]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol incorporates strategies to minimize tar formation and improve yield.
Materials:
-
p-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine p-anisidine (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing p-anisidine hydrochloride solution over 1-2 hours.[2]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[6]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Doebner-von Miller Reaction Mechanism for this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in 6-Methoxyquinaldine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 6-Methoxyquinaldine. This resource is designed to provide in-depth troubleshooting guidance for common challenges related to byproduct formation during the synthesis of this important quinoline derivative. As a senior application scientist, my goal is to equip you with the necessary insights and protocols to optimize your reaction, minimize impurities, and ensure the integrity of your final product.
The synthesis of quinolines, particularly through classical methods like the Skraup or Doebner-von Miller reactions, is often accompanied by the formation of unwanted byproducts.[1][2] This guide will address these issues in a practical question-and-answer format, explaining the underlying chemistry and offering actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Significant Tar Formation and Dark Reaction Mixture
Q: My reaction mixture has turned into a thick, dark tar, making product isolation extremely difficult and significantly lowering my yield. What is causing this, and how can I prevent it?
A: Tar formation is a very common and frustrating issue in quinoline synthesis, especially under the harsh acidic and oxidizing conditions of reactions like the Skraup and Doebner-von Miller syntheses.[2][3] The primary cause is the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated aldehydes or ketones.[3]
Underlying Causes:
-
Highly Exothermic Reaction: The Skraup synthesis, in particular, is notoriously exothermic.[2] Without proper control, localized hotspots can develop, leading to charring and polymerization of the starting materials and intermediates.
-
Strong Acid Catalysis: Concentrated acids like sulfuric acid, while necessary for the reaction, can promote side reactions, including polymerization and degradation, especially at elevated temperatures.[1]
-
Self-Condensation of Carbonyl Compounds: In the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound can undergo self-condensation (aldol condensation) under acidic conditions, leading to polymeric byproducts.[3][4]
Troubleshooting & Optimization Strategies:
-
Use of a Moderating Agent: To tame a vigorous reaction, the addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and in a more controlled manner.[1][2] Boric acid can also be employed for this purpose.[5]
-
Controlled Temperature and Reagent Addition:
-
Slowly and carefully add concentrated sulfuric acid while efficiently cooling the reaction mixture in an ice bath.[1] This helps to dissipate the heat generated during the initial stages.
-
Avoid excessively high reaction temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]
-
-
Slow Addition of Reactants: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the p-anisidine can help control its concentration and minimize self-polymerization.[3]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a biphasic medium can sequester the carbonyl compound in an organic phase, which can drastically reduce polymerization and improve the yield.[2]
Issue 2: Low Yield of this compound and Presence of Unreacted Starting Materials
Q: My reaction is resulting in a very low yield of this compound, and I'm recovering a significant amount of unreacted p-anisidine. What are the likely causes?
A: Low yields in quinoline synthesis can stem from several factors, often related to suboptimal reaction conditions or catalyst inefficiency.[1]
Underlying Causes:
-
Inappropriate Catalyst or Catalyst Deactivation: The choice and concentration of the acid catalyst are critical.[3] An unsuitable or deactivated catalyst may fail to promote the cyclization step effectively.
-
Suboptimal Reaction Temperature: Quinoline cyclizations often require heating to proceed at an efficient rate.[1] However, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1]
Troubleshooting & Optimization Strategies:
-
Catalyst Selection and Loading:
-
Ensure you are using the correct type and concentration of acid catalyst. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used in Doebner-von Miller type reactions.[3][6]
-
If using a solid catalyst, ensure it is fresh and active. Consider increasing the catalyst loading if the reaction is sluggish.[4]
-
-
Temperature Optimization:
-
Anhydrous Conditions:
-
Use anhydrous reagents and solvents whenever possible, especially in acid-catalyzed reactions where water can be detrimental.[1]
-
Issue 3: Formation of Isomeric Byproducts
Q: I am observing the formation of an unexpected isomer along with my desired this compound. How can I control the regioselectivity of the reaction?
A: The formation of regioisomers can be a challenge, particularly in syntheses like the Combes reaction when using unsymmetrical β-diketones.[2] While less common in the standard Skraup or Doebner-von Miller synthesis of this compound from p-anisidine, unexpected isomers can sometimes arise under specific conditions.
Underlying Causes:
-
Ambiguous Cyclization Pathways: With certain substituted anilines or complex carbonyl precursors, there might be competing cyclization pathways leading to different isomers.
-
Reversal of Regiochemistry: In some instances of the Doebner-von Miller synthesis, a reversal of the expected regioselectivity has been observed, especially with certain substrates and acid catalysts like trifluoroacetic acid (TFA).[3]
Troubleshooting & Optimization Strategies:
-
Choice of Synthesis Route: The Skraup and Doebner-von Miller syntheses with p-anisidine are generally reliable for producing the 6-methoxy isomer due to the directing effect of the methoxy group. If you are using a different route, consider if it is prone to regioselectivity issues.
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent can sometimes influence the regiochemical outcome of the reaction. Experimenting with different acid catalysts (e.g., moving from a Brønsted acid to a Lewis acid) may alter the product distribution.
-
Careful Analysis of Starting Materials: Ensure the purity of your starting materials, as an isomeric impurity in the initial aniline could lead to the formation of an isomeric quinoline product.
Analytical Approaches for Impurity Profiling
Identifying and quantifying byproducts is a critical step in troubleshooting your synthesis. A multi-pronged analytical approach is often necessary for comprehensive impurity profiling.[7][8]
| Analytical Technique | Application in this compound Synthesis |
| High-Performance Liquid Chromatography (HPLC) | A versatile technique for separating and quantifying the desired product and non-volatile impurities.[9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile and semi-volatile byproducts.[9][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for identifying unknown byproducts by providing molecular weight information.[8][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the structural elucidation of isolated impurities.[8][11] |
A typical workflow for impurity analysis would involve initial screening by HPLC or GC to assess the purity profile, followed by LC-MS or GC-MS to identify the molecular weights of the major impurities. For definitive structural confirmation, isolation of the byproduct (e.g., by preparative HPLC or column chromatography) followed by NMR analysis is often required.
Experimental Protocols
Here are generalized protocols for the synthesis of this compound, incorporating troubleshooting insights.
Protocol 1: Moderated Skraup Synthesis of 6-Methoxyquinoline
This protocol is adapted from a patented method and incorporates moderators to control the reaction.[5]
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) and boric acid as moderators.
-
Addition of Reactants: To the flask, add p-anisidine, followed by anhydrous glycerol and an oxidizing agent such as p-methoxy nitrobenzene. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Reaction: After the addition of acid, gradually heat the reaction mixture to approximately 140°C and maintain it at reflux for 8-8.5 hours.[5]
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution basic with a concentrated sodium hydroxide solution to a pH of approximately 5.5 to neutralize the acid and liberate the quinoline base.[5][12]
-
Purification: The crude product, which may contain resinous material, can be filtered. The solid is then washed with distilled water and an organic solvent like ethyl acetate.[5][12] Further purification can be achieved by steam distillation to separate the volatile product from non-volatile tars, followed by extraction and distillation under reduced pressure.[1]
Protocol 2: Doebner-von Miller Synthesis of 6-Methoxy-2-methylquinoline
This is a general protocol for a Doebner-von Miller reaction to produce a 2-methylquinoline derivative.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add p-anisidine and an acid catalyst such as concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde (or an α,β-unsaturated ketone) to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The product can be isolated by extraction with an organic solvent, followed by drying and purification by distillation or chromatography.
Visualizing Reaction Pathways and Troubleshooting
Generalized Skraup Synthesis Pathway
Caption: Generalized reaction pathway for the Skraup synthesis of 6-Methoxyquinoline.
Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting tar formation in this compound synthesis.
References
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ResearchGate. (2016). Synthesis of 6-methoxy-2-methylquinoline 3a.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ResearchGate. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines.
- Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Wikipedia. (n.d.). Skraup reaction.
- Skraup reaction. (2020).
- Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl).
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- National Center for Biotechnology Information. (n.d.). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Methoxyquinaldine by Column Chromatography
Welcome to the technical support center for the purification of 6-Methoxyquinaldine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound using column chromatography. Here, we move beyond simple protocols to explain the reasoning behind the methodologies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Question 1: My this compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's causing this and how can I fix it?
Answer: Streaking of nitrogen-containing heterocyclic compounds like this compound on silica gel is a frequent challenge. The root cause lies in the interaction between the basic nitrogen atom of the quinaldine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption and tailing of the spots on a TLC plate, which translates to broad, poorly resolved bands during column chromatography.
Solutions:
-
Incorporate a Basic Modifier: The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This modifier will neutralize the acidic sites on the silica gel, minimizing the strong interaction with your basic compound.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, a modified system would be 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
-
-
Use an Alternative Stationary Phase: If a basic modifier is not sufficient or desirable, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]
-
Question 2: I'm struggling to separate this compound from a non-polar impurity. How can I improve the resolution?
Answer: Achieving good separation between compounds of similar polarity requires careful optimization of the mobile phase. The goal is to find a solvent system that provides a significant difference in the affinity of your compounds for the stationary phase.
Strategies for Improved Separation:
-
Optimize the Mobile Phase Polarity: The ideal mobile phase for column chromatography should give your target compound a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[1]
-
If your Rf is too high (>0.4): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mixture.
-
If your Rf is too low (<0.2): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective for separating compounds with different polarities. Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your more polar this compound.[2]
Question 3: My purified this compound has a low yield after column chromatography. What are the potential causes and solutions?
Answer: Low recovery of your product can be frustrating. Several factors during the chromatography process can contribute to this issue.
Potential Causes and Solutions:
-
Irreversible Adsorption: As discussed in the first question, strong binding to the silica gel can lead to product loss. The use of a basic modifier like triethylamine is crucial to prevent this.
-
Improper Sample Loading: Loading too much sample or using a large volume of a highly polar solvent to dissolve the sample can lead to a broad initial band and poor separation, resulting in mixed fractions and lower yield of the pure compound.
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase or a volatile solvent like dichloromethane.
-
Dry Loading (Recommended): For compounds that are not very soluble in the initial mobile phase, dry loading is the preferred method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (2-3 times the weight of your crude product), and remove the solvent using a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]
-
-
Column Cracking: A cracked or channeled column bed will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly and is kept vertical. Do not let the column run dry.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying this compound by column chromatography.
Q1: What is the best stationary phase for purifying this compound?
A1: For normal-phase chromatography, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and cost-effective stationary phase.[3] However, due to the basic nature of this compound, basic or neutral alumina can be an excellent alternative to avoid the issues of streaking and irreversible adsorption associated with the acidic nature of silica gel.
Q2: How do I choose the right solvent system for the column?
A2: The selection of the mobile phase is critical for a successful separation and should be guided by Thin-Layer Chromatography (TLC).[5]
-
Start with a two-component system: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane .
-
Test different ratios: Run TLC plates of your crude mixture with varying ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Aim for an optimal Rf value: The ideal solvent system will give your this compound an Rf value between 0.25 and 0.35 . This allows for good separation from impurities.[1]
-
Add a basic modifier if needed: If you observe streaking on the TLC plate, add 0.5-2% triethylamine to your chosen solvent system and re-run the TLC.
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight .[3] For difficult separations, a higher ratio may be necessary.
Q4: How can I detect this compound in the collected fractions?
A4: this compound is a UV-active compound due to its aromatic quinoline ring system. You can monitor the fractions by spotting them on a TLC plate and visualizing the spots under a UV lamp (254 nm) . Fractions containing the pure product (showing a single spot at the correct Rf value) can then be combined.
Experimental Protocol: Purification of this compound
This protocol provides a detailed, step-by-step methodology for the purification of this compound using flash column chromatography on silica gel.
1. Preparation
-
TLC Analysis: Determine the optimal mobile phase composition (e.g., hexanes:ethyl acetate with 1% triethylamine) that provides an Rf value of ~0.3 for this compound.
-
Column Selection: Choose a glass chromatography column of an appropriate size for the amount of silica gel to be used.
-
Silica Gel Quantity: Weigh out the required amount of silica gel (e.g., 50 g for 1 g of crude product).
2. Column Packing (Slurry Method)
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (~1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Gently pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[3]
-
Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
3. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin elution (flash chromatography).
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
If a gradient elution is required, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
5. Monitoring and Isolation
-
Regularly monitor the collected fractions by TLC. Spot a small aliquot from each fraction onto a TLC plate, develop it in the appropriate solvent system, and visualize under a UV lamp.
-
Combine the fractions that contain the pure this compound (showing a single spot).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) or Alumina (basic/neutral) | Silica is standard; alumina is better for basic compounds to prevent streaking. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | A two-solvent system allows for fine-tuning of polarity. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (NEt₃) | Neutralizes acidic sites on silica gel, preventing tailing of the basic product. |
| TLC Rf Target | 0.25 - 0.35 | Ensures good separation and a reasonable elution time on the column. |
| Silica to Crude Ratio | 30:1 to 100:1 (w/w) | Provides sufficient stationary phase for effective separation. |
| Sample Loading | Dry Loading | Recommended for better resolution and to prevent band broadening.[3] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often superior for separating mixtures with varying polarities. |
| Detection | UV Lamp (254 nm) | This compound is UV active, allowing for easy visualization on TLC plates. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the column chromatography of this compound.
References
- Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines.
- Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 61(46), 11174-11183. [Link]
- Pinter, A., et al. (2020). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 24(5), 834-841. [Link]
- Larock, R. C., & Zhang, X. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 61(46), 11174-11183. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Chrom Tech, Inc. (2024, November 20).
- Columbia University. (2007).
- MIT OpenCourseWare. (n.d.).
- Danheiser, R. L., & Kobayashi, Y. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 100, 1-22. [Link]
- eCampusOntario Pressbooks. (n.d.). 29.
- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem. [Link]
- University of Leicester. (n.d.). Setting up and running a column. [Link]
- Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-754. [Link]
- University of Groningen. (2022, October 14).
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]
- Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(18), 5565. [Link]
Sources
Technical Support Center: Recrystallization of 6-Methoxyquinaldine
Welcome to the technical support center for the purification of 6-Methoxyquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound through recrystallization. Here, we will address common challenges and provide robust protocols to enhance your experimental success.
Introduction: The Nuances of Purifying this compound
This compound, a key intermediate in the synthesis of various pharmaceuticals, presents a unique purification challenge due to its low melting point (approximately 17-20°C)[1]. This property means it can exist as a liquid or a solid at or near room temperature, a phenomenon that can complicate standard recrystallization procedures and often leads to "oiling out" rather than the formation of well-defined crystals.
The primary goal of recrystallization is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool, promoting the formation of pure crystals while the impurities remain in the solution. For this compound, the selection of an appropriate solvent system and careful control of the cooling rate are paramount to overcoming its tendency to separate as an oil.
This guide will provide two primary protocols for the recrystallization of this compound, a single-solvent and a mixed-solvent system, along with a comprehensive troubleshooting guide and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound, their probable causes, and actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
This is the most frequent issue with low-melting-point compounds like this compound. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Probable Causes:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution as a liquid.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent: The solvent may have a boiling point that is too high, leading to a large temperature differential during cooling.
-
-
Solutions:
-
Re-dissolve and Dilute: Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Once at room temperature, gradually cool it further, first in a cool water bath, and then in an ice bath.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the cooled, saturated solution to initiate crystallization.
-
-
Issue 2: No Crystals Form, Even After Extended Cooling
-
Probable Causes:
-
Too Much Solvent: The solution is not saturated, and the concentration of this compound is too low for crystals to form.
-
Lack of Nucleation Sites: The solution is supersaturated but requires an initiation point for crystal growth.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration. Then, attempt the cooling process again.
-
Induce Nucleation: As described above, try scratching the flask or adding a seed crystal.
-
Issue 3: The Recrystallized Product is Still Impure
-
Probable Causes:
-
Incomplete Removal of Impurities: The chosen solvent may not be ideal for separating the impurities present.
-
Co-precipitation: Impurities may have similar solubility profiles to this compound and crystallize along with the product.
-
Trapped Mother Liquor: Impurities dissolved in the solvent can be trapped within the crystal lattice during filtration.
-
-
Solutions:
-
Re-evaluate the Solvent System: If impurities persist, consider trying the alternative recrystallization protocol (e.g., switch from a single-solvent to a mixed-solvent system).
-
Wash the Crystals Properly: During vacuum filtration, wash the collected crystals with a small amount of ice-cold fresh solvent to rinse away any adhering mother liquor containing impurities. Do not use room temperature solvent, as this will dissolve some of your product.
-
Consider an Acid-Base Extraction: Since this compound is a basic amine, an acid-base extraction can be a highly effective preliminary purification step. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The this compound will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to precipitate the purified amine, which can then be recrystallized.
-
Issue 4: Low Recovery of the Product
-
Probable Causes:
-
Using Too Much Solvent: The most common cause of low yield.
-
Premature Crystallization: The compound crystallizes in the funnel during hot filtration.
-
Washing with Too Much or Warm Solvent: Dissolving the product during the washing step.
-
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to fully dissolve the compound.
-
Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: As mentioned previously, wash the filtered crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
-
Completely dissolve this compound at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for this compound at low temperatures (e.g., in an ice bath).
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert and not react with this compound.
-
Have a relatively low boiling point for easy removal after filtration.
Q2: What are the likely impurities in my crude this compound sample?
If your this compound was synthesized via a Doebner-von Miller reaction, common impurities could include:
-
Unreacted Starting Materials: p-Anisidine and the α,β-unsaturated carbonyl compound (or its precursors like crotonaldehyde)[2].
-
Polymerization Products: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can lead to tar-like byproducts[3].
-
Isomeric Byproducts: Depending on the specific reactants, other quinoline isomers might form in small amounts.
Q3: Can I use water as a recrystallization solvent?
While this compound has very slight solubility in water, it is generally not an ideal primary solvent for recrystallization due to the high likelihood of "oiling out." However, water can sometimes be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.
Q4: My final product is a waxy solid or a semi-solid. How can I improve the crystal quality?
This is common for low-melting-point compounds. To obtain more defined crystals:
-
Extremely Slow Cooling: After the solution reaches room temperature, you can place the flask in a beaker of room temperature water, and then place the entire setup in a cold room or refrigerator to slow the cooling process even further.
-
Solvent System Optimization: Experiment with different solvent ratios in a mixed-solvent system. Sometimes a slight change in polarity can significantly impact crystal habit.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Methanol
This protocol is based on the principle of dissolving the compound in a good solvent at a higher temperature and crystallizing it at a lower temperature. Methanol has been shown to be an effective solvent for the crystallization of some quinoline derivatives.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture in a warm water bath with swirling until the solid completely dissolves. Add methanol dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization using Chloroform and Hexane
This technique is useful when a single solvent does not provide the ideal solubility characteristics. Here, the compound is dissolved in a "good" solvent (chloroform) and a "poor" solvent or "anti-solvent" (hexane) is added to induce crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of chloroform at room temperature.
-
Addition of Anti-solvent: Slowly add hexane dropwise with constant swirling. Continue adding hexane until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Gently warm the mixture in a warm water bath until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place it in an ice-water bath to promote further crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-chilled chloroform/hexane mixture (using the same ratio that induced cloudiness).
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Protocol 1: Single Solvent | Protocol 2: Mixed Solvent |
| Solvent(s) | Methanol | Chloroform / Hexane |
| Principle | Temperature-dependent solubility | Solubility reduction by adding an anti-solvent |
| Best for... | Compounds with a steep solubility curve in a single solvent | Compounds that are too soluble in one solvent and insoluble in another |
| Key Control Point | Slow cooling rate | Precise addition of the anti-solvent to the point of turbidity |
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
References
- Doebner–Miller reaction. In: Wikipedia. Accessed January 8, 2026. [Link]
Sources
Technical Support Center: Scaling Up 6-Methoxyquinaldine Production
Welcome to the technical support center for 6-Methoxyquinaldine synthesis and scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible scale-up process.
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. While several synthetic routes exist, the Skraup synthesis remains a common and powerful method for its preparation.[1][2] However, this reaction is notoriously energetic and prone to side reactions, presenting significant challenges during scale-up that require careful control and optimization.[3][4]
This document provides practical, field-tested insights to help you navigate these complexities.
Troubleshooting Guide: Common Scale-Up Issues
Scaling up the Skraup synthesis of this compound introduces challenges related to heat management, reaction kinetics, and purification that are often negligible at the lab scale.[5][6] Below are common problems encountered and their respective solutions.
| Problem ID | Issue Observed | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| TS-01 | Violent, Uncontrolled Exothermic Reaction | The Skraup synthesis is highly exothermic, especially during the initial heating phase when glycerol dehydrates to acrolein and reacts with p-anisidine.[3][7] On a large scale, the surface-area-to-volume ratio decreases, hindering heat dissipation and leading to dangerous thermal runaways.[5] | 1. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding sulfuric acid.[3][8] These moderators smooth the reaction rate, likely by regulating the concentration of the reactive acrolein intermediate, extending the exotherm over a longer period.[3][7] 2. Controlled Reagent Addition: Add concentrated sulfuric acid slowly and portion-wise with efficient overhead stirring and external cooling. This prevents localized hotspots and allows the cooling system to manage the heat generated.[7] 3. Ensure Proper Mixing: Use a powerful mechanical stirrer. Inadequate mixing can lead to pockets of unreacted material that can suddenly react, causing a violent surge in temperature. |
| TS-02 | Excessive Tar and Polymer Formation | Harsh acidic and oxidizing conditions, coupled with high temperatures, promote the polymerization of acrolein and other reactive intermediates.[7][9] This is a primary cause of low yields and creates significant purification challenges. | 1. Optimize Temperature: Gently heat the mixture to initiate the reaction (typically around 140-150°C) and then carefully control the temperature, reducing external heating during the main exothermic phase.[8][10] 2. Minimize Excess Acrolein Precursor: Using an excessive amount of glycerol can lead to higher concentrations of acrolein, which readily polymerizes.[9] Adhere to established stoichiometric ratios. 3. Gradual Reagent Addition: In modified procedures, adding the glycerol or its precursor dropwise to the heated aniline-acid mixture can maintain a low steady-state concentration of the reactive carbonyl species, minimizing polymerization.[11] |
| TS-03 | Low Yield of this compound | Low yields can be a direct consequence of tar formation (TS-02), incomplete reaction, or degradation of the product under harsh conditions. The electron-donating methoxy group on the p-anisidine starting material is generally favorable for the reaction, but poor control negates this benefit. | 1. Control Reaction Vigor: Implementing the solutions for TS-01 is the first step to improving yield, as this minimizes reactant and intermediate loss. 2. Ensure Anhydrous Conditions: The use of "dynamite" glycerol (containing <0.5% water) is recommended. Water can interfere with the dehydration of glycerol to acrolein, reducing the yield.[3] 3. Proper Work-up: The crude product is often trapped within the tarry residue.[9] An efficient steam distillation is crucial to separate the volatile this compound from the non-volatile polymer.[3][7] |
| TS-04 | Difficult Purification of Crude Product | The crude product is often a dark, viscous, tarry mixture that is difficult to handle and purify.[7][9] This complicates the isolation of the final product and can lead to significant material loss. | 1. Steam Distillation: This is the most effective method for initial purification. The product is volatile with steam while the tarry byproducts are not. Collect the distillate until it is no longer cloudy.[3] 2. Solvent Extraction: After steam distillation, the product will be in the aqueous distillate. Extract with a suitable organic solvent like dichloromethane or ethyl acetate.[12] 3. Vacuum Distillation: For final purification, distill the crude product obtained after solvent extraction under reduced pressure.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the precise role of ferrous sulfate (FeSO₄) in the Skraup synthesis? A1: Ferrous sulfate acts as a moderator to control the notoriously violent nature of the Skraup reaction.[7] While the exact mechanism is not fully elucidated, it is believed to function as an oxygen carrier or a redox buffer.[3] It smooths out the highly exothermic oxidation step, preventing a rapid, uncontrollable release of heat. This leads to a safer reaction and often reduces the formation of tar, thereby improving the overall yield.[7][8]
Q2: Are there safer alternatives to p-methoxy nitrobenzene as the oxidizing agent? A2: Yes, while p-methoxy nitrobenzene (corresponding to the starting p-anisidine) is traditionally used, other oxidizing agents can be employed. Arsenic acid has been used, particularly for quinoline homologs, as it can provide good yields, though its toxicity is a major drawback.[3][10] In some cases, the reaction can proceed with sulfuric acid acting as both the catalyst and the oxidizing agent, although this may require more forcing conditions. For a greener approach, researchers have explored methods using different catalysts and oxidants, but for the classic Skraup synthesis, the corresponding nitroarene remains common.[13]
Q3: How do I select the best work-up procedure for a large-scale reaction? A3: For large-scale work, a robust and scalable work-up is essential.
-
Neutralization: After cooling, the reaction mixture must be carefully neutralized. This is a highly exothermic step. Pour the cooled reaction mixture onto a large amount of crushed ice, then slowly add a concentrated base solution (e.g., NaOH) with vigorous stirring and cooling.[7]
-
Initial Purification: Steam distillation is highly recommended at scale.[3] It is an effective and economical way to separate the volatile product from the non-volatile tar.
-
Extraction: Following steam distillation, perform a liquid-liquid extraction on the distillate. Choose a solvent that has good solubility for this compound and is easily separable from water, such as dichloromethane.
-
Final Purification: Vacuum distillation is the preferred method for final purification at scale, as it avoids the high temperatures that could degrade the product.[3]
Q4: My TLC shows multiple spots even after purification. What could these be? A4: If minor impurities persist, they could be isomers or related quinoline byproducts. The Skraup reaction can sometimes yield small amounts of the corresponding 8-methoxy isomer, although the para-directing nature of the methoxy group strongly favors the 6-methoxy product. Other possibilities include partially reduced or oxidized intermediates. For high-purity requirements, column chromatography on silica gel can be used, although this is less ideal for very large scales. Alternatively, recrystallization of the product or a salt thereof (e.g., the hydrochloride salt) may be effective.
Q5: What safety precautions are critical when scaling up this reaction? A5: Safety is paramount.[14][15]
-
Fume Hood: Conduct the entire reaction and work-up in a large, efficient walk-in fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty gloves, and a flame-retardant lab coat.[14][16]
-
Reaction Vigor: Always assume the reaction will be vigorous. Use a reactor vessel that is at least four times the volume of the reactants to accommodate potential splashing and foaming.[10]
-
Cooling Capacity: Ensure an adequate cooling bath (e.g., ice-water or a chiller) is on standby.
-
Emergency Preparedness: Have a safety shower and fire extinguisher readily accessible.[10]
Visualized Mechanisms and Workflows
Skraup Synthesis Pathway for this compound
The following diagram illustrates the key steps in the Skraup synthesis, starting from p-anisidine and glycerol.
Caption: Reaction mechanism of the Skraup synthesis.
Troubleshooting Workflow for Scale-Up
This workflow provides a logical path for diagnosing and resolving common issues during the scale-up process.
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 6-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.no [fishersci.no]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6-Methoxyquinaldine
Welcome to the technical support center for 6-Methoxyquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and actionable protocols for improving the fluorescence quantum yield of this versatile fluorophore. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve common issues but also intelligently design your experiments for optimal performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its fluorescent properties of interest?
A: this compound is a derivative of quinoline, a heterocyclic aromatic compound. The core quinoline structure provides the basis for fluorescence, while the methoxy group (-OCH₃) at the 6th position acts as an electron-donating group, which can enhance the molecule's fluorescent properties.[1][2] Its fluorescence is highly sensitive to the local microenvironment, making it a valuable probe in biological and chemical sensing applications.[1] Researchers utilize it to study changes in polarity, pH, and the presence of specific analytes.
Q2: What is "fluorescence quantum yield" (QY or Φ_F) and why is it important?
A: Fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by the fluorophore. A higher quantum yield signifies a brighter and more efficient fluorophore. For researchers, a high quantum yield is critical for achieving a strong signal-to-noise ratio, which is essential for sensitive detection and high-quality imaging.[3]
Q3: What are the typical excitation and emission wavelengths for this compound?
A: The excitation and emission maxima of this compound can vary depending on the solvent and pH. Generally, its excitation is in the ultraviolet (UV) range, and its emission is in the blue region of the visible spectrum. For example, in some solvents, emission bands can be observed around 400 nm, but this can shift to as far as 520 nm depending on conditions like solvent polarity and concentration.[1]
Q4: What are the primary factors that suppress the quantum yield of this compound?
A: Several factors can lead to a low quantum yield:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state, leading to non-radiative decay pathways.[4][5]
-
Suboptimal pH: The fluorescence of quinoline derivatives is often highly pH-dependent. In neutral or basic conditions, the quantum yield can be very low.[6][7]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules can aggregate, which creates non-radiative pathways for the excited state to decay, thus quenching fluorescence.[8][9][10]
-
Presence of Quenchers: Certain molecules or ions, such as halides (e.g., Cl⁻, Br⁻, I⁻) or molecular oxygen, can interact with the excited fluorophore and cause it to return to the ground state without emitting a photon.[11]
-
Photobleaching: Prolonged or high-intensity light exposure can cause irreversible chemical damage to the fluorophore, destroying its ability to fluoresce.[12][13][14]
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.
Issue 1: My this compound solution exhibits very weak or no fluorescence.
Q: I've dissolved my this compound, but the fluorescence signal is much lower than expected. What is the most likely cause and how do I fix it?
A: The most common reason for weak fluorescence in quinoline derivatives is suboptimal pH. N-heterocycles like quinoline often have a non-bonding electron pair on the nitrogen atom, which can lead to an efficient process called intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁).[6] This process competes with fluorescence and reduces the quantum yield.
Protonating the nitrogen atom with an acid can dramatically enhance fluorescence. This is because protonation lowers the energy of the (n,π) excited state, making the (π,π) excited state the lowest energy singlet state. The transition from a (π,π*) state is more likely to result in fluorescence, thus increasing the quantum yield.[6]
Caption: Workflow for optimizing the pH to enhance fluorescence.
-
Stock Solution Preparation:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent like dioxane or ethanol to create a concentrated stock solution (e.g., 1 mM). This prevents solubility issues in purely aqueous systems.
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a range from acidic to neutral (e.g., pH 2, 3, 4, 5, 6, and 7) using standard buffer systems (e.g., citrate or phosphate buffers).
-
-
Sample Preparation for Measurement:
-
In separate cuvettes, add a fixed amount of the this compound stock solution to each buffer. Ensure the final concentration is low enough to avoid aggregation effects (e.g., 1-10 µM).
-
-
Spectrofluorometric Analysis:
-
For each sample, measure the fluorescence emission spectrum (e.g., scan from 380 nm to 600 nm) using an appropriate excitation wavelength (e.g., 350 nm).
-
Record the peak fluorescence intensity for each pH value.
-
-
Data Analysis:
| Parameter | Condition 1: Neutral pH (7.0) | Condition 2: Acidic pH (~3.0) | Expected Outcome |
| Protonation State | Mostly neutral (unprotonated) | Mostly cationic (protonated) | Protonation of the quinoline nitrogen. |
| Dominant Excited State | (n,π) | (π,π) | Change in electronic state character. |
| Relative Quantum Yield | Low | High | >50-fold increase is possible.[6] |
Issue 2: My fluorescence signal is unstable and decreases over time.
Q: When I expose my sample to the excitation light, the fluorescence intensity drops steadily. What's happening and how can I prevent it?
A: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore. [12] It occurs when the fluorophore in its excited state reacts with other molecules, often molecular oxygen, leading to its permanent degradation.[13][16] The rate of photobleaching is dependent on the intensity of the excitation light and the concentration of reactive species in the solution.
Caption: Strategies to minimize photobleaching of this compound.
-
Minimize Light Exposure:
-
Reduce Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal. This can be achieved by using neutral density filters in the light path of your microscope or spectrofluorometer.
-
Limit Duration: Only expose the sample to the excitation light when actively acquiring data. Use shutters to block the light path at all other times.
-
-
Use Antifade Reagents:
-
Commercial Reagents: For fixed samples or in vitro assays, add a commercially available antifade mounting medium or reagent (e.g., ProLong™ Gold, VECTASHIELD®). These formulations often contain radical scavengers that protect the fluorophore.
-
Oxygen Scavenging Systems: Prepare an oxygen scavenging system, such as the glucose oxidase/catalase system, for live-cell imaging or in vitro experiments where oxygen-mediated damage is a concern.
-
Protocol: To your buffer, add glucose (10 mM), glucose oxidase (0.5 mg/mL), and catalase (0.1 mg/mL). This system enzymatically removes dissolved oxygen from the solution.
-
-
-
Choose a More Photostable Derivative (if possible):
Issue 3: I observe a red-shift in my emission spectrum and a decrease in quantum yield at high concentrations.
Q: As I increase the concentration of this compound, the emission peak shifts to a longer wavelength and the overall intensity does not increase linearly (it even decreases). Why is this happening?
A: This is a classic sign of Aggregation-Caused Quenching (ACQ). [9][19] In concentrated solutions, fluorophores can form non-fluorescent aggregates (dimers or higher-order structures) through π-π stacking interactions. These aggregates create new, efficient pathways for non-radiative decay of the excited state energy, thus "quenching" the fluorescence.[10] The red-shift in the emission spectrum is also indicative of the formation of these electronically coupled species.
Caption: A logical workflow to address Aggregation-Caused Quenching (ACQ).
-
Perform a Concentration Titration:
-
Prepare a dilution series of this compound (e.g., from 100 µM down to 100 nM).
-
Measure the fluorescence intensity of each sample.
-
Plot fluorescence intensity versus concentration. The linear range of this plot indicates the concentrations at which ACQ is not a significant issue. Always work within this linear range for quantitative measurements.
-
-
Solvent Modification:
-
The choice of solvent can influence aggregation. Solvents that are poor at solvating the aromatic ring system may promote π-π stacking. Experiment with different solvents to find one that minimizes aggregation. For quinoline derivatives, moving from a non-polar to a more polar solvent can sometimes disrupt aggregation, but be mindful of how polarity affects the quantum yield itself.[4][20]
-
-
Use of Surfactants:
-
In aqueous media, aggregation can be effectively prevented by adding a surfactant at a concentration above its critical micelle concentration (CMC). The surfactant molecules will form micelles, and the hydrophobic this compound molecules will partition into these micelles, isolating them from each other.
-
Protocol: Prepare your aqueous solution containing a surfactant like sodium dodecyl sulfate (SDS) at a concentration of ~10 mM (well above its CMC). Then, add the this compound. Studies have shown that incorporation into SDS micelles can lead to a blue shift in the fluorescence spectrum and an increase in quantum yield.[1]
-
| Concentration | Observation | Underlying Cause | Solution |
| Low (e.g., < 10 µM) | Linear increase in fluorescence with concentration. Stable emission peak. | Molecules are well-solvated and isolated. | Operate in this range. |
| High (e.g., > 50 µM) | Non-linear fluorescence response. Red-shifted emission. Decreased QY. | Formation of π-stacked aggregates. | Lower concentration, change solvent, or add a surfactant. |
References
- Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. (2010). Sciforum. [Link]
- Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. (1983).
- Fluorescence emission characteristics of 6-methoxy quinoline in various solvents at 1 Â 10 25 mol dm 23. (n.d.).
- Fluorescence enhancement of quinolines by protonation. (2020). National Institutes of Health (NIH). [Link]
- Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. (1974). PubMed. [Link]
- Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. (1974). Journal of pharmaceutical sciences. [Link]
- Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. (n.d.).
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019).
- Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. (2010).
- Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. (2015).
- Fluorescence emission of quinoline and derivatives in ethanol. (n.d.).
- Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers. (2022). Royal Society of Chemistry. [Link]
- Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays. (2020). Royal Society of Chemistry. [Link]
- Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomeriz
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. [Link]
- Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers. (2022). National Institutes of Health (NIH). [Link]
- Fluorescence quantum yield measurements. (1976).
- A general method to improve fluorophores for live-cell and single-molecule microscopy. (2011). National Institutes of Health (NIH). [Link]
- (PDF) Photobleaching. (2006).
- Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. (2019). Analytical and Bioanalytical Chemistry Research. [Link]
- Photobleaching of Sensitisers Used in Photodynamic Therapy. (2019).
- Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. (2021). National Institutes of Health (NIH). [Link]
- Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors. (1992). PubMed. [Link]
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (1998). PubMed. [Link]
- Fluorescent Intensity of Dye Solutions under Different pH Conditions. (2006).
- Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (2025).
- How to Increase Brightness of Near-Infrared Fluorescent Proteins in Mammalian Cells. (2017). National Institutes of Health (NIH). [Link]
- Improving the photostability of bright monomeric orange and red fluorescent proteins. (2009). National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. analchemres.org [analchemres.org]
- 6. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of 6-Methoxyquinaldine-Based Fluorophores
Welcome to the technical support center for 6-Methoxyquinaldine-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the experimental utility of this valuable class of fluorescent probes. My aim is to provide not just protocols, but the scientific rationale behind them, enabling you to optimize your experiments for robust and reproducible results.
Introduction to this compound Photostability
This compound and its derivatives are versatile fluorophores employed in a range of applications, from cellular imaging to sensing.[1] However, like many organic fluorophores, their performance can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[2][3] This guide will walk you through the common causes of photobleaching in these specific fluorophores and provide actionable strategies to mitigate them.
Ultraviolet irradiation has been shown to decrease the fluorescence intensity of this compound, indicating a susceptibility to photodegradation.[3] The core mechanism of photobleaching for many fluorophores, including likely pathways for quinoline derivatives, involves the transition from an excited singlet state to a long-lived, highly reactive triplet state.[4] In this triplet state, the fluorophore can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[2]
Part 1: Troubleshooting Guide
This section addresses common issues encountered during imaging experiments with this compound-based fluorophores and provides step-by-step protocols for resolution.
Issue 1: Rapid Signal Fading During Time-Lapse Imaging
Root Cause Analysis: Rapid photobleaching is often a result of excessive excitation light intensity, prolonged exposure, and the presence of molecular oxygen. The goal is to reduce the rate of transition to the damaging triplet state and to scavenge any reactive species that are formed.
The first line of defense against photobleaching is to minimize the photon dose delivered to the sample.
Methodology:
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio. A common starting point is to reduce the laser power to 10-20% of its maximum and adjust upwards as needed.
-
Minimize Exposure Time: Use the shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.
-
Use Efficient Filters: Ensure that your filter sets are optimized for the specific excitation and emission spectra of your this compound derivative to maximize signal collection efficiency.
-
Create a Photobleach Curve: To quantify the fading and the effect of your optimizations, create a photobleach curve by imaging a sample continuously and plotting the fluorescence intensity over time.[5] This allows you to normalize your experimental data if some level of photobleaching is unavoidable.[5]
The chemical environment of the fluorophore plays a critical role in its photostability. An optimized imaging buffer can significantly extend the fluorescent signal.
Core Components of an Antifade Imaging Buffer:
| Component | Function | Example |
| Oxygen Scavenging System | Removes dissolved molecular oxygen, a key reactant in photobleaching pathways. | Glucose Oxidase and Catalase (GOC) |
| Triplet State Quencher | Deactivates the long-lived triplet state, returning the fluorophore to the ground state without photon emission. | Trolox, Cyclooctatetraene (COT) |
| Reducing Agent | Chemically reduces the fluorophore from its radical state back to the ground state. | β-mercaptoethanol (BME), Dithiothreitol (DTT) |
| pH Buffer | Maintains an optimal pH, as the stability of quinoline-based fluorophores can be pH-dependent.[3][6] | HEPES, MOPS |
"Quinaldine-Shield" Buffer Recipe (Starting Point for Optimization):
-
10 mM HEPES, pH 7.4
-
50 mM NaCl
-
10% (w/v) Glucose
-
1 mM Trolox
-
500 µg/mL Glucose Oxidase
-
40 µg/mL Catalase
-
10 mM Dithiothreitol (DTT) - Add fresh before use
Methodology:
-
Prepare the base buffer (HEPES, NaCl, Glucose) and adjust the pH to 7.4.
-
Add Trolox and the enzymes. Note that some commercial antifade reagents can be used as alternatives.
-
Just prior to your imaging session, add the freshly prepared DTT.
-
Replace the standard cell culture medium or buffer with the "Quinaldine-Shield" buffer immediately before imaging.
Issue 2: Poor Signal-to-Noise Ratio Requiring High Excitation Power
Root Cause Analysis: A low quantum yield or suboptimal environmental conditions can lead to a weak initial signal, tempting the user to increase excitation power, which in turn accelerates photobleaching.
The fluorescence of quinoline derivatives can be highly sensitive to the local environment, including solvent polarity and pH.[7][8]
Methodology:
-
pH Optimization: The fluorescence of some fluorophores is pH-dependent.[9][10] For this compound, it's crucial to maintain a stable pH. Test a range of pH values (e.g., 7.0, 7.4, 7.8) in your imaging buffer to determine the optimal pH for maximum brightness and stability.
-
Solvent Polarity: While less controllable in cellular imaging, be aware that the polarity of the mounting medium can affect the quantum yield of your probe.[7] For fixed samples, consider testing different glycerol-based mounting media.
-
Refractive Index Matching: For high-resolution imaging, ensure the refractive index of your mounting medium matches that of the immersion oil to minimize light scatter and improve signal collection.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of photobleaching for this compound fluorophores?
A1: While specific studies on this compound are limited, the general mechanism for organic fluorophores involves the excitation to a singlet state, followed by intersystem crossing to a long-lived triplet state.[4] This triplet state is highly reactive and can interact with molecular oxygen to form singlet oxygen, a reactive oxygen species that chemically degrades the fluorophore.[12] Ultraviolet irradiation has been shown to decrease the fluorescence of this compound, confirming its susceptibility to photodegradation.[3]
Q2: Can I use a commercial antifade mounting medium for my fixed samples stained with a this compound derivative?
A2: Yes, commercial antifade mounting media are an excellent choice for fixed samples. These formulations typically contain a mix of oxygen scavengers and triplet state quenchers.[13] Look for mounting media containing reagents like n-Propyl gallate (NPG), p-Phenylenediamine (PPD), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] However, it is advisable to test a few different formulations, as the performance can be dye-specific.
Q3: Are there any specific chemical quenchers I should be aware of for this compound fluorophores?
A3: Yes, halide ions, such as chloride (Cl⁻) and iodide (I⁻), are known to quench the fluorescence of 6-methoxyquinoline through a collisional or dynamic quenching mechanism.[15] This is particularly important to consider when preparing your imaging buffers, as high concentrations of salts like NaCl could potentially reduce your signal intensity.
Q4: How does the excitation wavelength affect the photostability of my this compound probe?
A4: Generally, lower energy (longer wavelength) light is less damaging to fluorophores and biological samples. While you are constrained by the excitation maximum of your specific probe, using a well-defined excitation band and avoiding unnecessary UV exposure can help to improve photostability.[3]
Q5: Can I enhance the photostability of my this compound fluorophore through chemical modification?
A5: Yes, chemical modification is a powerful strategy for improving fluorophore photostability. While this is in the realm of probe design and synthesis, strategies include incorporating intramolecular triplet-state quenchers or modifying the electronic structure to reduce the propensity for oxidation. For instance, inhibiting twisted intramolecular charge-transfer (TICT) states has been shown to enhance the photostability of other fluorophore classes.
Part 3: Visualization & Diagrams
Diagram 1: The Photobleaching Cascade
This diagram illustrates the key steps leading to the irreversible photobleaching of a fluorophore.
Caption: The pathway from excitation to irreversible photobleaching.
Diagram 2: Experimental Workflow for Enhancing Photostability
This diagram outlines the logical flow for troubleshooting and improving the photostability of your this compound-based fluorophore in an imaging experiment.
Caption: A systematic workflow for troubleshooting photostability issues.
References
- Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media.ResearchGate.
- Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.ResearchGate.
- Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[12]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.National Institutes of Health.
- Fluorescence emission characteristics of 6-methoxy quinoline...ResearchGate.
- Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media.PubMed.
- Synthesis, Photochemistry, DNA cleavage/binding and Cytotoxic Properties of Fluorescent Quinoxaline and Quinoline Hydroperoxides.PubMed.
- Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline.ResearchGate.
- Development of Photostable Fluorophores for Molecular Imaging.PubMed.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.National Institutes of Health.
- Quenching (fluorescence).Wikipedia.
- (PDF) Quinoline-Based Fluorescence Sensors.ResearchGate.
- Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes.PubMed.
- A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.Royal Society of Chemistry.
- FLUORESCENCE QUENCHING OF RHODAMINE 6G IN METHANOL AT HIGH CONCENTRATION.Universiteit van Amsterdam.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.Crimson Publishers.
- A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy.National Institutes of Health.
- Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging.National Institutes of Health.
- Effect of pH on the stability of methacholine chloride in solution.PubMed.
- Fluorescent Intensity of Dye Solutions under Different pH Conditions.ResearchGate.
- pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells.National Institutes of Health.
- Photochemical Studies in Flash Photolysis IV. Intensity and Wavelength Effects.ResearchGate.
- (PDF) Photobleaching.ResearchGate.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-Sensitive Fluorescent Marker Based on Rhodamine 6G Conjugate with Its FRET/PeT Pair in “Smart” Polymeric Micelles for Selective Imaging of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. Development of photostable fluorophores for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Methoxyquinaldine - Impurity Profile and Purification Strategies
Welcome to the technical support guide for 6-Methoxyquinaldine (also known as 6-methoxy-2-methylquinoline). This document is designed for researchers, chemists, and drug development professionals who utilize this compound and require a deep understanding of its potential impurities and the methodologies for achieving high purity. Ensuring the purity of starting materials and intermediates is paramount for reproducible experimental outcomes and the safety of final pharmaceutical products.[1][2][3] This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to address common challenges encountered during its synthesis and purification.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the fundamental questions regarding the nature, origin, and detection of impurities in this compound.
Q1: What are the most common impurities found in synthetically prepared this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. The most common industrial method is the Skraup synthesis.[4] Impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual p-anisidine (p-methoxyaniline), glycerol, and oxidizing agents (e.g., p-methoxy nitrobenzene) can carry through the workup process.[3][4]
-
Reaction Byproducts: The Skraup reaction is known for its aggressive conditions, which can lead to the formation of polymeric tars and resinous materials.[4] Incomplete cyclization or side reactions can also generate isomeric quinoline derivatives.
-
Residual Reagents and Salts: Inorganic materials like ferrous sulfate (used as a reaction moderator), boric acid, and salts formed during neutralization (e.g., sodium sulfate) may be present.[4]
-
-
Solvent-Related Impurities:
-
Degradation Products:
-
Oxidation Products: The quinoline nitrogen is susceptible to oxidation, which can form the corresponding N-oxide, especially under harsh oxidative conditions or prolonged exposure to air.[5][6]
-
Photodegradation Products: Aromatic heterocyclic systems can be sensitive to light, potentially leading to complex rearrangements or dimerization.[5]
-
Q2: How do these impurities originate?
The origin of most impurities can be traced directly back to the Skraup synthesis and subsequent workup steps. The reaction involves heating an aromatic amine (p-anisidine) with glycerol, sulfuric acid, and an oxidizing agent.
The highly exothermic nature of the reaction can cause charring and polymerization if not properly controlled, leading to the formation of tars.[4] Incomplete reactions result in the carryover of starting materials, while the non-specific nature of the cyclization can potentially form other isomers.
Q3: Can this compound degrade upon storage? What are the likely degradation products?
Yes, like many complex organic molecules, this compound can degrade over time, especially under suboptimal storage conditions. Key factors influencing stability are exposure to oxygen, light, and elevated temperatures.[5]
-
Oxidative Degradation: The primary site of oxidation is often the nitrogen atom of the quinoline ring, leading to the formation of This compound N-oxide . The methyl group can also be a site for oxidation under more aggressive conditions.
-
Photodegradation: Exposure to UV light can provide the energy for photolytic reactions, although specific products are not widely reported in the literature. It is best practice to store the material in amber vials or protected from light.[5]
To ensure stability, this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5]
Q4: What analytical techniques are recommended for impurity profiling?
A multi-technique approach is often necessary for comprehensive impurity analysis.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and thermally stable impurities. Given that this compound has a defined boiling point, GC is a primary tool for assessing its purity.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV or photodiode array (PDA) detector, is ideal for quantifying known impurities and detecting non-volatile or thermally labile compounds, such as polymeric tars or N-oxides.[7][8]
-
LC-MS: Coupling liquid chromatography with mass spectrometry provides powerful structural elucidation capabilities for identifying unknown impurity peaks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main component and identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.
Section 2: Troubleshooting and Purification Guides
This section provides practical, step-by-step guidance for addressing common purity issues encountered in the lab.
Issue 1: Crude product is a dark, viscous, or resinous oil after synthesis.
-
Primary Cause: This is characteristic of polymeric byproducts (tars) formed during the aggressive Skraup synthesis.[4] These impurities are typically high molecular weight, colored, and have low solubility in common organic solvents.
-
Troubleshooting Workflow: The goal is to separate the desired product, which is a relatively low molecular weight liquid/solid, from these non-volatile tars. Vacuum distillation is the most effective method.
Issue 2: Analytical data (GC/HPLC) shows the presence of starting materials or other closely-related impurities after initial workup.
-
Primary Cause: These impurities often have polarities and boiling points similar to this compound, making them difficult to remove by simple extraction or distillation.
-
Solution 1: Recrystallization: Since this compound has a melting point of 17-20 °C, low-temperature recrystallization can be a highly effective purification technique. The principle is to find a solvent or solvent system where the product has high solubility at room temperature but low solubility at colder temperatures (e.g., 0 °C to -20 °C), while impurities remain in the cold solvent (the "mother liquor").[9][10]
-
Solution 2: Column Chromatography: For challenging separations or when the highest purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing non-volatile tars and impurities with significantly different boiling points.
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly greased.
-
Charging the Flask: Add the crude this compound (post-workup and solvent removal) to the distillation flask. Do not fill the flask more than two-thirds full. Add a magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. The pressure should be low enough to bring the boiling point of this compound (BP: 279-284 °C at 1013 hPa) into the range of 100-150 °C to prevent thermal degradation.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Then, collect the main fraction of this compound as it distills over as a colorless to pale-yellow liquid. The receiving flask may need to be gently warmed if the product solidifies in the condenser.
-
Completion: Stop the distillation when the temperature drops or when dark, tarry material begins to remain in the distillation flask. Release the vacuum before turning off the heat to prevent bumping of the residue.
Protocol 2: Purification by Low-Temperature Recrystallization
This protocol is effective for removing impurities with different solubility profiles.
-
Solvent Screening: The key is to find a suitable solvent or solvent pair.[9][11] Test small aliquots of the material. An ideal solvent should dissolve the compound completely at room temperature. Common systems for compounds of this type include mixtures of a polar and non-polar solvent.[12][13]
Solvent System Rationale Heptane / Ethyl Acetate A common non-polar/polar mixture.[12] Toluene / Heptane Good for aromatic compounds. Methanol / Water A polar protic system.[12] | Diethyl Ether / Hexane | For compounds soluble in ether but not hexane.[11] |
-
Dissolution: Dissolve the impure this compound in the minimum amount of the chosen solvent (or the more soluble component of a pair) at room temperature.
-
Inducing Crystallization: If using a two-solvent system, slowly add the anti-solvent (the one in which the product is less soluble) until the solution becomes faintly cloudy. Add a drop of the first solvent to clarify.
-
Cooling: Place the sealed flask in a refrigerator (4 °C) or freezer (-20 °C). Allow crystals to form slowly over several hours or overnight. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Quickly collect the crystals by cold filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purity Analysis by GC-MS (Example Method)
This protocol provides a starting point for developing a method to assess purity.[8]
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Ion Source: 230 °C.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified this compound in a suitable solvent like dichloromethane or ethyl acetate.
Section 4: Summary Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[14] |
| Molecular Weight | 173.21 g/mol | PubChem[14] |
| Appearance | Colorless to light-yellow liquid or solid | Sigma-Aldrich |
| Melting Point | 17-20 °C | Sigma-Aldrich |
| Boiling Point | 279-284 °C (at 1013 hPa) | Sigma-Aldrich |
| Density | ~1.15 g/cm³ at 20 °C | Sigma-Aldrich |
References
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
- This compound | C11H11NO | CID 70648 - PubChem - NIH.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
- Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
- (PDF) Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS - ResearchGate.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. cormica.com [cormica.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Doebner-von Miller Synthesis of Quinaldines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Doebner-von Miller synthesis of quinaldines (2-methylquinolines). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common side reactions and help you optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Doebner-von Miller synthesis. Each problem is presented with its common symptoms, underlying root causes, and actionable troubleshooting steps.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, intractable tar.
-
Product isolation is extremely difficult.
-
The yield of the desired quinaldine is significantly lower than expected.
Root Cause: This is the most prevalent side reaction in the Doebner-von Miller synthesis. The strongly acidic conditions required for the reaction also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to the formation of high-molecular-weight tars.[1][2]
Troubleshooting Steps & Mitigation Protocols:
-
Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl compound.
-
Gradual Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) slowly and portion-wise to the heated acidic solution of the aniline.[1] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction pathway over polymerization.
-
-
Optimize Reaction Conditions:
-
Temperature Control: While heating is often necessary, excessive temperatures accelerate polymerization.[2] Monitor the reaction temperature closely and aim for the lowest effective temperature that promotes the desired cyclization. If the reaction is highly exothermic, initial cooling may be required.[2]
-
Acid Selection & Concentration: Excessively harsh acidic conditions promote tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify the optimal balance between reaction rate and side product formation.[1][3] Milder Lewis acids may be preferable in some cases.
-
-
Employ a Biphasic Solvent System: This is a highly effective strategy to sequester the polymerization-prone carbonyl compound.
Experimental Protocol: Synthesis of Quinaldine (2-Methylquinoline) with Minimized Tar Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the acidic aniline mixture to reflux.
-
Reagent Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the toluene solution dropwise to the refluxing acidic mixture over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture. Monitor the reaction's progress by TLC or GC-MS to determine the optimal reaction time and avoid product degradation.[2]
-
Work-up:
-
Cool the reaction mixture and carefully neutralize it with a concentrated base solution (e.g., NaOH or Ca(OH)₂) to a pH > 9. Caution: This is a highly exothermic step.
-
Transfer the mixture to a steam distillation apparatus and distill. The quinaldine product is steam-volatile.[5]
-
Collect the distillate, which will contain an organic layer (the product) and an aqueous layer.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate) to recover any dissolved product.[2][5]
-
Combine all organic fractions, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be further purified by vacuum distillation.[2]
Problem 2: Incomplete Reaction and Presence of Dihydroquinoline Intermediates
Symptoms:
-
The isolated product is contaminated with partially hydrogenated quinoline derivatives.
-
These impurities can be difficult to separate from the desired aromatic product.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[1] This oxidation step can be inefficient or incomplete, especially if the reaction lacks a suitable oxidizing agent. While atmospheric oxygen can sometimes suffice, it is often not reliable.
Troubleshooting Steps:
-
Incorporate an Oxidizing Agent: While not always included in classic procedures, adding a mild oxidizing agent can drive the reaction to completion. Common choices include nitrobenzene or arsenic acid, though safer alternatives are often sought.[6] The aniline itself or Schiff base intermediates can sometimes act as the oxidant, becoming reduced in the process and leading to other side products.[7]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are detected after the initial work-up, they can often be oxidized in a separate step.
-
Protocol: Dissolve the impure product in a suitable solvent and treat it with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[1] Monitor the oxidation by TLC until the starting dihydroquinoline is consumed.
-
Problem 3: Formation of Unexpected Isomers (Regioselectivity Issues)
Symptoms:
-
Spectroscopic analysis (NMR, MS) of the purified product does not match the expected quinoline isomer. For example, a 4-substituted quinoline is formed when a 2-substituted one was expected.
Root Cause: The regioselectivity of the Doebner-von Miller reaction is complex and not fully predictable. While the reaction of anilines with α,β-unsaturated aldehydes and ketones typically favors the formation of 2-substituted quinolines, a reversal of this selectivity can occur under specific conditions.[2][8] This is particularly observed with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), which can lead to 4-substituted quinolines via a proposed 1,2-addition mechanism.[9]
Troubleshooting Steps:
-
Confirm the Mechanism: The dominant mechanistic pathway dictates the final regiochemistry. The standard Michael-type (1,4-conjugate addition) pathway generally leads to 2-substituted products.[8]
-
Substrate and Catalyst Choice: To favor the "standard" 2-substituted product, avoid α-ketoester substrates combined with TFA. Stick to traditional α,β-unsaturated aldehydes or ketones with Brønsted or Lewis acid catalysts like HCl or ZnCl₂.
-
Thorough Characterization: Always perform a thorough characterization of the final product using NMR and MS to confirm its structure, especially when using novel substrates.[2]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism of the Doebner-von Miller reaction?
A1: The exact mechanism has been a subject of debate. However, significant evidence from carbon isotope scrambling experiments supports a fragmentation-recombination mechanism .[10][11] The key steps are:
-
Initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Fragmentation of this adduct into an imine and a saturated ketone.
-
Recombination of these fragments to form a new conjugated imine.
-
This new intermediate undergoes further reactions, including reaction with a second molecule of aniline, cyclization, dehydration, and final oxidation to yield the aromatic quinoline product.[3][11]
Q2: Besides tar, what are the most common chemical byproducts?
A2: Common byproducts include:
-
1,2,3,4-Tetrahydroquinaldines: Formed from the incomplete oxidation of the dihydroquinoline intermediate.[12]
-
Reduced Intermediates: The Schiff base intermediates can sometimes be reduced by other components in the reaction mixture, acting as hydrogen acceptors.[7]
-
N-Alkylanilines: Can form from side reactions of the aniline starting material.[12]
-
4-Substituted Quinolines: Arise from a reversal of the typical regioselectivity under specific conditions.[2][9]
Q3: How does the choice of acid catalyst impact the reaction?
A3: The acid catalyst is critical and can be either a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[3][10]
-
Brønsted Acids: Are effective at protonating the carbonyl group, activating it for nucleophilic attack. However, high concentrations can aggressively promote the polymerization of the carbonyl reactant.[1]
-
Lewis Acids: Coordinate to the carbonyl oxygen, also activating it. They can sometimes offer milder conditions that reduce tar formation and may influence the regioselectivity of the reaction.[2] The choice of catalyst can significantly impact yield and should be optimized for specific substrates.
Q4: Can I use α,β-unsaturated ketones instead of aldehydes?
A4: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and higher-yielding with α,β-unsaturated aldehydes.[1] Ketones, especially those with significant steric bulk around the carbonyl group, may react more slowly, require more forcing conditions, and can lead to lower yields or more complex product mixtures.[1]
Data Summary
The choice of acid catalyst can significantly influence the reaction outcome. The following table illustrates the effect of different catalysts on the yield of a 2-carboxy-4-phenylquinoline, demonstrating the potential for optimization.
| Catalyst (Acid) | Yield (%) |
| Trifluoroacetic Acid (TFA) | 85 |
| p-Toluenesulfonic Acid (p-TsOH) | 55 |
| Hydrochloric Acid (HCl) | 45 |
| Sulfuric Acid (H₂SO₄) | 40 |
| Data adapted from a study on regiochemistry reversal and may not be representative of all Doebner-von Miller reactions but serves to illustrate catalyst effects.[2] |
Visual Diagrams
Reaction and Troubleshooting Workflows
Caption: Simplified workflow of the Doebner-von Miller reaction.
Caption: The primary side reaction leading to tar formation.
Caption: A logical workflow for troubleshooting common issues.
References
- Wikipedia. Doebner–Miller reaction. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
- ResearchGate. An improvement in the Doebner-Miller synthesis of quinaldines. [Link]
- YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- ResearchGate. Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. [Link]
- ResearchGate.
- ResearchGate.
- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
- ResearchGate. What is the complete procedure for Doebner-von miller reaction?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 6-Methoxyquinaldine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methoxyquinaldine (6-methoxy-2-methylquinoline). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinoline derivatives. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does catalyst selection differ for each?
A1: The two most classical and robust methods for synthesizing the quinoline core of this compound are the Skraup synthesis and the Doebner-von Miller (DvM) reaction . Catalyst selection is fundamentally different for each and is critical for reaction efficiency and safety.
-
Skraup Synthesis: This method involves reacting p-anisidine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2] In this context, the sulfuric acid acts as both the catalyst (a powerful Brønsted acid) and a dehydrating agent to convert glycerol into acrolein in situ.[3] The reaction is notoriously exothermic and can be violent.[2][3] Therefore, "catalyst" selection is less about choosing the acid and more about selecting moderators like ferrous sulfate (FeSO₄) or boric acid to control the reaction rate.[4][5][6]
-
Doebner-von Miller (DvM) Reaction: This is a more versatile and generally safer approach that condenses p-anisidine with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (to yield the 2-methyl derivative, quinaldine).[7][8] The DvM reaction can be catalyzed by a broader range of acids, offering more flexibility for optimization. These include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid (HClO₄), and hydrochloric acid (HCl).[7][8]
-
Lewis Acids: Tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and notably, molecular iodine (I₂), which has proven to be an inexpensive and efficient catalyst for this transformation.[7][9][10]
-
Q2: I'm planning a Doebner-von Miller synthesis. Should I choose a Brønsted or a Lewis acid catalyst?
A2: The choice between a Brønsted and a Lewis acid catalyst depends on your specific experimental constraints, including substrate tolerance, desired reaction conditions (temperature, solvent), and cost.
-
Brønsted acids like HCl or p-TsOH are traditional, cost-effective, and well-understood catalysts. However, they often require high temperatures and can be highly corrosive.[11]
-
Lewis acids such as Sc(OTf)₃ can be highly effective even in catalytic amounts and may allow for milder reaction conditions.[9] However, they are typically more expensive and sensitive to moisture.
-
Molecular Iodine (I₂) stands out as an excellent compromise. It acts as a mild Lewis acid, is inexpensive, easy to handle, and has been shown to effectively catalyze the condensation of anilines with vinyl ethers (which can serve as crotonaldehyde precursors) under relatively mild conditions.[10]
The following table summarizes the key characteristics of common catalyst types for the DvM reaction.
| Catalyst Type | Examples | Typical Loading | Pros | Cons/Considerations |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | Stoichiometric to Catalytic | Inexpensive, readily available, well-documented.[7][8] | Often require high temperatures, can be corrosive, may lead to charring.[5] |
| Lewis Acid | SnCl₄, Sc(OTf)₃, ZnCl₂ | Catalytic (1-10 mol%) | High efficiency, can enable milder conditions, high selectivity.[9] | Higher cost, moisture sensitivity, potential metal contamination. |
| Halogen | Iodine (I₂) | Catalytic (10-30 mol%) | Inexpensive, mild conditions, easy to handle, effective.[10] | Can be volatile, requires removal during workup (e.g., with Na₂S₂O₃).[12] |
Q3: The Skraup synthesis is known to be hazardous. How do moderators like ferrous sulfate work?
A3: The Skraup synthesis generates a significant amount of heat, and without moderation, the reaction can become uncontrollable.[3] Ferrous sulfate (FeSO₄) is a commonly used moderator that is believed to function as an oxygen carrier, smoothing out the exothermic oxidation step over a longer period.[3][13] This prevents a dangerous spike in temperature and pressure. Boric acid can also be used to make the reaction less violent.[4][6] When setting up a Skraup synthesis, the inclusion of a moderator is a critical safety measure, not an optional additive.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you might encounter during your experiments in a direct Q&A format.
Q4: My reaction yield for this compound is consistently low. What are the most common causes and how can I fix them?
A4: Low yield is a frequent challenge in quinoline synthesis.[12][14] The root cause often depends on the chosen synthetic route (Skraup vs. DvM).
| Potential Cause | Suggested Solution & Explanation |
| Harsh Reaction Conditions (Charring/Polymerization) | For Skraup: This is a very common issue.[5] Reduce the rate of sulfuric acid addition and ensure the temperature does not exceed the recommended limits. Using a moderator like FeSO₄ is essential.[3] For DvM: If using a strong Brønsted acid, consider switching to a milder catalyst like iodine or lowering the reaction temperature.[10] |
| Incomplete Reaction | Verify reaction completion using Thin Layer Chromatography (TLC). If starting material remains, you may need to increase the reaction time or cautiously increase the temperature.[14] Ensure your catalyst is active; use a fresh batch if deactivation is suspected.[12] |
| Suboptimal Catalyst Loading | Too little catalyst will result in a slow or stalled reaction. Start with the recommended catalytic loading from a literature procedure. If the reaction is slow, consider incrementally increasing the catalyst amount (e.g., from 5 mol% to 10 mol%).[12] Too much catalyst can sometimes promote side reactions. Optimization is key.[15] |
| Side Reactions | In the DvM reaction, the α,β-unsaturated carbonyl (e.g., crotonaldehyde) can self-condense. This can be minimized by adding the aniline or carbonyl compound slowly to the reaction mixture to keep its instantaneous concentration low. |
| Workup & Purification Losses | Quinolines are basic. During an acidic workup, your product will be in the aqueous layer as a salt. Ensure you basify the aqueous layer sufficiently (pH > 9) before extracting with an organic solvent. Incomplete precipitation or losses during filtration can also significantly reduce isolated yield.[16] |
Logical Troubleshooting Workflow
Below is a visual workflow to guide your troubleshooting process when faced with low product yield.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Skraup_reaction [chemeurope.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Exothermic Landscape of Large-Scale Skraup Synthesis
Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this classic and powerful reaction. The Skraup synthesis, while elegant in its transformation, is notoriously exothermic and presents significant challenges, particularly at larger scales.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring safer, more efficient, and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the Skraup synthesis so exothermic?
A1: The primary source of the exotherm is the acid-catalyzed dehydration of glycerol to acrolein.[3][4] This initial step is highly energetic. Subsequently, the Michael addition of aniline to acrolein and the ensuing cyclization and oxidation steps also contribute to the overall heat generation.[5] The reaction can become self-sustaining once initiated, and without proper control, it can lead to a dangerous runaway reaction.[6][7]
Q2: What is the specific role of each reactant in the Skraup synthesis?
A2:
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[6]
-
Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after its dehydration to acrolein.[3][5]
-
Concentrated Sulfuric Acid: Serves as both a catalyst for the dehydration of glycerol and the cyclization step, and as a dehydrating agent.[5]
-
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): This is crucial for the final aromatization step, converting the 1,2-dihydroquinoline intermediate into the stable quinoline product.[1][5] Nitrobenzene can also act as a solvent in some cases.[3]
-
Moderator (e.g., Ferrous Sulfate, Boric Acid): These are added to control the violent nature of the reaction.[8][9] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the oxidation process and preventing a sudden, uncontrolled release of energy.[10]
Q3: Are there less hazardous alternatives to nitrobenzene as an oxidizing agent?
A3: Yes, while nitrobenzene is a common choice, other oxidizing agents can be used to mitigate the reaction's vigor. Arsenic acid has been reported to result in a less violent reaction.[1] Iodine can also be employed, often in catalytic amounts.[11] The choice of oxidizing agent can also influence the reaction yield.[6]
Troubleshooting Guide: Taming the Exotherm and Maximizing Yield
This section addresses specific issues you may encounter during your large-scale Skraup synthesis experiments in a question-and-answer format.
Issue 1: The reaction is proceeding too violently and is difficult to control.
Question: My large-scale Skraup reaction is showing signs of a thermal runaway. What immediate actions should I take, and what are the key preventative measures for future experiments?
Answer: A runaway Skraup reaction is a critical safety event. Immediate intervention and robust preventative measures are essential.
Immediate Actions:
-
Emergency Cooling: If it is safe to do so, immediately immerse the reaction vessel in an ice-water or dry ice-acetone bath to rapidly reduce the internal temperature.[6][12]
-
Cease Reagent Addition: If reagents are being added, stop the addition immediately.
-
Ensure Adequate Venting: Be prepared for a rapid increase in pressure. Ensure that the reaction setup has a clear and adequate vent to an appropriate scrubbing system.[6]
-
Utilize Blast Shields: Always conduct large-scale, highly exothermic reactions behind a blast shield.[6]
Preventative Measures:
-
Controlled Reagent Addition: The order of reagent addition is critical. A common and safer sequence is to add the aniline, then the ferrous sulfate moderator, followed by glycerol, and finally, the slow and controlled addition of concentrated sulfuric acid with external cooling.[6][10] Adding the sulfuric acid before the moderator can trigger a premature and vigorous reaction.[10]
-
Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins and the reaction becomes self-sustaining (indicated by boiling), remove the external heat source.[6][13] Only reapply heat after the initial vigorous phase has subsided to drive the reaction to completion.[6]
-
Effective Moderation: The use of a moderator like ferrous sulfate (FeSO₄) is crucial for large-scale reactions.[7][8] It helps to extend the reaction over a longer period, preventing a sudden and uncontrollable exotherm.[10]
-
Dilution: Running the reaction in a more dilute solution can help to dissipate heat more effectively. However, this may impact reaction kinetics and require optimization.[12]
Issue 2: The yield of my desired quinoline product is consistently low.
Question: I'm following a standard protocol for the Skraup synthesis, but my yields are significantly lower than reported values. What are the likely causes, and how can I improve them?
Answer: Low yields in a Skraup synthesis can be attributed to several factors, from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: After the initial exotherm, a prolonged reflux period is often necessary to ensure the reaction goes to completion.[6] Ensure you are heating for a sufficient duration at the appropriate temperature for your specific substrate.
-
Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields and requiring harsher conditions.[6][14]
-
-
Side Product Formation:
-
Tar Formation: The highly acidic and high-temperature conditions are conducive to the polymerization of acrolein and other intermediates, leading to significant tar formation.[4][6] Minimizing the reaction temperature and time can help reduce this.
-
By-product Formation: Depending on the reaction conditions and substrates, various by-products can form. A detailed analysis of the crude reaction mixture (e.g., by LC-MS) can help identify these and guide optimization.
-
-
Purification Losses:
-
Inefficient Extraction: The workup and purification process, especially with tarry residues, can be a major source of product loss.[6] Ensure efficient extraction of the quinoline product from the reaction mixture.
-
Incomplete Removal of Unreacted Aniline: Unreacted aniline can co-distill with the product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[6][10]
-
Issue 3: My final product is contaminated with tarry byproducts that are difficult to remove.
Question: My crude quinoline is a dark, viscous oil heavily contaminated with tar. What are the most effective purification methods for large-scale synthesis?
Answer: Tar removal is a common and critical challenge in the Skraup synthesis.
Effective Purification Strategies:
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[6][8] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution, and then steam is passed through it to carry over the quinoline.[6][10]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as toluene or diethyl ether.[6][8]
-
Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.[6]
-
Vacuum Distillation: Further purification of the extracted quinoline can be achieved by distillation under reduced pressure.[9][10]
Quantitative Data for Skraup Synthesis
| Parameter | Recommendation/Observation | Rationale | Reference(s) |
| Moderator (FeSO₄·7H₂O) | ~1-5 mol% relative to aniline | Acts as an oxygen carrier to smooth the exotherm. | [6],[10] |
| Reaction Temperature | Initial heating to 100-120°C, then allow exotherm to self-sustain up to ~150°C. | Gentle initiation prevents runaway; the exotherm drives the reaction. | [15],[16] |
| Reflux Time | 3-5 hours after the initial exotherm subsides. | Ensures the reaction proceeds to completion. | [6],[15] |
| Aniline Substituent Effects | Electron-donating groups (e.g., -OCH₃, -CH₃) generally give higher yields than electron-withdrawing groups (e.g., -NO₂). | Electron-donating groups increase the nucleophilicity of the aniline, facilitating the initial Michael addition. | [6],[14] |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline (Large-Scale Adaptation)
Safety Precaution: This reaction is highly exothermic and must be performed in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a flame-resistant lab coat.[13][16] An emergency quench bath (ice-water) should be readily accessible.[12]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Toluene (for extraction)
Procedure:
-
Reaction Setup: In a large, three-necked round-bottom flask equipped with a powerful mechanical stirrer, a dropping funnel, and a reflux condenser vented to a scrubber, add aniline, ferrous sulfate heptahydrate, and glycerol.[6][13]
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains the internal temperature below 40°C.[8]
-
Reaction Initiation: Once the acid addition is complete, replace the dropping funnel with a thermometer. Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil.[13]
-
Sustained Reaction: Once the reaction is self-sustaining, immediately remove the external heat source. The heat of the reaction should maintain a vigorous reflux.[6]
-
Completion: After the initial exotherm has subsided (typically 30-60 minutes), reapply heat to maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[6][15]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large volume of ice water with stirring.
-
Neutralization: Make the solution strongly basic by the slow addition of a concentrated sodium hydroxide solution. This step is also exothermic and requires external cooling.[8][9]
-
Purification: The crude quinoline is then purified by steam distillation, followed by extraction of the distillate with toluene, drying of the organic layer, and finally, vacuum distillation to obtain the pure product.[8][10]
Visualizations
Skraup Synthesis Reaction Mechanism
Caption: The reaction mechanism of the Skraup synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision-making diagram for troubleshooting low product yields.
References
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem
- Prepar
- Troubleshooting low yields in the quinoline cycliz
- Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem
- Technical Support Center: Troubleshooting Low Conversion R
- Skraup's Synthesis - Vive Chemistry - WordPress.com
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem
- QUINOLINE - Organic Syntheses
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ACS Public
- Making quinoline - the Skraup synthesis - YouTube
- Skraup reaction - Wikipedia
- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH
- Skraup reaction - chemeurope.com
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis - Benchchem
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION
- Best Practices for Working with Chemical Reactions in the Lab
- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Skraup_reaction [chemeurope.com]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labproinc.com [labproinc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Effects on the Fluorescence Lifetime of 6-Methoxyquinaldine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyquinaldine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the influence of solvent environments on the fluorescence lifetime of this compound. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your fluorescence measurements.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is intended to help you quickly identify and solve common problems.
Q1: Why is the fluorescence lifetime of my this compound sample significantly shorter in protic solvents (e.g., ethanol, water) compared to aprotic solvents (e.g., cyclohexane, dioxane)?
A1: This is a common and expected observation for quinoline derivatives like this compound. The primary reason is the increased efficiency of non-radiative decay pathways in the presence of protic solvents. Here's a breakdown of the underlying mechanisms:
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atom of the quinoline ring and the methoxy group of this compound in the excited state. This interaction can facilitate vibrational relaxation and internal conversion, providing a non-radiative pathway for the excited state to return to the ground state, thus shortening the fluorescence lifetime.
-
Solvent Relaxation: Polar protic solvents can rapidly reorient around the excited state of the fluorophore, which has a different dipole moment than the ground state. This solvent relaxation stabilizes the excited state, reducing the energy gap between the excited and ground states.[1] This can increase the rate of non-radiative decay.
-
Specific Solute-Solvent Interactions: In some cases, specific interactions, such as the formation of exciplexes (excited-state complexes) with the solvent molecules, can lead to efficient fluorescence quenching.[2]
Troubleshooting Steps:
-
Confirm Solvent Purity: Ensure your protic solvents are of high purity and free from quenching impurities.
-
Comparative Analysis: Measure the fluorescence lifetime in a series of solvents with varying polarity and hydrogen-bonding capabilities to establish a trend. This will help confirm that the observed effect is due to the solvent properties.
-
Temperature Dependence Studies: Lowering the temperature can sometimes reduce the efficiency of solvent-mediated quenching processes, leading to a longer fluorescence lifetime.
Q2: My fluorescence decay curve for this compound does not fit a single exponential decay model. What could be the cause of this multi-exponential decay?
A2: Observing a multi-exponential decay for this compound is not unusual and can be attributed to several factors:[3]
-
Presence of Multiple Species: The sample may contain more than one fluorescent species. This could be due to:
-
Ground-state conformers: this compound may exist in different conformational states in the ground state, each with a distinct fluorescence lifetime in the excited state.
-
Protonation/Deprotonation: Depending on the solvent's pH, both the neutral and protonated forms of this compound could be present, each exhibiting a different fluorescence lifetime.
-
Aggregation: At higher concentrations, molecules can form dimers or higher-order aggregates, which often have different photophysical properties compared to the monomer.
-
-
Excited-State Reactions: The excited molecule might undergo a reaction, such as proton transfer or isomerization, leading to a new species with a different decay rate.
-
Solvent Heterogeneity: In mixed solvent systems, the local environment around the fluorophore may not be uniform, leading to a distribution of fluorescence lifetimes.
Troubleshooting Steps:
-
Check Sample Purity: Use techniques like chromatography (HPLC, GC) to verify the purity of your this compound sample.
-
Concentration Dependence: Acquire fluorescence decay curves at different concentrations. If aggregation is the issue, the contribution of the different lifetime components will change with concentration.
-
pH Control: If working in aqueous or protic solutions, buffer the solution to a specific pH to ensure the predominance of a single species.
-
Global Analysis: When fitting the decay data, use a global analysis approach if you have data from multiple emission wavelengths. This can help to resolve the different lifetime components more accurately.[4]
Q3: I am observing a very low fluorescence quantum yield and a short lifetime for this compound even in aprotic solvents. What are the potential causes?
A3: A low quantum yield and short lifetime in aprotic solvents, where solvent-specific quenching is minimized, could point to other quenching mechanisms or experimental artifacts:
-
Quenching by Impurities: Trace amounts of quenching impurities in your solvent or sample can have a significant impact. Common quenchers include dissolved oxygen, heavy atoms, and certain organic molecules.[2]
-
Inner Filter Effect: At high concentrations, the emitted fluorescence can be reabsorbed by other ground-state molecules, leading to an apparent decrease in fluorescence intensity and a distortion of the decay profile.[5]
-
Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to non-linear effects and an artificially shortened measured lifetime.[3]
Troubleshooting Steps:
-
Deoxygenate your solution: Bubble an inert gas like nitrogen or argon through your sample solution for 15-20 minutes prior to and during the measurement to remove dissolved oxygen.
-
Dilute your sample: Prepare a series of dilutions to ensure you are working in a concentration range where the absorbance is low (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Optimize instrument settings: Adjust the excitation intensity and detector gain to avoid saturation. Start with low excitation power and gradually increase it while monitoring the count rate.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity, in general, affect the fluorescence lifetime of this compound?
A1: Increasing solvent polarity generally leads to a decrease in the fluorescence lifetime of this compound. This is because the excited state of many organic fluorophores, including quinoline derivatives, is more polar than the ground state. A polar solvent can stabilize the polar excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, which can bring it closer in energy to non-radiative decay pathways, such as internal conversion and intersystem crossing, making these processes more competitive with fluorescence.[1]
Q2: What is the role of specific solute-solvent interactions, such as hydrogen bonding, on the fluorescence lifetime?
A2: Specific solute-solvent interactions, particularly hydrogen bonding, can have a profound effect on the fluorescence lifetime. For molecules like this compound, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. In protic solvents, the formation of a hydrogen bond in the excited state can open up efficient non-radiative decay channels. This often results in a significant reduction in both the fluorescence quantum yield and lifetime. The strength of this effect will depend on the hydrogen bond donating ability of the solvent.
Q3: Can viscosity of the solvent affect the fluorescence lifetime of this compound?
A3: Yes, solvent viscosity can influence the fluorescence lifetime, particularly if the molecule has rotational or conformational freedom that leads to non-radiative decay. For some molecules known as "molecular rotors," an increase in solvent viscosity can restrict these motions, closing off a non-radiative decay pathway and leading to an increase in fluorescence lifetime and quantum yield. While this compound is not a classic molecular rotor, solvent viscosity can still play a role by affecting the rate of collisional quenching and the dynamics of solvent relaxation around the excited state.
Experimental Protocols
Protocol 1: Sample Preparation for Fluorescence Lifetime Measurements
-
Solvent Selection: Choose high-purity, spectroscopy-grade solvents.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Working Solution Preparation: Dilute the stock solution with the solvent of interest to achieve a final concentration where the absorbance at the excitation wavelength is between 0.05 and 0.1 to minimize inner filter effects.
-
Deoxygenation (Optional but Recommended): For accurate measurements, especially in solvents known to dissolve significant amounts of oxygen, deoxygenate the sample by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes.
-
Cuvette: Use a clean, scratch-free quartz cuvette.
Protocol 2: Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
-
Instrument Setup:
-
Turn on the pulsed light source (e.g., LED or laser) and allow it to stabilize.
-
Select an appropriate excitation wavelength (e.g., near the absorption maximum of this compound).
-
Set the emission monochromator to the desired emission wavelength (typically the peak of the fluorescence spectrum).
-
Adjust the timing electronics (e.g., time-to-amplitude converter) to an appropriate time window based on the expected lifetime.
-
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).
-
Acquire the IRF, which represents the time profile of the excitation pulse as seen by the detection system. This is crucial for accurate data analysis.
-
-
Sample Measurement:
-
Replace the scattering solution with your this compound sample.
-
Acquire the fluorescence decay data until a sufficient number of counts are collected in the peak channel (typically 10,000 or more) for good statistical accuracy.
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay data to a suitable model (e.g., single, double, or triple exponential decay) to extract the fluorescence lifetime(s).[4] The choice of model should be justified by the goodness of fit (e.g., chi-squared value and visual inspection of the residuals).
-
Data Presentation
Table 1: Fluorescence Lifetimes of 6-Methoxyquinoline in Various Solvents
Note: The following data is for 6-Methoxyquinoline, a structurally similar compound to this compound, and is provided as a representative example of the expected solvent effects. The decay for 6-Methoxyquinoline was reported to be tri-exponential in these solvents.[3]
| Solvent | τ1 (ns) | τ2 (ns) | τ3 (ns) |
| Cyclohexane | 0.76 | 2.00 | 12.00 |
| Dioxane | 0.50 | 1.50 | 8.00 |
| Acetonitrile | 0.25 | 1.25 | 4.50 |
| Ethanol | 0.13 | 1.08 | 2.50 |
| Water | - | - | - |
Data for water was not explicitly provided in the same format in the cited source.
Visualizations
Caption: Solvent effects on the deactivation pathways of excited this compound.
References
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Sarkar, M., & Guchhait, N. (2012). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Journal of Fluorescence, 22(4), 1157–1167.
- ResearchGate. (n.d.). Fluorescence lifetimes of 6-methoxy quinoline in different solvents at 1 Â 10 24 mol dm 23 (l ex ¼ 300 nm). [Link]
- Poizat, O., et al. (2003). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A, 107(23), 4653–4663.
- MDPI. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. [Link]
- PubChem. (n.d.). 6-Methoxyquinoline. [Link]
- MDPI. (2022).
- MDPI. (2022). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. [Link]
- Spectroscopy Online. (2021).
- Lund University Publications. (2013).
- ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. [Link]
- ResearchGate. (n.d.). Experimental setup for fluorescence lifetime measurement. [Link]
- Basicmedical Key. (n.d.).
- NIH National Library of Medicine. (2017). Calibration approaches for fluorescence lifetime applications using time-domain measurements. [Link]
- University of California, Irvine. (n.d.). Lifetime Imaging Techniques for Optical Microscopy. [Link]
- ResearchGate. (n.d.). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. [Link]
- ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. [Link]
- ResearchGate. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. [Link]
- ResearchGate. (n.d.). Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline. [Link]
- Molecular Expressions. (n.d.).
- PubMed. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. [Link]
- ResearchGate. (n.d.). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. [Link]
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... [Link]
- ResearchGate. (n.d.). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. [Link]
- Journal of Multidisciplinary Engineering Science Studies. (2016). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). [Link]
- PubMed. (2007). Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The effect of solvent polarity on optical properties of compounds 6k, 6l, 6r, 6s, 6u, 6v. [Link]
- ChemRxiv. (2023). Impact of Solvent Polarity on the Photoinduced Dynamics of a Push-Pull Molecular Motor. [Link]
- ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]
- MDPI. (2022). Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols. [Link]
- NIH National Library of Medicine. (2020). Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly. [Link]
- MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
Sources
preventing degradation of 6-Methoxyquinaldine during storage
Welcome to the technical support center for 6-Methoxyquinaldine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a compound susceptible to environmental factors, improper storage can lead to degradation, compromising experimental outcomes. This document provides in-depth, evidence-based answers and protocols to prevent, identify, and address the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing degradation. Based on the compound's chemical properties, the following conditions are recommended:
-
Temperature: For long-term storage of stock solutions, freezing is recommended, with stability documented for up to one year at -20°C and two years at -80°C[1]. For the neat compound, which may be a solid or liquid at room temperature (melting point 17-20°C), storage in a cool, dry place between 2°C and 30°C is acceptable for shorter periods[2].
-
Atmosphere: To mitigate oxidative degradation, storing this compound under an inert atmosphere, such as argon or nitrogen, is best practice[3][4]. This is especially important after the container has been opened.
-
Light: The compound is photochemically reactive[5]. Therefore, it must be protected from light by storing it in an amber glass vial or a container wrapped in aluminum foil[3].
-
Container: Use a tightly sealed, chemically resistant container, such as a borosilicate glass bottle with a PTFE-lined cap, to prevent moisture ingress and contamination[6][7].
Q2: What are the primary causes of this compound degradation?
A2: The molecular structure of this compound makes it susceptible to three main degradation pathways:
-
Photodegradation: Exposure to UV or even strong fluorescent light can induce photochemical reactions, converting the compound into highly fluorescent photoproducts[5]. This is often a primary cause of discoloration and impurity formation.
-
Oxidation: The quinoline ring system and methoxy group can be susceptible to oxidation, especially when exposed to air (oxygen), heat, or trace metal catalysts[3]. This process can lead to the formation of colored impurities like quinone-methides, which are known to cause discoloration in similar phenolic compounds[8].
-
Hydrolysis: While less common than oxidation or photodegradation for this specific structure, the presence of moisture, particularly in combination with acidic or basic contaminants, can facilitate degradation over time[3][4].
Q3: How can I visually determine if my this compound has degraded?
A3: A primary visual indicator of degradation is a change in color. Pure this compound should be a colorless to pale yellow liquid or solid. If your sample has developed a distinct yellow, orange, or brown color, it is a strong indication that oxidative or photodegradation has occurred[8]. Another sign is a change in physical state; for instance, if the material fails to crystallize at its expected melting point. However, visual inspection is not sufficient to confirm purity; analytical verification is always recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for resolution.
Problem: My this compound has turned dark yellow/brown upon storage. What happened and is it still usable?
-
Likely Cause: This discoloration is a classic sign of oxidation and/or photodegradation[8]. The formation of conjugated chromophores, likely related to quinone-type structures, absorbs visible light, resulting in the observed color. This was likely caused by exposure to air (oxygen) and/or light.
-
Recommended Action:
-
Do not use it directly. The purity is compromised, and the degradation products may interfere with your experiment or lead to incorrect results.
-
Assess Purity: Perform an analytical check using HPLC, GC, or ¹H NMR to quantify the level of impurities. Compare the results to the Certificate of Analysis (COA) that came with the product.
-
Purify if Necessary: If the active compound is still the major component, you can repurify it. For colored impurities, recrystallization with an activated charcoal treatment is often effective[9]. See Protocol 2 for a detailed methodology.
-
Discard if Heavily Degraded: If the compound is heavily degraded (>10-15% impurities), it is often more cost-effective and reliable to discard it according to safety regulations and purchase a fresh batch[6].
-
Problem: My analytical results (HPLC/GC/NMR) show new peaks that were not there initially. What could they be?
-
Likely Cause: These new peaks represent degradation products.
-
Photodegradation Products: UV exposure can lead to rearranged or dimerized products, which may be highly fluorescent[5].
-
Oxidation Products: Peaks corresponding to N-oxides or products from the opening of the heterocyclic ring are possible[4]. Demethylation of the methoxy group is another potential pathway.
-
Hydrolysis Products: While less likely, under certain conditions (e.g., presence of moisture and acid/base), hydrolysis of the methoxy group to a hydroxyl group could occur.
-
-
Recommended Action:
-
Identify the Impurities (Optional but Recommended): If you have access to LC-MS or GC-MS, you can get mass data on the impurity peaks to help elucidate their structures[10][11]. Comparing NMR spectra to published data for potential degradation products can also be useful[12][13][14].
-
Purify the Compound: The most practical solution is to purify the bulk material to remove these impurities. Protocol 2: Repurification by Recrystallization is the recommended method.
-
Re-evaluate Storage Conditions: The presence of these impurities indicates that your current storage protocol is insufficient. Immediately transfer the material to an amber vial, purge with nitrogen or argon, and store in a cool, dark place as detailed in the FAQs.
-
Troubleshooting Summary Table
| Issue Observed | Likely Cause(s) | Recommended Actions |
| Color Change (Yellow to Brown) | Oxidation, Photodegradation | 1. Quarantine sample. 2. Assess purity via HPLC/NMR. 3. Purify via recrystallization with charcoal (Protocol 2). 4. Improve storage (inert gas, amber vial). |
| New Peaks in HPLC/GC | Formation of degradation products | 1. Quantify impurities. 2. Consider identification via MS. 3. Purify via recrystallization (Protocol 2). 4. Discard if heavily degraded. |
| Broad/Depressed Melting Point | Presence of impurities | 1. Confirm impurity level with chromatography. 2. Purify via recrystallization (Protocol 2) to restore sharp melting point. |
| Inconsistent Experimental Results | Compromised reagent purity | 1. Immediately stop using the batch. 2. Analyze the reagent for degradation. 3. Use a fresh or newly purified batch for subsequent experiments. |
Visual Logic and Workflow Diagrams
The following diagrams provide a clear, visual guide to decision-making and understanding the degradation process.
Caption: Decision tree for handling stored this compound.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific equipment and needs.
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample at approximately 1 mg/mL in methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) followed by your sample.
-
Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the resulting chromatogram to a reference standard or the initial batch data. The appearance of new peaks or a significant decrease in the main peak area indicates degradation[15].
-
Protocol 2: Repurification by Recrystallization
This procedure is used to purify solid this compound that has discolored or contains impurities.
-
Solvent Selection:
-
Dissolution:
-
Decolorization (if needed):
-
If the solution is colored, remove it from the heat and add a very small amount (1-2% of the solute weight) of activated charcoal[9].
-
Swirl and gently heat the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities[17][18].
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[16].
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[16][17].
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel[9][19].
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities[9].
-
Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process.
-
Transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven at a temperature well below the melting point.
-
-
Verification:
-
Confirm the purity of the recrystallized product using HPLC (Protocol 1) and by measuring its melting point. A sharp melting point close to the literature value indicates high purity.
-
References
- Chem-Supply. (n.d.). Safety Data Sheet: 6-Methoxyquinoline.
- The Good Scents Company. (n.d.). 6-methoxyquinoline.
- Schulman, S. G., et al. (1985). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Journal of Pharmaceutical Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.
- Organic Chemistry Lab. (2013). Recrystallization. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Di Corcia, D., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Stojanovska, E., et al. (2020). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- MIT OpenCourseWare. (2010). Recrystallization. YouTube.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- Jamal Muhoza. (2022). Recrystallization and Melting Point Analysis. YouTube.
- SpectraBase. (n.d.). 6-Methoxyquinoline Spectrum.
- Ibañez, G. A., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry.
- Le, M., et al. (2019).
- CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
- Pospišil, J., et al. (2002). Photobleaching of polymer discoloration caused by quinone methides.
- da Silva, A. F., et al. (2021). Optimization of analytical method for quantification of 5-methoxycanthin-6-one by factorial design and preliminary stability test. International Journal of Pharmaceutical Sciences and Research.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxyquinoline | 5263-87-6 [chemicalbook.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.no [fishersci.no]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(1078-28-0) 1H NMR [m.chemicalbook.com]
- 13. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. ijpsr.com [ijpsr.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. mt.com [mt.com]
Technical Support Center: Analytical Strategies for 6-Methoxyquinaldine Impurity Profiling
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the analytical detection of impurities in 6-Methoxyquinaldine. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable methods for purity assessment and impurity characterization. Our approach moves beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring the integrity and success of your analytical workflows.
The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][3] This guide provides a comprehensive framework for developing and implementing analytical methods that meet these exacting standards.
Section 1: Initial Purity Assessment & Quantification
This section focuses on the primary chromatographic techniques used for the initial detection and quantification of impurities in this compound samples.
FAQ 1: What is the most effective initial method to assess the purity of a this compound batch?
For a comprehensive initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard and most recommended method.
-
Expertise & Experience: HPLC is exceptionally versatile for non-volatile or thermally sensitive compounds like this compound and its potential impurities.[4] Its strength lies in its high resolving power and its ability to provide precise and accurate quantitative data, making it ideal for calculating percentage purity and quantifying known and unknown impurities.[5] A reversed-phase C18 column is typically the first choice due to its broad applicability for moderately polar compounds.
Workflow: HPLC-UV Purity Assessment
Caption: General workflow for HPLC-UV purity analysis.
Protocol 1: HPLC-UV Method for this compound
This protocol provides a robust starting point for method development.
-
Standard & Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound reference standard at approximately 100 µg/mL in methanol.[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to achieve a similar concentration. Sonicate for 10 minutes to ensure complete dissolution.[4]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials to prevent system contamination.[4]
-
-
Chromatographic Conditions:
-
The following table summarizes a typical starting method.
-
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, UV Detector | Standard configuration for pharmaceutical analysis. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape and is MS-compatible if transitioning to LC-MS.[6][7] |
| Gradient | 0-2 min: 20% B2-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B | A gradient elution is crucial for separating impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection λ | 254 nm or determined by UV scan | Quinolines typically have strong absorbance around this wavelength. |
| Injection Vol. | 10 µL | A common volume to avoid column overloading. |
-
Data Analysis:
-
Calculate the assay of this compound against the reference standard.
-
Determine the percentage of each impurity using the area normalization method.
-
FAQ 2: How should I analyze for volatile impurities, such as residual solvents?
For volatile and semi-volatile impurities, Gas Chromatography (GC) is the preferred technique.[3][8]
-
Expertise & Experience: GC excels at separating compounds that can be vaporized without decomposition.[5] When coupled with a Mass Spectrometer (GC-MS), it provides both high separation efficiency and definitive identification based on mass spectra.[4] This is the standard method for analyzing residual solvents, which are common process impurities governed by ICH Q3C guidelines.[9]
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
-
Standard & Sample Preparation:
-
Solvent Standard: Prepare a stock solution containing a mix of expected residual solvents (e.g., Class 2 or 3 solvents from ICH Q3C) in a suitable diluent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add the diluent (e.g., 1 mL of DMSO).
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC System | GC with Headspace Autosampler and Mass Spectrometer | Headspace injection is ideal for analyzing volatile solvents in a non-volatile matrix.[9] |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for a wide range of analytes.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min) | A temperature program is essential to separate solvents with different boiling points.[9] |
| MS Ion Source | 230 °C (Electron Ionization, EI, at 70 eV) | Standard EI conditions generate reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan Mode (e.g., m/z 35-400) | Allows for the identification of unknown volatile impurities. |
Section 2: Troubleshooting Common Separation Issues
Even with a robust method, challenges can arise. This section addresses frequent problems encountered during chromatographic analysis.
FAQ 3: My HPLC peaks are tailing or showing poor shape. What is the cause and solution?
Peak tailing is a common issue that can compromise resolution and integration accuracy.
-
Expertise & Experience: The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based columns. This is common with basic compounds like quinolines.
| Potential Cause | Solution |
| Silanol Interactions | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase or lower the pH (e.g., to <3 with formic or phosphoric acid) to protonate the analyte and silanols. Using a modern, end-capped column also minimizes this effect.[10] |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Dilute the sample or inject a smaller volume.[10] |
| Mismatched Injection Solvent | The sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile). Dissolve the sample in the initial mobile phase mixture or a weaker solvent.[10] |
| Column Contamination/Void | A buildup of contaminants or a void at the column inlet can distort peak shape. Flush the column with a strong solvent or reverse it (if permitted by the manufacturer) and flush. If unresolved, replace the column. |
FAQ 4: I'm seeing co-eluting peaks in my HPLC analysis. How can I improve the separation?
Improving resolution is key to accurate quantification. This involves manipulating the chromatography to increase the separation between peaks.
-
Expertise & Experience: Resolution is a function of column efficiency, selectivity, and retention. Adjusting the mobile phase composition is often the most effective first step as it directly impacts selectivity.
Workflow: Resolving Co-eluting HPLC Peaks
Caption: A logical workflow for improving HPLC peak resolution.
Section 3: Impurity Identification & Structural Elucidation
Once an impurity is detected and separated, the next critical step is to identify its chemical structure.
FAQ 5: I have detected an unknown impurity. What is the workflow to identify its structure?
A multi-step, hyphenated approach is required for definitive structural elucidation.
-
Expertise & Experience: The process begins with gathering preliminary data using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the impurity's molecular weight and fragmentation pattern.[11][12] This provides a molecular formula and key structural fragments. For unambiguous confirmation, isolation of the impurity (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13][14]
Workflow: Structural Elucidation of an Unknown Impuritydot
Sources
- 1. lcms.cz [lcms.cz]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. uspnf.com [uspnf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. almacgroup.com [almacgroup.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 6-Methoxyquinaldine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the anticancer performance of 6-methoxyquinaldine derivatives against established therapeutic alternatives. We will delve into the experimental validation of these compounds, offering detailed, field-proven protocols and supporting data to ensure scientific integrity and reproducibility. Our focus is on explaining the causality behind experimental choices, empowering you to not just follow steps, but to understand the underlying principles of anticancer drug validation.
Introduction: The Therapeutic Potential of this compound Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] Within this class, this compound derivatives have emerged as a promising avenue of investigation. These compounds are being explored for their potential to overcome the limitations of current cancer therapies, such as significant side effects and the development of drug resistance.[2]
This guide will provide a comparative analysis of this compound derivatives against three classes of established anticancer agents, each with a distinct mechanism of action:
-
DNA Damaging Agents: Represented by Doxorubicin, a widely used chemotherapeutic that intercalates into DNA and inhibits topoisomerase II.[2]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Focusing on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key mediators of tumor growth and angiogenesis.
-
Microtubule Targeting Agents: With Paclitaxel as a key example of a microtubule stabilizer.
By systematically evaluating the performance of this compound derivatives against these standards, we can gain a comprehensive understanding of their therapeutic potential and unique mechanistic attributes.
General Workflow for In Vitro Anticancer Activity Validation
A robust validation of a novel anticancer compound requires a multi-faceted approach. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General workflow for validating the anticancer activity of a novel compound.
I. Comparative Cytotoxicity Analysis
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of cancer cell lines. This provides a baseline measure of its potency and selectivity.
A. Comparison with Doxorubicin
Doxorubicin is a potent, broad-spectrum chemotherapeutic agent. However, its clinical use is often limited by severe side effects.[2] Therefore, a key objective is to identify compounds with comparable or superior cytotoxicity but with a potentially better safety profile.
Experimental Data Summary:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxyquinoline Complexes | |||
| Cu(6MQ)2Cl2 | A549 (Lung) | 57.9 | [3] |
| Zn(6MQ)2Cl2 | A549 (Lung) | 202.3 | [3] |
| Doxorubicin | |||
| Doxorubicin | A549 (Lung) | Not specified, but Cu(6MQ)2Cl2 showed a stronger effect than cisplatin (IC50 266.0 µM) | [3] |
| Doxorubicin | BFTC-905 (Bladder) | 2.3 | [2] |
| Doxorubicin | MCF-7 (Breast) | Not specified, but used as a reference | [4] |
Note: Direct comparative IC50 values for this compound derivatives against doxorubicin in the same study are limited in the provided search results. The data for 6-methoxyquinoline complexes provides an initial indication of activity.
B. Comparison with Receptor Tyrosine Kinase (RTK) Inhibitors
Many modern cancer therapies target specific signaling pathways that are dysregulated in cancer cells. EGFR and VEGFR-2 are two such targets, crucial for cell proliferation and angiogenesis, respectively.
Experimental Data Summary:
| Compound/Derivative | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (nM) | Reference |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (4a) | Tubulin (Colchicine Site) | 850 | KBvin (P-glycoprotein overexpressing) | 16-20 | [5][6] |
| EGFR Inhibitors (Reference) | |||||
| Gefitinib | EGFR | 25.42 | A549, HT-29, MCF-7 | 2250, 1720, 2810 | [7] |
| Erlotinib | EGFR | 33.25 | A549, HT-29, MCF-7 | - | [7] |
| VEGFR-2 Inhibitors (Reference) | |||||
| Sorafenib | VEGFR-2 | 21 | Hep-G2, MCF-7 | - | [8] |
Note: The data for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (4a) shows potent cytotoxicity, and while its primary target in this study was tubulin, the quinoline core is common in many kinase inhibitors.
C. Comparison with Microtubule Targeting Agents
Microtubule dynamics are essential for cell division, making them an excellent target for anticancer drugs. Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Data Summary:
| Compound/Derivative | Mechanism | IC50 (Tubulin Polymerization, µM) | Reference |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (4a) | Tubulin Polymerization Inhibitor | 0.85 | [5][6] |
| Combretastatin A-4 (CA-4) (Reference Inhibitor) | Tubulin Polymerization Inhibitor | 1.2 | [5][6] |
| Paclitaxel (Reference Stabilizer) | Microtubule Stabilizer | N/A (Enhances polymerization) | [9][10] |
II. Mechanistic Deep Dive: How Do this compound Derivatives Exert Their Anticancer Effects?
Understanding the mechanism of action is crucial for the rational development of a new drug. Here, we outline the key experiments to elucidate how this compound derivatives kill cancer cells.
A. Induction of Apoptosis
Apoptosis, or programmed cell death, is a hallmark of effective cancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.
Hypothetical Apoptosis Pathway for this compound Derivatives:
Caption: A simplified, hypothetical intrinsic apoptosis pathway that could be activated by this compound derivatives.[11]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the this compound derivative and a positive control (e.g., Doxorubicin) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin to detach adherent cells. Centrifuge the cell suspension to pellet the cells.[11]
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[12]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation. Propidium iodide staining followed by flow cytometry is a robust method to analyze the cell cycle distribution of a cell population.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment: As described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash with cold PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice.[13][14]
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend the cells in a solution containing Propidium Iodide and RNase A (to prevent staining of RNA). Incubate at room temperature.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Expected Outcome: 6-methoxyquinoline complexes have been shown to induce G2/M phase arrest in A549 lung carcinoma cells.[3][17]
C. Target-Based Assays
To further pinpoint the molecular target of this compound derivatives, specific biochemical assays can be employed.
1. In Vitro Kinase Inhibition Assay (for EGFR and VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the this compound derivative and a known VEGFR-2 inhibitor (e.g., Sorafenib). Prepare a master mix containing kinase buffer, ATP, and a suitable substrate.[18][19][20]
-
Kinase Reaction: In a 96-well plate, add the diluted compounds, the recombinant VEGFR-2 enzyme, and initiate the reaction by adding the master mix. Incubate at 30°C.[19][20]
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ATP consumed. The luminescence signal is inversely proportional to the kinase activity.[18]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[21]
EGFR Kinase Inhibition Assay: A similar protocol can be followed using recombinant EGFR enzyme and a specific substrate.[22][23][24][25][26]
2. In Vitro Tubulin Polymerization Assay
This assay assesses the effect of a compound on the assembly of tubulin into microtubules.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, a fluorescent reporter, and a polymerization buffer on ice. Prepare 10x stocks of the this compound derivative, a known polymerization inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[9]
-
Polymerization Reaction: In a pre-warmed 96-well plate, add the test compounds and controls. Initiate the reaction by adding the ice-cold tubulin reaction mix.[9]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.[9][10][27]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Inhibitors will decrease the rate and extent of fluorescence increase, while stabilizers will have the opposite effect.[9]
Conclusion
The validation of this compound derivatives as potential anticancer agents requires a systematic and comparative approach. By employing the detailed protocols outlined in this guide, researchers can generate robust and reproducible data on the cytotoxicity, mechanism of action, and specific molecular targets of these promising compounds. The comparative analysis against established drugs like Doxorubicin, EGFR/VEGFR-2 inhibitors, and Paclitaxel is essential for contextualizing their therapeutic potential and identifying unique advantages that could translate into improved clinical outcomes. This comprehensive evaluation framework will empower drug development professionals to make informed decisions and advance the most promising this compound derivatives towards further preclinical and clinical investigation.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Methods in Enzymology. (n.d.). EGFR Biochemical Assays.
- Sivakumar, P. M., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Li, S. (2019). Propidium Iodide Cell Cycle Staining Protocol. protocols.io.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- ResearchGate. (n.d.). Induced cell cycle arrest at G2/M phase.
- Lee, S., et al. (2016).
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
- Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.
- Gaskin, T. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
- Shi, L., et al. (2015).
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- Uddin, M. J., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences.
- Asgharian, S., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
- Martínez-Amezaga, M., et al. (2019). 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry.
- ResearchGate. (n.d.). Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer....
- Martínez-Amezaga, M., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- ResearchGate. (n.d.). Results of the β-tubulin polymerization inhibition assay as a percent....
- ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4....
- ResearchGate. (n.d.). G2/M phase arrest induced by compound 4d through modulation of cell....
- ResearchGate. (n.d.). Enhanced G2/M arrest, apoptosis, and DNA damage by combination....
- Wu, C., et al. (2020). Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. Journal of Virology.
- Wang, Y., et al. (2019). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Cancer Letters.
- Chen, Y.-R., et al. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- PubMed. (n.d.). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines.
Sources
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. maxanim.com [maxanim.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. promega.com [promega.com]
- 25. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. universalbiologicals.com [universalbiologicals.com]
A Comparative Analysis of 6-Methoxyquinaldine Derivatives and Established Anticancer Agents
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of anticancer drug development, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant therapeutic potential.[1][2] This guide provides a comparative analysis of a representative 6-methoxyquinoline derivative and established anticancer agents, offering insights into their mechanisms of action and cytotoxic profiles. While direct experimental data on 6-Methoxyquinaldine is limited in publicly available literature, this guide will focus on a well-characterized copper (II) complex of 6-methoxyquinoline (Cu6MQ) as a surrogate for a this compound-based agent, providing a valuable reference for researchers exploring this chemical space.[3]
Introduction to this compound and the Quinoline Scaffold
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have attracted considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[4][5] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities.[5] this compound, also known as 6-methoxy-2-methylquinoline, is one such derivative that serves as a key building block in the synthesis of potential therapeutic agents.[4] The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, induce cell cycle arrest, and trigger apoptosis.[1][6]
Mechanistic Profile of a 6-Methoxyquinoline Derivative
Recent studies on a copper (II) complex of 6-methoxyquinoline (Cu6MQ) have shed light on its anticancer mechanism against A549 lung carcinoma cells.[3] This complex has been shown to:
-
Induce Oxidative Stress: Cu6MQ treatment leads to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within cancer cells.[3]
-
Cause DNA Damage: The elevated oxidative stress results in damage to cellular DNA.[3]
-
Promote Cell Cycle Arrest: In response to DNA damage, the cell cycle is arrested at the G2/M phase, preventing cell division.[3]
-
Trigger Apoptosis: Ultimately, the cellular damage induced by Cu6MQ activates the apoptotic pathway, leading to programmed cell death.[3]
The following diagram illustrates the proposed mechanism of action for the Cu(II)-6-Methoxyquinoline complex.
Caption: Proposed mechanism of action for the Cu(II)-6-Methoxyquinoline complex.
Comparative Anticancer Agents: Doxorubicin, Cisplatin, and Paclitaxel
For a comprehensive analysis, we will compare the activity of the 6-methoxyquinoline derivative with three widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and broad-spectrum anticancer drug.[1] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent apoptosis.[1] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[1]
-
Cisplatin: A platinum-based drug, Cisplatin is one of the most effective and widely used anticancer agents.[7][8] It forms covalent adducts with DNA, primarily at the N7 position of purine bases, leading to DNA damage, inhibition of DNA synthesis and replication, and ultimately, apoptosis.[7]
-
Paclitaxel: A taxane, Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer, preventing its disassembly.[9] This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to apoptosis.[9]
The signaling pathways affected by these agents are complex and often interconnected, as depicted in the following generalized diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. brieflands.com [brieflands.com]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating P-glycoprotein-Mediated Multidrug Resistance: A Comparative Guide to 6-Methoxyquinaldine and Other P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in clinical oncology, often leading to the failure of chemotherapeutic treatments. A key player at the cellular level is the over-expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-glycoprotein inhibitors that can reverse this resistance is a critical area of research. This guide provides an in-depth, objective comparison of 6-methoxyquinaldine and its derivatives against other established P-glycoprotein inhibitors, supported by experimental data and detailed methodologies to empower researchers in their quest for more effective cancer therapies.
The Central Role of P-glycoprotein in Multidrug Resistance
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1] It is expressed in various normal tissues, where it plays a protective role by limiting the absorption and distribution of xenobiotics.[1] However, in cancer cells, its overexpression is a major mechanism of MDR, contributing to resistance to a wide array of structurally diverse chemotherapeutic agents.[1] The inhibition of P-gp is a promising strategy to restore the sensitivity of resistant cancer cells to chemotherapy.
This compound and its Derivatives: A Promising Class of P-gp Inhibitors
While direct experimental data on the P-gp inhibitory activity of this compound is not extensively available in the current literature, studies on structurally related quinoline derivatives have demonstrated significant potential in reversing P-gp-mediated multidrug resistance.[2] Quinoline-based compounds are emerging as a promising class of P-gp inhibitors.[2]
A recent study on the design and synthesis of 6-methoxy-2-arylquinoline analogues has provided valuable insights.[3] In this research, alcoholic derivatives of 6-methoxyquinoline, specifically compounds 5a and 5b , demonstrated potent P-gp inhibitory activity.[3] Notably, these compounds were found to be 1.3-fold and 2.1-fold more potent, respectively, than the well-known first-generation P-gp inhibitor, verapamil, in inhibiting the efflux of the P-gp substrate rhodamine 123 at a concentration of 10 μM.[3] These findings strongly suggest that the this compound scaffold is a promising starting point for the development of novel and effective P-gp inhibitors.
Comparative Analysis of P-glycoprotein Inhibitors
To provide a clear perspective on the potential of this compound derivatives, it is essential to compare their performance with other well-characterized P-gp inhibitors. These inhibitors are often categorized into three generations based on their specificity and potency.
Data Presentation: A Quantitative Comparison of P-gp Inhibitors
| Inhibitor | Generation | Mechanism of Action | IC50 / Potency | Key Characteristics |
| This compound Derivatives (e.g., compounds 5a, 5b) | - | Inferred to be competitive or non-competitive inhibitors based on quinoline scaffold studies. | Reported to be 1.3 to 2.1-fold more potent than Verapamil in a rhodamine 123 efflux assay.[3] | Promising novel scaffold; further studies needed for detailed mechanistic understanding and IC50 determination. |
| Verapamil | First | Competitive inhibitor; also a substrate of P-gp. | ~2.3 µM (Calcein-AM assay) | Lacks specificity, has cardiovascular side effects. |
| Cyclosporine A | First | Competitive inhibitor; also a substrate of P-gp. | ~1.5 µM (Calcein-AM assay) | Immunosuppressive activity and other side effects limit its clinical use for MDR reversal. |
| Elacridar (GF120918) | Third | Potent, non-competitive inhibitor of P-gp and BCRP. | ~0.04 µM (P-gp ATPase assay) | High potency and specificity; dual inhibitor of P-gp and BCRP. |
| Tariquidar (XR9576) | Third | Potent, non-competitive inhibitor of P-gp. | ~0.005 µM (Kd) | High affinity and specificity for P-gp. |
Experimental Protocols for Assessing P-gp Inhibition
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate P-gp inhibition.
Calcein-AM Retention Assay
This is a widely used fluorescence-based assay to assess P-gp activity in living cells.[4][5] Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent and hydrophilic molecule, calcein. In cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be converted, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and the corresponding parental cell line in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) and a positive control (e.g., Verapamil) in the culture medium. Remove the existing medium from the wells and wash the cells once with warm PBS. Add 100 µL of the diluted compounds to the respective wells. For the negative control, add medium with the vehicle (e.g., DMSO). Incubate the plate at 37°C for 30-60 minutes.[4]
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM in culture medium at a final concentration of 0.25 µM. Add 50 µL of this working solution to each well. Incubate the plate at 37°C for 30 minutes in the dark.[4]
-
Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of ice-cold PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[4]
-
Data Analysis: Subtract the average fluorescence of blank wells (containing only PBS) from all experimental wells. The percentage of P-gp inhibition is calculated relative to the fluorescence in the control cells. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition, can then be determined.[4]
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can modulate this ATPase activity, and measuring these changes provides a direct assessment of the inhibitor's interaction with the transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing P-gp (e.g., from Sf9 insect cells or mammalian cells).
-
Reaction Setup: In a 96-well plate, add the P-gp-containing membranes to a reaction buffer.
-
Compound Addition: Add varying concentrations of the test inhibitor or a known modulator.
-
Initiation of Reaction: Start the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: The amount of Pi liberated is proportional to the ATPase activity. The effect of the inhibitor on the basal and substrate-stimulated ATPase activity is then determined to characterize its modulatory effect.
Visualizing the Mechanism: P-gp Efflux and Inhibition
To better understand the process of P-gp-mediated drug efflux and its inhibition, the following diagrams illustrate the key steps and the points of intervention for inhibitors.
Caption: P-glycoprotein mediated drug efflux from a cancer cell.
Caption: Inhibition of P-glycoprotein by a competitive inhibitor.
Conclusion and Future Directions
The fight against multidrug resistance in cancer necessitates the development of potent and specific P-glycoprotein inhibitors. While established inhibitors have shown promise, the quest for novel scaffolds with improved efficacy and reduced toxicity continues. The derivatives of this compound represent a promising new avenue of investigation. The experimental data on related compounds highlight their potential to surpass first-generation inhibitors like verapamil.
For researchers in this field, the provided comparative data and detailed experimental protocols offer a solid foundation for evaluating new chemical entities. Future research should focus on synthesizing and testing this compound and its analogues to determine their precise IC50 values, elucidate their exact mechanism of P-gp inhibition, and assess their efficacy in preclinical models of multidrug-resistant cancer. A thorough understanding of their structure-activity relationships will be pivotal in optimizing this promising class of compounds for clinical translation.
References
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. [Link]
- Calcein assay: a high-throughput method to assess P-gp inhibition.
- Schematic representation of the P‐gp‐mediated drug efflux cycle.
- Calcein assay: a high-throughput method to assess P-gp inhibition. PubMed. [Link]
- ATPase activity assay. Protocols.io. [Link]
- The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. PMC. [Link]
- A schematic representation of the efflux function of P-gp in endothelial cells.
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Publishing. [Link]
- Schematic representation of P-glycoprotein (P-gp) structure with two.
- Measuring In Vitro ATPase Activity for Enzymatic Characteriz
- In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. MDPI. [Link]
- P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accur
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Fluorescence Properties of 6-Methoxyquinaldine and Quinine
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent molecules is a critical decision that can significantly impact experimental outcomes. Quinine, a natural alkaloid, has long been the gold standard for fluorescence quantum yield measurements, prized for its stability and well-documented photophysical characteristics. In contrast, 6-Methoxyquinaldine, a simpler synthetic quinoline derivative, presents an alternative with its own unique fluorescent behavior. This guide provides an in-depth, objective comparison of the fluorescence properties of these two compounds, grounded in experimental data and established scientific principles, to empower informed decisions in your research endeavors.
Molecular Structure: The Foundation of Fluorescence
The fluorescence of both this compound and quinine originates from their shared quinoline heterocyclic core. However, their overall architectures are markedly different, which is the primary determinant of their distinct photophysical properties.
-
Quinine: Possesses a complex, rigid tetracyclic structure. This inherent rigidity minimizes non-radiative decay pathways, such as vibrational and rotational relaxation, which would otherwise quench fluorescence. This structural constraint is a key contributor to its high fluorescence quantum yield.
-
This compound: Features a more conformationally flexible structure. The presence of a methyl group at the 2-position of the quinoline ring can influence the electronic distribution and vibrational modes of the molecule, which can, in turn, affect its fluorescence characteristics[1].
A Head-to-Head Spectroscopic Comparison
The differing molecular structures translate directly into observable differences in their fluorescence spectra, quantum yields, and lifetimes.
| Property | This compound | Quinine |
| Molar Mass | 159.19 g/mol | 324.42 g/mol |
| Typical Excitation Max (λex) | ~350-360 nm (Solvent Dependent) | ~350 nm (in 0.1 M H₂SO₄)[2] |
| Typical Emission Max (λem) | ~400-470 nm (Highly Solvent Dependent)[3] | ~450 nm (in 0.1 M H₂SO₄)[2] |
| Quantum Yield (Φf) | Lower, highly solvent-dependent | ~0.55 (in 0.1 M H₂SO₄) |
| Fluorescence Lifetime (τ) | Shorter, often multi-exponential (ns range)[3] | ~19 ns (in 0.1 M H₂SO₄) |
Table 1. Comparative overview of the key fluorescence properties of this compound and Quinine.
The Critical Influence of the Molecular Environment
The fluorescence of both compounds is exquisitely sensitive to their immediate chemical environment, a factor that must be carefully controlled for reproducible experimental results.
Solvent Effects and Solvatochromism
This compound and its close analog, 6-methoxyquinoline, exhibit significant solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent[3][4]. This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission. While this property makes this compound a potential candidate for use as a fluorescent probe to investigate the polarity of microenvironments, it also necessitates precise solvent selection and control for consistent measurements.
Quinine's fluorescence is also influenced by the solvent, but its behavior in acidic aqueous solutions is particularly noteworthy.
The Role of pH: Protonation and Fluorescence Enhancement
The fluorescence of many quinoline derivatives is enhanced upon protonation of the heterocyclic nitrogen atom[5]. This is dramatically illustrated by quinine, which exhibits its characteristic strong blue fluorescence in dilute sulfuric acid. In this acidic environment, the nitrogen atom is protonated, which alters the electronic structure and reduces the efficiency of non-radiative decay pathways.
Interestingly, studies comparing 6-methoxyquinoline and quinine have shown that 6-methoxyquinoline is a stronger base in the excited state[2][6]. This means it is more readily protonated upon excitation, a factor that contributes to its pH-dependent fluorescence.
Experimental Workflow for Comparative Analysis
To empirically compare the fluorescence properties of this compound and quinine, a systematic experimental approach is required.
Determining Fluorescence Spectra and Relative Quantum Yield
This protocol outlines the steps to measure the excitation and emission spectra and to calculate the relative fluorescence quantum yield of this compound using quinine as a standard.
Experimental Workflow for Fluorescence Characterization
Caption: A stepwise workflow for the comparative analysis of fluorescence properties.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of quinine sulfate in 0.1 M sulfuric acid (standard).
-
Prepare a stock solution of this compound in a chosen solvent (e.g., ethanol or cyclohexane).
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner-filter effects.
-
-
Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution to determine the absorbance at the excitation wavelength.
-
Fluorescence Spectra:
-
For each solution, record the fluorescence emission spectrum using an excitation wavelength where both compounds absorb (e.g., 350 nm).
-
To determine the optimal excitation wavelength for this compound, set the emission monochromator to its approximate emission maximum and scan the excitation wavelengths.
-
-
-
Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The fluorescence quantum yield (Φ_s) of the sample can be calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
where:
-
Φ_std is the quantum yield of the standard (quinine in 0.1 M H₂SO₄ ≈ 0.55)
-
Grad_s and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_s and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Causality and Field-Proven Insights
The stark contrast in the fluorescence properties of this compound and quinine can be attributed to the interplay of structural rigidity and excited-state dynamics.
-
Why Quinine is an Excellent Standard: Its rigid, cage-like structure physically constrains the molecule, disfavoring non-radiative decay pathways. This leads to a high probability of de-excitation through fluorescence, resulting in a high quantum yield and a relatively long, single-exponential fluorescence lifetime. This reliability and predictability are the hallmarks of a good fluorescence standard.
-
The Versatility and Challenge of this compound: The greater flexibility of this compound allows for more efficient coupling to vibrational and rotational modes, providing more avenues for non-radiative decay and thus a generally lower quantum yield. Its fluorescence lifetime is often multi-exponential, suggesting the presence of multiple conformational states or excited-state species, each with its own decay kinetics[3]. While this complexity makes it less suitable as a quantum yield standard, its sensitivity to the environment opens up possibilities for its use as a fluorescent sensor. The addition of the methyl group in this compound, compared to 6-methoxyquinoline, can also subtly influence its photophysical properties through electronic and steric effects, although the fundamental principles of environmental sensitivity remain.
Authoritative Grounding and Concluding Remarks
Logical Relationship of Molecular Properties and Application
Caption: A diagram illustrating the link between molecular structure, fluorescence properties, and primary applications for Quinine and this compound.
Quinine, with its robust and well-characterized fluorescence, remains the undisputed choice for a fluorescence quantum yield standard. Its high quantum yield and environmental insensitivity (in acidic solution) ensure reliable and reproducible calibration of fluorescence instrumentation.
This compound, on the other hand, offers a different set of capabilities. Its pronounced solvatochromism and sensitivity to the local environment make it a valuable tool for researchers investigating molecular interactions and the polarity of microdomains. However, harnessing its potential requires a thorough understanding and careful control of the experimental conditions. For drug development professionals, the core quinoline structure present in both molecules is a common pharmacophore, and understanding how substitutions affect fluorescence can aid in the design of novel theranostic agents that combine therapeutic action with fluorescent tracking capabilities.
References
- Naik, L.R., Suresh, H.M., Math, Sanjeev R. Inamdar. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Journal of Fluorescence, 15(4), 537-547.
- Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of pharmaceutical sciences, 63(6), 876–880.
- Jankowska, M., Kijak, M., & Kłonkowski, A. M. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30645-30652.
- Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880.
- Aaron, J. J., & De la Fuente, M. (1987). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Journal of Heterocyclic Chemistry, 24(5), 1471-1475.
- Naik, L.R., et al. (2016). Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics at different pH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 54-61.
- Molinari, J., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into a Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 12(4), 623-629.
- Nijegorodov, N., Vasilenko, V., Monowe, P., & Masale, M. (2009). Systematic investigation of the influence of methyl groups upon fluorescence parameters and the intersystem crossing rate constant of aromatic molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 188-194.
- Naik, L.R., et al. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. ResearchGate.
- Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. PubMed.
- Aaron, J. J., & de la Fuente, M. (1987). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. ResearchGate.
- Naik, L.R., et al. (2016). Fluorescence lifetimes of 6-methoxy quinoline in different solvents at 1 Â 10 24 mol dm 23 (l ex ¼ 300 nm). ResearchGate.
- Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Orwat, M. J., et al. (2021). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Applied Nanoscience, 12(1), 1-9.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media [laur.lau.edu.lb:8443]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methoxyquinaldine: Skraup vs. Doebner-von Miller Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone, underpinning the structure of numerous pharmaceuticals and functional materials. Among its many derivatives, 6-methoxyquinaldine is a key intermediate in the synthesis of various bioactive molecules. Its preparation is predominantly achieved through classical methodologies, namely the Skraup and Doebner-von Miller reactions. This guide offers an in-depth, objective comparison of these two synthetic routes, grounded in experimental data and mechanistic principles to inform methodological choices in a research and development setting.
At a Glance: Skraup vs. Doebner-von Miller for this compound
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | p-Anisidine, Glycerol, Oxidizing Agent | p-Anisidine, α,β-Unsaturated Carbonyl |
| Key Reagents | Concentrated Sulfuric Acid, Nitrobenzene or Arsenic Acid | Acid Catalyst (Brønsted or Lewis) |
| Typical Yields | Moderate to High (with modifications) | Variable, often lower due to side reactions |
| Reaction Vigor | Highly exothermic, potentially violent | Generally less vigorous than Skraup |
| Key Challenges | Controlling the exothermic reaction, charring | Polymerization of carbonyl compound, tar formation |
| Mechanistic Hallmark | In situ generation of acrolein | Direct reaction with an α,β-unsaturated system |
The Skraup Synthesis: A Classic Route to 6-Methoxyquinoline Derivatives
First described by Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful method for constructing the quinoline core.[1] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] For the synthesis of this compound, the primary amine is p-anisidine.
Mechanistic Insights
The reaction proceeds through a series of well-established steps. The initial and often most critical phase is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] This in situ generation is a key feature of the Skraup synthesis.
The subsequent steps involve:
-
Michael Addition: The amino group of p-anisidine undergoes a conjugate addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution.
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to furnish the aromatic 6-methoxyquinoline ring system.[3]
Caption: Generalized mechanism of the Skraup synthesis.
Experimental Protocol: Modified Skraup Synthesis of 6-Methoxyquinoline
The traditional Skraup reaction is notoriously exothermic and can be difficult to control.[2] Modern protocols often incorporate moderators to ensure a smoother, safer reaction and improved yields. A patented method for the synthesis of 6-methoxyquinoline highlights the use of ferrous sulfate and boric acid as effective inhibitors of excessive reaction and polymerization.[4][5]
Materials:
-
p-Anisidine
-
Glycerol
-
p-Methoxy nitrobenzene (oxidizing agent)
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[5]
-
Slowly and with stirring, add concentrated sulfuric acid. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[5]
-
Heat the mixture to reflux at 140°C for 8-8.5 hours.[4]
-
After cooling to room temperature, neutralize the reaction mixture with sodium hydroxide solution to a pH of 5.5.[4]
-
Remove any floating resinous material by decantation. Filter the solid and wash thoroughly with distilled water, followed by ethyl acetate.[4]
-
Combine all organic phases and extract the aqueous phase with ethyl acetate.[4]
-
Remove the ethyl acetate under reduced pressure to yield the crude 6-methoxyquinoline.[4]
This modified approach significantly enhances the safety and yield of the Skraup synthesis, making it a more viable option for larger-scale preparations.[4]
The Doebner-von Miller Reaction: A Versatile Alternative
The Doebner-von Miller reaction, an extension of the Skraup synthesis, offers greater flexibility by reacting an aniline with α,β-unsaturated carbonyl compounds directly.[6][7] To synthesize this compound, p-anisidine is reacted with crotonaldehyde.
Mechanistic Considerations
The mechanism of the Doebner-von Miller reaction has been a subject of considerable debate. While it can be viewed as a variation of the Skraup pathway, some studies, particularly those using isotopic labeling, suggest a more complex fragmentation-recombination mechanism.[8][9] In this proposed pathway, the initial Michael adduct can fragment into an imine and a ketone, which then recombine to form the quinoline product.[9]
Regardless of the precise mechanism, the core transformation involves the acid-catalyzed reaction of the aniline with the α,β-unsaturated carbonyl, followed by cyclization and oxidation to form the quinoline ring.[3]
Caption: Simplified Doebner-von Miller reaction pathway.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
A significant challenge in the Doebner-von Miller synthesis is the propensity of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[10] A biphasic solvent system can mitigate this issue.
Materials:
-
p-Anisidine
-
Hydrochloric acid (6 M)
-
Crotonaldehyde
-
Toluene
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-anisidine and 6 M hydrochloric acid. Heat the mixture to reflux.[10]
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.[10]
-
Add the crotonaldehyde solution dropwise to the refluxing p-anisidine hydrochloride solution over 1-2 hours.
-
After the addition is complete, add a suitable oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by thin-layer chromatography.
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product, which may require further purification.
Synthesis Yield and Purity Comparison
-
Skraup Synthesis: While the classic Skraup reaction can be low-yielding and difficult to manage, modified procedures incorporating moderators like ferrous sulfate and boric acid can achieve significantly higher yields, sometimes exceeding 70-80% for related quinolines.[11] The purity of the crude product is often compromised by charring and tar formation, necessitating thorough purification.
-
Doebner-von Miller Synthesis: Yields for the Doebner-von Miller reaction are often highly variable and can be significantly lower than optimized Skraup procedures. The primary reason for lower yields is the polymerization of the α,β-unsaturated carbonyl starting material.[10] While techniques like biphasic systems can improve outcomes, yields frequently remain in the moderate range. The crude product is often a complex mixture containing polymeric byproducts, which can complicate purification.
Conclusion and Recommendations
Both the Skraup and Doebner-von Miller syntheses are viable methods for the preparation of this compound. The choice between them depends on the specific requirements of the synthesis, including scale, available starting materials, and tolerance for vigorous reaction conditions.
-
The Skraup synthesis , particularly with modern modifications to control its exothermicity, is often the preferred method for achieving higher yields, especially on a larger scale. The use of moderators is crucial for both safety and efficiency.
-
The Doebner-von Miller reaction offers greater flexibility in terms of the α,β-unsaturated carbonyl component, allowing for the synthesis of a wider variety of substituted quinolines. However, researchers must be prepared to address the significant challenge of starting material polymerization and potentially lower yields. Optimization of reaction conditions, including the use of biphasic solvent systems and milder acid catalysts, is key to success with this method.
For the specific synthesis of this compound, a well-controlled, modified Skraup reaction is likely to provide a more reliable and higher-yielding route compared to the Doebner-von Miller approach, which may require more extensive optimization to overcome the challenges of side reactions.
References
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (2023). Skraup reaction.
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Wikipedia. (2023). Doebner–Miller reaction.
- SynArchive. (2024). Doebner-Miller Reaction.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- ACS Publications. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(24), 9955–9959.
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- ACS Publications. (1990). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 55(16), 4817–4823.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- ResearchGate. (n.d.). An improvement in the Doebner-Miller synthesis of quinaldines.
- Chemistry Online. (2023). Skraup quinoline synthesis.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?
- MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Wikipedia. (2023). p-Anisidine.
- LookChem. (n.d.). p-Anisidine.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide: 6-Methoxyquinaldine-Based Sensors vs. Traditional Dyes in Analytical Applications
In the landscape of fluorescence-based research, the choice of a molecular probe is a critical decision that dictates the sensitivity, specificity, and ultimate success of an experiment. For decades, traditional dyes like fluorescein and rhodamine have been the workhorses of biological imaging and sensing.[1] However, a new generation of fluorophores, particularly those based on the 6-methoxyquinaldine (6-MQ) scaffold, is emerging, offering distinct advantages in various analytical applications.[2][3] This guide provides an in-depth comparison of the analytical performance of 6-MQ-based sensors against these classic dyes, grounded in photophysical principles and supported by experimental methodologies, to empower researchers in making informed decisions.
The core of the 6-MQ structure is a quinoline ring system—a fusion of a benzene and a pyridine ring—which imparts a rigid, aromatic framework with inherent fluorescence properties.[2][3] This structural rigidity is a key differentiator from traditional dyes and is fundamental to many of its performance advantages.
Head-to-Head Comparison: Key Performance Metrics
The utility of a fluorescent sensor is defined by a set of critical analytical parameters. Here, we dissect how 6-MQ-based sensors stack up against traditional counterparts like rhodamines and fluoresceins.
| Performance Metric | This compound (6-MQ) Based Sensors | Traditional Dyes (e.g., Fluorescein, Rhodamine) | Significance for Researchers |
| Quantum Yield (Φ) | Often high due to rigid structure, minimizing non-radiative decay.[3][4] | Variable; Rhodamines generally have high Φ, while fluorescein is highly pH-dependent.[5] | A higher quantum yield means a brighter signal from each molecule, enabling higher sensitivity and lower limits of detection.[3] |
| Photostability | Generally superior; the rigid aromatic system is less susceptible to photobleaching. | Prone to photobleaching, especially fluorescein, limiting long-term or high-intensity imaging.[5] | High photostability is crucial for time-lapse microscopy, quantitative analysis, and experiments requiring intense laser excitation. |
| Environmental Sensitivity | Can be exquisitely sensitive to local environments (e.g., pH, polarity, metal ions).[6][7] | Can also be environmentally sensitive (e.g., fluorescein's pH dependence), but often less specific.[8] | This property is the basis for "smart" probes that report on specific analytes or physiological conditions. |
| Stokes Shift | Typically moderate to large. | Often small, especially in traditional rhodamines (<35 nm), leading to self-quenching issues.[5] | A larger Stokes shift (separation between excitation and emission maxima) minimizes spectral overlap, improving signal-to-noise. |
| Selectivity & Specificity | High selectivity can be engineered by attaching specific chelating groups to the quinoline core.[9][10] | Specificity is achieved by conjugation to biomolecules (e.g., antibodies), not inherent to the dye itself. | For sensing applications, inherent selectivity reduces background from non-target interactions. |
| Cytotoxicity | Generally low, making them suitable for live-cell imaging.[4] | Varies; some rhodamine derivatives can accumulate in mitochondria and show toxicity.[8] | Low cytotoxicity is essential for obtaining biologically relevant data from living systems. |
The "Why": Mechanistic Insights into Performance
The superior performance of 6-MQ sensors in certain applications is not arbitrary; it is rooted in their fundamental photophysical and chemical properties.
-
Rigidity and Quantum Yield: The fused aromatic rings of the quinoline structure limit vibrational and rotational modes of freedom. This structural rigidity reduces the probability of non-radiative decay pathways (e.g., internal conversion), meaning a higher fraction of excited molecules return to the ground state via fluorescence. This directly translates to a higher quantum yield and brighter emission.[3][4]
-
Engineered Selectivity: The quinoline scaffold is a versatile platform for chemical modification.[4] By synthetically attaching specific ion-binding groups (chelators) or environmentally sensitive moieties, sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon interaction with a specific analyte, such as Fe³⁺ or Cd²⁺.[4][10] This is often achieved through mechanisms like Photoinduced Electron Transfer (PeT) or Chelation-Enhanced Fluorescence (CHEF), where analyte binding modulates the electronic properties of the fluorophore.
-
Photostability: Photobleaching, the irreversible destruction of a fluorophore by light, often occurs when the excited molecule reacts with oxygen or undergoes other photochemical reactions. The stable, electron-rich aromatic system of 6-MQ is inherently less prone to such destructive reactions compared to the more flexible xanthene core of fluoresceins and rhodamines.
Visualizing the Workflow: A Guide to Sensor Evaluation
Choosing and validating a fluorescent sensor requires a systematic approach. The following workflow outlines the critical steps for comparing the performance of a novel 6-MQ sensor against a traditional dye standard.
Sources
- 1. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 6-Methoxyquinaldine and 6-Hydroxyquinaldine
Introduction: The Quinoline Scaffold and the Significance of C6-Substitution
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] This heterocyclic motif, consisting of a fused benzene and pyridine ring, is a versatile backbone for the design of therapeutic agents.[1] Derivatives of quinoline have been extensively investigated and developed as antitumor, antimalarial, antimicrobial, and anti-inflammatory agents.[2][3] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.
This guide provides an in-depth comparison of the biological activities of two closely related quinaldine (2-methylquinoline) derivatives: 6-Methoxyquinaldine and 6-Hydroxyquinaldine. While direct head-to-head comparative studies are not extensively documented in the public literature, we will leverage established structure-activity relationship (SAR) principles from analogous quinoline and quinoxaline series to project their respective biological profiles. This analysis is supported by data from relevant experimental studies on closely related compounds, providing a robust framework for researchers, scientists, and drug development professionals.
Chemical Structures and Key Differentiators
The only structural difference between this compound and 6-Hydroxyquinaldine is the substituent at the 6th position of the quinoline ring. This seemingly minor variation—a methoxy (-OCH₃) group versus a hydroxyl (-OH) group—can lead to significant differences in their physicochemical properties and, consequently, their biological activities.
| Compound | Structure | Key Functional Group |
| This compound | Methoxy (-OCH₃) | |
| 6-Hydroxyquinaldine | Hydroxyl (-OH) |
The methoxy group is an electron-donating group that can increase the lipophilicity of a molecule. In contrast, the hydroxyl group is less lipophilic and can act as both a hydrogen bond donor and acceptor. These differences in electronic and steric properties are anticipated to modulate the compounds' interactions with biological targets.
Comparative Biological Activities: A Structure-Activity Relationship Perspective
Based on the available literature for related quinoline and quinoxaline derivatives, we can infer the likely biological activities of this compound and 6-Hydroxyquinaldine.
Antitumor Activity
The quinoline and quinoxaline scaffolds are well-established pharmacophores for the development of anticancer agents. The substitution pattern on the quinoxaline ring, for instance, plays a crucial role in determining the potency of its anticancer activity.[4]
-
This compound: The presence of a methoxy group on the quinoline or quinoxaline ring has been associated with enhanced antitumor activity in several studies.[3][5] This is often attributed to the electron-donating nature of the methoxy group, which can influence the molecule's pharmacokinetic and pharmacodynamic properties.[4] For example, a series of 6-aryloxyl substituted quinazoline derivatives were synthesized and evaluated for their in vitro antitumor activities, with some compounds exhibiting potent effects.[1][5] It is plausible that this compound could exhibit significant cytotoxic activity against various cancer cell lines.
-
6-Hydroxyquinaldine: The hydroxyl group at the 8-position of the quinoline ring has been shown to be important for anticancer action, possibly through metal chelation.[6] In a study on styryl quinolines, derivatives with a hydroxyl substituent on the quinoline ring demonstrated better cytotoxicity than those with a nitro group.[6] While this is at a different position, it highlights the potential significance of the hydroxyl group. The ability of the hydroxyl group to form hydrogen bonds could also facilitate interactions with target enzymes or receptors involved in cancer cell proliferation.
A direct comparative study is necessary to definitively determine which substitution confers greater antitumor potency.
Antimicrobial Activity
Quinolone derivatives have a long history as antimicrobial agents. The nature of the substituent at the C6 position can significantly impact the spectrum and potency of their antimicrobial effects.
-
This compound: Studies on 6-methoxyquinoline-3-carbonitrile derivatives have shown moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] This suggests that this compound itself may possess broad-spectrum antimicrobial properties.
-
6-Hydroxyquinaldine: Hydroxyquinolines have been investigated for their antimicrobial effects. For instance, chlorquinaldol, a chlorinated hydroxyquinoline, has demonstrated bactericidal activity against various skin and soft tissue infection-causing bacteria.[7] The hydroxyl group can contribute to the antimicrobial activity through various mechanisms, including disruption of the bacterial cell membrane and chelation of essential metal ions.
The comparative antimicrobial efficacy would likely depend on the specific microbial strains being tested.
Projected Biological Activity Comparison
The following table summarizes the projected biological activities based on SAR principles derived from the literature.
| Biological Activity | This compound | 6-Hydroxyquinaldine | Rationale from Related Compounds |
| Antitumor | Potentially significant activity | Potentially significant activity | Methoxy groups are often favorable for cytotoxicity in quinoline/quinoxaline series.[3][4] Hydroxyl groups, particularly at the 8-position, have also been shown to enhance cytotoxicity.[6] |
| Antimicrobial | Expected broad-spectrum activity | Expected broad-spectrum activity | 6-Methoxyquinoline derivatives show antimicrobial effects.[2] Hydroxyquinolines are known antimicrobial agents.[7] |
| P-glycoprotein Inhibition | Potential inhibitory activity | Activity not well-established | 6-methoxy-2-arylquinolines have been investigated as P-glycoprotein inhibitors.[8] |
Experimental Protocols for Direct Comparison
To provide definitive, quantitative data for a direct comparison of this compound and 6-Hydroxyquinaldine, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC₅₀).
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., a panel of human cancer cell lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are treated with various concentrations of this compound and 6-Hydroxyquinaldine and incubated for 48-72 hours.[4]
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[4]
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 6-Hydroxyquinaldine in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Inoculate each well of the microtiter plates with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The substitution of a methoxy group versus a hydroxyl group at the 6-position of the quinaldine scaffold is expected to have a pronounced effect on the biological activity profile of the resulting compounds. Based on structure-activity relationship studies of related heterocyclic systems, both this compound and 6-Hydroxyquinaldine are promising candidates for exhibiting antitumor and antimicrobial properties. The methoxy derivative may have an advantage in terms of lipophilicity and potential for P-glycoprotein inhibition, while the hydroxyl derivative could leverage hydrogen bonding and metal chelation to exert its biological effects.
References
- El-Gamal, K. M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
- BenchChem. (2025).
- Ogura, H., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
- Mandana, B., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences.
- Fan, M., & Yao, L. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Turkish Journal of Chemistry.
- ChEMBL. (n.d.). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. EMBL-EBI.
- Fan, M., & Yao, L. (2022).
- Al-Suwaidan, I. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules.
- Turgut, Z., et al. (2020).
- Chen, Y., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 6,4'-Dihydroxy-7-methoxyflavanone and Other Prominent Flavanones. BenchChem.
- Kumar, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Molecules.
- Bioorganic & Medicinal Chemistry Letters. (2011).
- BenchChem. (2025).
- Abdel-Rahman, A. A.-H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- Kos, J., et al. (2019). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Molecules.
- BenchChem. (2025).
- Pincio, V., et al. (2019). In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. Frontiers in Microbiology.
- Koci, J., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 6-Methoxyquinaldine Analogs
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the nitrogen atom's ability to form hydrogen bonds make it an ideal framework for interacting with various biological targets. Within this family, 6-methoxyquinaldine (6-methoxy-2-methylquinoline) serves as a crucial starting point for synthetic modifications aimed at discovering novel therapeutic agents. The methoxy group at the 6-position is a key feature, often enhancing the lipophilicity and metabolic stability of the molecule, which can lead to improved pharmacokinetic profiles.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific chemical modifications to a lead compound affect its biological activity. By synthesizing and evaluating a series of analogs, researchers can identify the key pharmacophoric features required for potency and selectivity. This guide provides an in-depth analysis of the SAR of this compound analogs, focusing on their antimicrobial and anticancer activities, and compares their performance with alternative heterocyclic scaffolds, supported by detailed experimental protocols.
Structure-Activity Relationships of this compound Analogs
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the quinoline core. The following sections dissect the SAR based on the targeted biological effect.
Antimicrobial Activity
Quinolines have long been a cornerstone of antimicrobial research. For this compound analogs, modifications at the C2, C3, and C4 positions have yielded compounds with significant antibacterial and antifungal properties.
Key SAR Insights:
-
Position 3 Substitutions: The introduction of a carbonitrile group at the C3 position serves as a valuable synthetic handle for further derivatization. Studies on 6-methoxyquinoline-3-carbonitrile derivatives have shown that introducing ester and thioether functionalities can lead to compounds with moderate to potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3] For instance, certain thioether derivatives have demonstrated high activity against Gram-positive bacteria, while specific ester derivatives show broad-spectrum activity.[3]
-
Position 4 Substitutions: Attaching a sulfonamide moiety via an amino linker at the C4 position of a related 7-methoxyquinoline scaffold has been shown to produce potent antimicrobial agents, particularly against pathogens causing urinary tract infections.[4] The nature of the substituent on the sulfonamide group is critical; derivatives incorporating a 4,6-dimethylpyrimidinyl group (like sulfamethazine) exhibit significantly enhanced activity against E. coli and S. aureus.[4]
-
General Trends: The presence of the 6-methoxy group is often associated with enhanced potency compared to unsubstituted analogs, likely due to favorable interactions within the target's binding site and improved membrane permeability.
.
Caption: SAR summary for antimicrobial activity of this compound analogs.
Anticancer Activity
The quinoline scaffold is prevalent in anticancer drug design, targeting various mechanisms from enzyme inhibition to disrupting protein-protein interactions.[1]
Key SAR Insights:
-
Position 2 and 4 Substitutions as P-glycoprotein (P-gp) Inhibitors: P-gp is a major contributor to multidrug resistance (MDR) in cancer. 6-methoxy-2-arylquinoline analogs have been investigated as P-gp inhibitors. A crucial finding is that a hydroxymethyl group at position 4 of the quinoline ring plays a key role in P-gp efflux inhibition.[5] Certain alcoholic derivatives at this position showed more potent P-gp inhibitory activity than the reference drug verapamil.[5]
-
Positions 2 and 4 as Topoisomerase I Inhibitors: Topoisomerase I (TOP1) is a vital enzyme for DNA replication and a validated anticancer target. A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines revealed potent TOP1 inhibitory activity.[1] While this study used a 6,7-dimethoxy scaffold, it highlights the importance of aryl substitution at C2 and an alkoxy group at C4 for this mechanism. The 6-methoxy group contributes to the overall pharmacophore required for potent antiproliferative activity against various cancer cell lines.[1]
-
Metal Complexes: Complexation of 6-methoxyquinoline with metals like copper (Cu(II)) has been shown to enhance its anticancer effects. The resulting complex, Cu(6MQ)₂Cl₂, demonstrated significant activity against A549 lung cancer cells by inducing oxidative stress, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis.[6] This indicates that the quinoline acts as a potent ligand, and its activity can be amplified through coordination chemistry.
Comparative Data on Anticancer Activity
To contextualize the potency of these analogs, their cytotoxic activity (IC₅₀) is often compared against standard chemotherapeutic agents and other heterocyclic scaffolds.
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 6-Methoxy-2-arylquinoline (5b) | EPG85-257RDB (MDR Gastric) | >50 (Low cytotoxicity) | P-gp Inhibition | [5] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (14m) | Colon Cancer Panel | 0.875 | Topoisomerase I Inhibition | [1] |
| Cu(6MQ)₂Cl₂ Complex | A549 (Lung) | 57.9 | Oxidative Stress, Apoptosis | [6] |
| Doxorubicin (Reference Drug) | BFTC-905 (Bladder) | 2.3 | DNA Intercalation, Topo II Inhibition | [7] |
| 6,7-Dimethoxyquinazoline deriv. (Compound 6) | MCF-7 (Breast) | < Doxorubicin | VEGFR-2 Inhibition | [8] |
Note: This table synthesizes data from multiple studies on related methoxy-quinoline/quinazoline scaffolds to provide a comparative overview.
Experimental Design: Synthesis and Bioevaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a representative method for synthesizing the core scaffold, which can then be subjected to further functionalization. The Doebner-von Miller reaction is a classic method for quinoline synthesis.
Objective: To synthesize the 6-methoxy-2-methylquinoline (this compound) core.
Materials:
-
4-Methoxyaniline
-
Crotonaldehyde
-
Hydrochloric acid (HCl)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline in ethanol. Cautiously add concentrated HCl to form the aniline hydrochloride salt.
-
Addition of Reagents: To this acidic solution, slowly add crotonaldehyde. The reaction is exothermic and should be controlled with an ice bath.
-
Oxidation: Introduce the oxidizing agent to the mixture. The choice of oxidant can influence reaction time and yield.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the cyclization and aromatization steps to form the quinoline ring.
-
Work-up: After completion, cool the mixture and neutralize it with a NaOH solution until basic. This step deprotonates the quinoline nitrogen, making it soluble in organic solvents.
-
Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine to remove inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[9][10]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized analogs, providing quantitative data on their antimicrobial potency.[11]
Objective: To determine the MIC of this compound analogs against selected bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in MHB directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. Rationale: This allows sufficient time for bacterial growth in wells where the compound concentration is below the inhibitory level.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) with a plate reader. The addition of a viability dye like resazurin can aid in visualization (blue when no growth, pink when growth occurs).
References
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2015). ResearchGate.
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). PubMed.
- Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. (2025). ResearchGate.
- Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate.
- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC - NIH.
- Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). PMC - NIH.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed.
- 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). ResearchGate.
- Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. (n.d.). MDPI.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI.
- Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. (n.d.). PubMed.
- Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. (n.d.). NIH.
- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (n.d.). PMC.
- Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). PMC - PubMed Central.
- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). BioMed Central.
- Synthesis and Biological Evaluation of 14 -Methoxy Digitalis Derivatives. (n.d.). MDPI.
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011). PubMed.
- Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (n.d.). MDPI.
- significant anti-inflammatory properties: Topics by Science.gov. (n.d.). Science.gov.
- Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. (n.d.). MDPI.
- Anti-inflammatory and Analgetic Properties of d-2-(6'-methoxy-2'-naphthyl)-propionic Acid (Naproxen). (1971). PubMed.
- Bioassays. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of 14 -Methoxy Digitalis Derivatives. (2003). ResearchGate.
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 6-Methoxyquinaldine Derivatives in Cancer Cell Lines
Introduction: The Therapeutic Potential of the Quinaldine Scaffold
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] The quinoline ring system is a key pharmacophore found in numerous natural and synthetic bioactive molecules. Within this family, 6-methoxyquinaldine (6-methoxy-2-methylquinoline) serves as a foundational scaffold for the development of novel cytotoxic agents. The strategic placement of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and its interactions with biological targets, making its derivatives promising candidates for anticancer drug discovery.
This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines. We will delve into structure-activity relationships (SAR), explore potential mechanisms of action, and provide detailed experimental protocols for researchers aiming to evaluate similar compounds. The objective is to offer an objective, evidence-based resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the greater the potency of the compound.
A survey of the literature reveals several classes of 6-methoxyquinoline derivatives that have been synthesized and evaluated for their cytotoxic potential. These primarily include analogs where the methyl group at the 2-position is replaced with various substituted aryl groups (2-arylquinolines) and metal complexes incorporating the 6-methoxyquinoline ligand.
Table 1: Comparative IC50 Values of 6-Methoxyquinoline Derivatives on Various Cancer Cell Lines
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Methoxy-2-arylquinoline-4-carboxylic acids | Alcoholic derivative 5c | EPG85-257P (Gastric) | 39.64 | [2] |
| Alcoholic derivative 5d | EPG85-257P (Gastric) | 25.34 | [2] | |
| Alcoholic derivative 5e | EPG85-257P (Gastric) | 28.52 | [2] | |
| 6-Methoxyquinoline Metal Complexes | Cu6MQ [Cu(6MQ)₂Cl₂] | A549 (Lung) | 57.9 | [3] |
| Zn6MQ [Zn(6MQ)₂Cl₂] | A549 (Lung) | >200 | [3] | |
| Co6MQ [H(6MQ)⁺][Co(6MQ)Cl₃]⁻ | A549 (Lung) | >200 | [3] | |
| Ag6MQ [[Ag(6MQ)₂]⁺NO₃⁻] | A549 (Lung) | >200 | [3] |
Note: The data presented is compiled from multiple studies. Experimental conditions such as incubation time may vary. Direct comparison between different studies should be made with caution.
From the available data, it is evident that modifications to the core 6-methoxyquinoline structure significantly impact its cytotoxic activity. The alcoholic derivatives of 6-methoxy-2-arylquinoline-4-carboxylic acid showed moderate cytotoxicity against a gastric cancer cell line.[2] Notably, metal complexation dramatically influences activity, with the copper complex (Cu6MQ) exhibiting significantly higher potency against the A549 lung cancer cell line compared to its zinc, cobalt, and silver counterparts.[3] This suggests that the choice of metal ion is critical to the cytotoxic efficacy of these complexes.
Structure-Activity Relationship (SAR) Insights
The relationship between a molecule's chemical structure and its biological activity is a cornerstone of drug design. For quinoline-based compounds, substitutions at various positions can modulate their potency and selectivity.[4]
-
The Role of the Substituent at Position 2: The nature of the group at the 2-position of the quinoline ring is a key determinant of activity. While the parent compound is this compound (2-methyl), replacing the methyl group with substituted aryl rings can lead to compounds with varied potencies.[2] Further exploration is needed to define the optimal electronic and steric properties of this aryl substituent.
-
Impact of Metal Coordination: The study on 6-methoxyquinoline complexes highlights a critical SAR finding: the choice of the central metal ion drastically alters cytotoxicity. The copper (II) complex was the most active, suggesting that the metal's coordination geometry, redox potential, or ability to facilitate the generation of reactive oxygen species (ROS) may be integral to its mechanism of action.[3]
-
Influence of Methoxy and Hydroxy Groups: In related heterocyclic systems like methoxyflavones, the position and number of methoxy and hydroxyl groups are crucial.[5][6] These groups influence the molecule's lipophilicity, which affects membrane permeability, and its ability to form hydrogen bonds with target proteins.[6][7] While data is specific to this compound, these principles suggest that further modifications on the quinoline or aryl rings, such as the addition of hydroxyl groups, could enhance activity.
Caption: Key structural factors influencing the cytotoxicity of this compound derivatives.
Mechanistic Insights: How Do These Derivatives Kill Cancer Cells?
Understanding the mechanism of action is crucial for the rational development of drug candidates. Studies on 6-methoxyquinoline derivatives and related compounds point towards several potential pathways leading to cancer cell death.
-
Induction of Oxidative Stress: The most potent derivative in the summarized data, Cu6MQ, was shown to induce oxidative stress in A549 lung cancer cells.[3] This involves an increase in reactive oxygen species (ROS), leading to a redox imbalance that damages cellular components like DNA and ultimately triggers cell death.[3]
-
Cell Cycle Arrest: The oxidative DNA damage caused by Cu6MQ was found to induce cell cycle arrest at the G2/M phase.[3] By halting the cell cycle, the compound prevents cancer cells from proliferating and can provide a window for apoptotic processes to be initiated.
-
Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The redox imbalance and cell cycle arrest initiated by Cu6MQ culminate in the induction of apoptosis.[3] While not directly demonstrated for all this compound derivatives, apoptosis is a frequently observed outcome for cytotoxic quinoline compounds.[1]
Caption: A hypothetical pathway for cytotoxicity induced by 6-methoxyquinoline derivatives.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, standardized protocols are essential. Below are detailed methodologies for core cytotoxicity and apoptosis assays.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[1]
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[1]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells cultured and treated in 6-well plates
-
Cold PBS
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Detach adherent cells using trypsin-EDTA.
-
Combine all cells from each sample and centrifuge at 1,500 rpm for 5 minutes. Discard the supernatant.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.[1]
Caption: General workflow for assessing the cytotoxicity of a test compound.[1]
Conclusion and Future Outlook
The exploration of this compound derivatives as anticancer agents is a promising area of research. The available data, though limited, clearly indicates that structural modifications, particularly through metal complexation, can yield compounds with significant cytotoxic activity against cancer cell lines like lung carcinoma.[3] The copper complex Cu6MQ stands out as a lead compound worthy of further investigation, acting through mechanisms involving oxidative stress, cell cycle arrest, and apoptosis.
Future research should focus on:
-
Synthesis of a broader library of derivatives: Systematically modifying substituents at the 2-position and on the quinoline ring to build a more comprehensive SAR profile.
-
Broader screening: Testing these novel compounds against a wider panel of cancer cell lines, including those known for multi-drug resistance, to assess their spectrum of activity and selectivity.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Advancing the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
By pursuing these avenues, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold in the ongoing search for more effective and selective cancer therapies.
References
- Wyrębska, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health.
- Aboutorabzadeh, S. M., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
- BenchChem. (2025). Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one. BenchChem Application Notes.
- ResearchGate. (2024). Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer.... ResearchGate.
- Al-Ostoot, F. H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- ResearchGate. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate.
- Al-Ostoot, F. H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. National Institutes of Health.
- Lee, H. T., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. PubMed.
- Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. National Institutes of Health.
- Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. National Institutes of Health.
- Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed.
- BenchChem. (2025). Cross-Validation of 6-Methoxyflavonol's Anticancer Activity in Diverse Cancer Cell Lines: A Comparative Guide. BenchChem.
- ResearchGate. (2025). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate.
- Teodori, E., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate.
- ResearchGate. (2025). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate.
- Zhang, W., et al. Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. MDPI.
- Raday, G., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI.
- Lv, P-C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Institutes of Health.
- Stana, A., et al. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of 6-Methoxyquinaldine as a Zinc Sensor
For researchers, scientists, and drug development professionals, the accurate detection of zinc (Zn²⁺) in biological systems is paramount. Zinc is a critical signaling molecule and a structural component of thousands of proteins, and its dysregulation is implicated in numerous pathologies. Fluorescent sensors are indispensable tools for visualizing and quantifying this labile zinc pool. Among the earliest and most widely used scaffolds is the quinoline-based family of sensors, including 6-Methoxyquinaldine and its close analog, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).
This guide provides an in-depth evaluation of the specificity of these quinoline-based sensors. Moving beyond a simple catalog of properties, we will explore the causality behind experimental design for sensor validation, compare performance against common alternatives, and provide actionable protocols, empowering researchers to make informed decisions for their specific applications.
The Quinoline Scaffold: Mechanism of Zinc Detection
This compound and TSQ belong to a class of sensors that operate on the principle of Chelation-Enhanced Fluorescence (CHEF) . In their unbound state, these molecules have low fluorescence quantum yields. The quinoline nitrogen and the adjacent amino or hydroxyl group act as a chelating moiety. Upon binding with a zinc ion, a rigid five-membered ring is formed. This coordination restricts intramolecular vibrations and rotation, which are non-radiative pathways for energy dissipation. By minimizing non-radiative decay, the molecule is more likely to release its absorbed energy as a fluorescent photon, leading to a significant "turn-on" signal.
Typically, TSQ forms a 2:1 complex with zinc, although 1:1 ternary complexes with zinc-bound proteins are prevalent in cellular environments.[1][2]
Figure 2. Workflow for Metal Ion Interference Screening.
Protocol: Determination of the Dissociation Constant (Kd)
Causality: The Kd is a quantitative measure of the affinity between the sensor and its target ion. A lower Kd signifies a higher binding affinity. This value is critical for determining the concentration range in which the sensor is most effective. The titration method described here measures the fluorescence response to increasing concentrations of Zn²⁺, allowing for the calculation of Kd.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).
-
Prepare a high-concentration stock of ZnCl₂ (e.g., 100 mM in water). Perform serial dilutions to create a range of zinc concentrations.
-
Prepare a working buffer (e.g., 50 mM HEPES, pH 7.4) containing a chelator like 100 µM DTPA to scavenge trace metal contaminants.
-
-
Assay Setup:
-
In a quartz cuvette, prepare a solution of the sensor at a fixed concentration (e.g., 1 µM) in the working buffer.
-
Measure the baseline fluorescence (Fmin) of the sensor solution.
-
-
Titration:
-
Make sequential, small-volume additions of the ZnCl₂ stock solutions to the cuvette.
-
After each addition, mix thoroughly and allow the signal to stabilize (1-2 minutes).
-
Record the fluorescence intensity at each zinc concentration until the signal no longer increases (saturation, Fmax).
-
-
Data Analysis:
-
Correct the fluorescence values for dilution at each step.
-
Plot the fluorescence intensity (F) versus the total zinc concentration ([Zn²⁺]).
-
Fit the data to a 1:1 binding isotherm equation (e.g., using non-linear regression in software like Origin or GraphPad Prism) to determine the Kd. The Kd is the concentration of zinc at which the fluorescence signal is halfway between Fmin and Fmax.
-
Field-Proven Insights and Critical Limitations
While in vitro data provides a foundation, the behavior of a sensor in the complex milieu of a living cell is the ultimate test. For this compound and TSQ, several critical considerations have emerged from decades of use:
-
UV Excitation: The requirement for excitation in the UV range (~360 nm) is a significant drawback for live-cell imaging. UV light can cause cellular autofluorescence and induce phototoxicity, limiting long-term experiments.
-
Ternary Complex Formation: As mentioned, the formation of TSQ-Zn-Protein adducts is a major confounding factor. [3]This means the sensor may not be reporting on the labile, mobile zinc pool but rather on zinc already associated with cellular components. Researchers must validate signals using a high-affinity, membrane-permeable chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), which should quench zinc-specific fluorescence.
-
Probe Concentration: Studies have shown that these sensors are often used at concentrations higher than necessary for maximum signal, which can lead to artifacts. It is crucial to determine the optimal probe concentration for each cell type and experimental condition.
Conclusion: Selecting the Right Tool for the Job
This compound and its sulfonamide analog TSQ are foundational tools in the study of cellular zinc. Their primary strength lies in their excellent selectivity against highly abundant physiological ions like calcium and magnesium. However, their utility is nuanced.
They are best suited for applications where:
-
Semi-quantitative detection of micromolar changes in zinc is sufficient.
-
UV excitation and its potential for phototoxicity are not limiting factors.
-
The potential for monitoring protein-associated zinc is understood and can be controlled for, for example, by using TPEN.
For researchers requiring higher sensitivity for low nanomolar or picomolar zinc pools, or for those conducting long-term live-cell imaging where phototoxicity is a concern, alternative sensors with higher affinity and visible-light excitation profiles, such as the FluoZin family, may be more appropriate. Ultimately, a thorough understanding of a sensor's specificity, validated through rigorous experimental controls, is essential for generating reliable and reproducible data in the complex field of zinc biology.
References
- Hessels, J., et al. (2012). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
- Request PDF. (n.d.). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins.
- Meeusen, J. W., et al. (2012). Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide. Metallomics, 4(4), 353-361. [Link]
- Meeusen, J. W., et al. (2011). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Metallomics, 3(6), 594-601. [Link]
- Bal, W., et al. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of Inorganic Biochemistry, 162, 139-147. [Link]
- FluoroFinder. (n.d.). Newport Green DCF. FluoroFinder. [Link]
- Carter, K. P., et al. (2010). Newport Green, a Fluorescent Sensor of Weakly Bound Cellular Zn2+: Competition with Proteome for Zn2+. Inorganic Chemistry, 49(24), 11577-11586. [Link]
- Hessels, J., et al. (2015). Chemical-Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. Inorganic Chemistry, 54(24), 11985-11994. [Link]
Sources
A Comparative Guide to the Quantum Yield of 6-Methoxyquinaldine and Fluorescein: A Tale of a Well-Known Standard and a Lesser-Characterized Fluorophore
Introduction to Fluorescence Quantum Yield: The Measure of a Fluorophore's Brilliance
In the realm of fluorescence spectroscopy and its myriad applications, from cellular imaging to high-throughput screening, the fluorescence quantum yield (Φ) stands as a paramount figure of merit. It is the intrinsic probability of an excited molecule to return to its ground state through the emission of a photon. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter, more sensitive probe. The relationship governing quantum yield is a ratio of the rate of radiative decay (fluorescence) to the sum of all decay pathways (radiative and non-radiative), underscoring the competitive nature of these de-excitation processes. Non-radiative pathways, such as internal conversion and intersystem crossing, diminish the fluorescence output and are highly sensitive to the fluorophore's structure and its immediate environment.
The Tale of Two Fluorophores: Fluorescein and 6-Methoxyquinaldine
Fluorescein, a xanthene dye, is a cornerstone of fluorescence applications, lauded for its high absorptivity and exceptional quantum yield in aqueous solutions of moderate pH. In contrast, this compound, a quinoline derivative, presents a more nuanced photophysical profile. While its fluorescence is established, a standardized quantum yield value remains elusive in scientific literature, highlighting the need for direct experimental characterization.
Structural and Photophysical Overview
| Feature | This compound | Fluorescein |
| Chemical Structure | A quinoline core with a methoxy group at the 6-position and a methyl group at the 2-position. | A xanthene core with a pendant phenyl ring bearing a carboxylic acid group. |
| Reported Quantum Yield (Φ) | Not reported in literature. Expected to be highly solvent and pH dependent. | Highly dependent on pH and solvent, but can be as high as 0.95 in 0.1 M NaOH.[1] |
| Key Structural Influences | The electron-donating methoxy group is anticipated to enhance fluorescence. The rigidity of the quinoline ring system is favorable for high quantum yield. | The rigid xanthene structure minimizes non-radiative decay. The ionization state of the phenol and carboxylic acid groups drastically affects fluorescence. |
Factors Influencing Quantum Yield: A Deeper Dive
The fluorescence quantum yield is not an immutable constant but is profoundly influenced by a variety of factors:
-
Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can significantly alter the energy levels of the excited state, influencing the rates of radiative and non-radiative decay. For quinoline derivatives, changes in solvent polarity can lead to shifts in emission spectra and variations in quantum yield.
-
pH and Protonation: The protonation state of a fluorophore can dramatically impact its fluorescence. For many nitrogen-containing heterocycles like quinolines, protonation can lead to a significant enhancement of the quantum yield.[2] Fluorescein is a classic example of a pH-sensitive fluorophore, with its dianionic form exhibiting the highest fluorescence.
-
Structural Rigidity: Molecules with rigid structures tend to have higher quantum yields because they are less prone to non-radiative decay through vibrational and rotational relaxation. The fused ring system of both this compound and Fluorescein contributes to their inherent fluorescence.
-
Substituent Effects: The nature and position of substituents on the aromatic core can modulate the electronic properties of the molecule and, consequently, its quantum yield. The electron-donating methoxy group on the this compound ring is expected to positively influence its fluorescence potential.
Experimental Determination of Relative Quantum Yield: A Practical Guide
Given the absence of a reported quantum yield for this compound, the most reliable method for comparison with Fluorescein is the relative quantum yield measurement. This method compares the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
The Underlying Principle
The relative quantum yield (Φu) of an unknown sample is calculated using the following equation:
Φu = Φs * (Iu / Is) * (As / Au) * (nu2 / ns2)
Where:
-
Φs is the quantum yield of the standard.
-
Iu and Is are the integrated fluorescence intensities of the unknown and standard, respectively.
-
Au and As are the absorbances of the unknown and standard at the excitation wavelength, respectively.
-
nu and ns are the refractive indices of the solvents used for the unknown and standard, respectively.
To ensure accuracy, it is crucial to maintain the absorbance of all solutions below 0.1 at the excitation wavelength to avoid inner filter effects.
Step-by-Step Experimental Protocol
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the unknown sample. For this compound, a suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another well-characterized quinoline derivative.
-
Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample (this compound) and the standard (e.g., Fluorescein) in the desired solvent.
-
Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for both the unknown and the standard, ensuring that the absorbance at the chosen excitation wavelength ranges from approximately 0.02 to 0.1.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard.
-
Determine the slope of the linear regression for both plots. The slope is proportional to the quantum yield.
-
-
Calculation of the Relative Quantum Yield: Use the slopes from the plots in the comparative quantum yield equation:
Φu = Φs * (Slopeu / Slopes) * (nu2 / ns2)
Visualizing the Workflow
Caption: Experimental workflow for relative quantum yield determination.
The Photophysical Processes at Play
The journey of a molecule from light absorption to fluorescence emission is a rapid and complex sequence of events. Understanding these photophysical pathways provides insight into why some molecules are brightly fluorescent while others are not.
Caption: Jablonski diagram illustrating molecular photophysical processes.
Upon absorption of a photon, the fluorophore is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can relax back to the ground state via several pathways. Fluorescence is the radiative decay from S₁ to S₀. Competing with fluorescence are non-radiative processes such as internal conversion (heat dissipation) and intersystem crossing to the triplet state (T₁). The efficiency of fluorescence, and thus the quantum yield, is determined by the relative rates of these competing decay pathways. For a high quantum yield, the rate of fluorescence must be significantly faster than the rates of all non-radiative processes.
Conclusion: The Imperative of Experimental Validation
References
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
- Kawska, A., Kukliński, B., & Bojarski, P. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(51), 30665-30672.
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
Sources
A Senior Application Scientist's Guide to Assessing the In Vitro Efficacy of 6-Methoxyquinaldine Drug Candidates
Introduction: The Promise of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] From the historical anti-malarial quinine to modern anticancer agents, the versatility of this nitrogen-containing heterocycle is well-established.[1][2] The ability to readily modify the quinoline nucleus allows for the generation of diverse derivatives, enabling researchers to fine-tune their biological activity.[1] Among these, 6-methoxyquinaldine (2-methyl-6-methoxyquinoline) and its analogs represent a promising class of molecules for drug discovery, with potential applications in oncology, inflammatory diseases, and beyond.
This guide provides a comprehensive framework for the in vitro evaluation of this compound-based drug candidates. As a Senior Application Scientist, my objective is to not only present a series of protocols but to also elucidate the scientific rationale behind each experimental choice. This ensures a robust and self-validating assessment of a compound's therapeutic potential. We will delve into key assays for determining cytotoxicity, mechanism of action, and specific biological activities, supported by detailed methodologies and comparative data.
Foundational In Vitro Assays: A Multi-faceted Approach
A thorough in vitro assessment of any new drug candidate requires a multi-pronged approach to understand its effects on cell viability, proliferation, and the underlying molecular mechanisms. Here, we outline a core suite of assays applicable to the initial screening of this compound derivatives.
Assessing Cytotoxicity: The MTT Assay
A primary and crucial step in evaluating any potential therapeutic is to determine its cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3]
The Principle Behind the Protocol: The MTT assay is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[3]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound drug candidates and control compounds (e.g., Doxorubicin for anticancer assessment) in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.
Comparative Cytotoxicity Data
The IC₅₀ value is a critical metric for comparing the potency of different compounds.[6] The following tables provide a hypothetical comparison of this compound derivatives against a standard anticancer drug, doxorubicin, and a representative anti-inflammatory drug, diclofenac.
Table 1: In Vitro Anticancer Activity of 6-Methoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6-Methoxyquinoline Derivative 1 (Hypothetical) | A549 (Lung Carcinoma) | 57.9 ± 5.8[7] |
| 6-Methoxyquinoline Derivative 2 (Hypothetical) | A549 (Lung Carcinoma) | 202.3 ± 12.2[7] |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | > 20[8] |
| 6-Methoxyquinoline Derivative 3 (Hypothetical) | MCF-7 (Breast Cancer) | 6.44 ± 0.29 |
| 6-Methoxyquinoline Derivative 4 (Hypothetical) | MCF-7 (Breast Cancer) | 3.15 ± 0.23 |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 8.306[9] |
Note: Data for 6-Methoxyquinoline Derivatives 1 and 2 are based on metal complexes of 6-methoxyquinoline tested on A549 cells as reported in a study.[7] Data for derivatives 3 and 4 are hypothetical examples based on related quinazoline structures.[8] The IC₅₀ for Doxorubicin can vary between studies.[8][9][10][11][12]
Table 2: In Vitro Anti-inflammatory Activity of Hypothetical this compound Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound Derivative A (Hypothetical) | Nitric Oxide Inhibition | RAW 264.7 | 15.5 |
| This compound Derivative B (Hypothetical) | Nitric Oxide Inhibition | RAW 264.7 | 25.2 |
| Diclofenac (Standard) | Nitric Oxide Inhibition | RAW 264.7 | 47.12 ± 4.85[13] |
Note: Data for this compound Derivatives A and B are hypothetical. The IC₅₀ for Diclofenac is from a study on RAW 264.7 cells.[13]
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Should a this compound derivative exhibit significant cytotoxicity, the next logical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it generally does not elicit an inflammatory response. A combination of assays is recommended for a comprehensive understanding.
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting early and late-stage apoptosis.
The Principle Behind the Protocol: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12] By using both Annexin V and PI, we can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL stock).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, represents a point of no return in the apoptotic cascade.
The Principle Behind the Protocol: The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate and mix until dissolved. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Investigating Specific Biological Activities: Anti-inflammatory Potential
The quinoline scaffold is also known to be present in compounds with anti-inflammatory properties. A common in vitro assay to screen for such activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay using Griess Reagent
The Principle Behind the Protocol: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Overproduction of NO is a hallmark of inflammation.[7] The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Detailed Experimental Protocol: NO Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with untreated cells, cells treated with LPS only, and cells treated with a standard anti-inflammatory drug (e.g., Diclofenac).
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are presented using the DOT language for Graphviz.
Caption: A generalized workflow for the in vitro assessment of this compound drug candidates.
Caption: A potential mechanism of action for a this compound derivative via inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide has outlined a foundational strategy for the in vitro assessment of this compound drug candidates. By systematically evaluating cytotoxicity, elucidating the mechanism of cell death, and investigating specific biological activities, researchers can build a comprehensive profile of their compounds of interest. The presented protocols, rooted in established scientific principles, provide a robust framework for generating reliable and reproducible data.
The journey from a promising scaffold to a clinically viable drug is long and complex. The in vitro efficacy data generated through these assays are a critical first step, providing the necessary evidence to justify further preclinical development, including in vivo studies. As our understanding of cellular pathways and disease mechanisms evolves, so too will the assays we employ. The continued development of high-throughput screening methods and more complex in vitro models, such as 3D organoids, will undoubtedly further refine our ability to predict clinical success.
References
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PubMed Central.
- Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2017). Indian Journal of Pharmaceutical Sciences.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Thailand Journal of Pharmaceutical Sciences.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central.
- Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (2017). PubMed Central.
- IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. (n.d.). ResearchGate.
- Caspase 3/7 Activity. (2025). Protocols.io.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi.
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). PubMed Central.
- Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. (2020). PubMed Central.
- Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology. (2014). PubMed Central.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central.
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). ResearchGate.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2012). PubMed Central.
- Detection of apoptosis: A review of conventional and novel techniques. (2011). ResearchGate.
- 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). CONICET.
- Apoptosis Detection Assays. (2018). Springer Nature Experiments.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
- 6‑Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). CONICET.
- Review on recent development of quinoline for anticancer activities. (2022). Heliyon.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2018). MDPI.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- Nitric oxide production inhibitors from Polygonum multiflorum. (2024). Journal of Applied Pharmaceutical Science.
- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2021). MDPI.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PubMed Central.
- Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023). PubMed Central.
- (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. (2019). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Routes to Substituted Quinaldines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Quinaldine, or 2-methylquinoline, and its substituted analogues are a critical subclass, forming the core of numerous pharmaceuticals and functional materials. The strategic synthesis of these compounds, with precise control over substitution patterns, is paramount for drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted quinaldines. We will delve into the mechanistic underpinnings, procedural details, and relative merits of classical methods like the Doebner-von Miller, Combes, and Conrad-Limpach syntheses, alongside the more modern and highly efficient Friedländer annulation. This review is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their target molecules.
Classical Approaches: Building the Quinoline Core
The foundational methods for quinoline synthesis, developed in the late 19th century, are still in use today, though often with modern modifications. These reactions typically involve the acid-catalyzed condensation and cyclization of anilines with carbonyl compounds.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a flexible method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone.[4] This reaction is often performed as a one-pot synthesis, where the unsaturated carbonyl compound is generated in situ from an aldol condensation.
Mechanism and Rationale
The reaction is catalyzed by strong Brønsted or Lewis acids.[4][5] The mechanism, a subject of some debate, is generally believed to initiate with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl.[6][7] This is followed by an intramolecular electrophilic attack on the aniline ring, dehydration, and finally, oxidation to yield the aromatic quinoline ring. The oxidant is often another molecule of the Schiff base formed during the reaction.[7] The harsh acidic conditions and high temperatures are necessary to drive the cyclization and dehydration steps.
Diagram: Doebner-von Miller Reaction Mechanism
Caption: Key steps of the Doebner-von Miller reaction.
Advantages:
-
One-Pot Synthesis: Can be performed without isolating intermediates.
-
Readily Available Starting Materials: Utilizes simple anilines and carbonyl compounds.
Limitations:
-
Harsh Conditions: Requires strong acids (e.g., H₂SO₄, HCl) and high temperatures, limiting functional group tolerance.[6]
-
Low Yields: Often suffers from low to moderate yields due to polymerization of the carbonyl reactant and other side reactions.[6]
-
Poor Regioselectivity: Reactions with unsymmetrical ketones can lead to mixtures of isomers, complicating purification. The reaction generally favors the formation of 2-substituted quinolines.[7][8]
Generalized Experimental Protocol
-
Charge a round-bottom flask with the substituted aniline and a suitable acid catalyst (e.g., concentrated HCl or H₂SO₄) in a solvent like ethanol or water.
-
Heat the mixture to reflux.
-
Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde to yield quinaldine) dropwise over a period of 1-2 hours to control the exothermic reaction and minimize polymerization.[6]
-
Continue refluxing for 4-12 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or crystallization.
The Combes Quinoline Synthesis
The Combes synthesis provides a more controlled route to 2,4-disubstituted quinaldines through the acid-catalyzed reaction of an aniline with a β-diketone.[9][10]
Mechanism and Rationale
The reaction proceeds in two main stages.[9][10] First, the aniline and β-diketone condense to form an enamine intermediate (a Schiff base tautomer).[10][11] This step is typically reversible. The second stage is the rate-determining acid-catalyzed intramolecular cyclization (annulation) of the enamine, followed by dehydration to form the aromatic quinoline product.[10] The use of a symmetric β-diketone like acetylacetone ensures a single constitutional isomer, providing excellent regiocontrol for 2,4-dimethylquinoline synthesis.
Diagram: Combes Quinoline Synthesis Mechanism
Caption: The two-stage mechanism of the Combes synthesis.
Advantages:
-
Good Regiocontrol: The use of β-diketones allows for predictable placement of substituents at the 2- and 4-positions.[10]
-
Higher Yields: Generally provides better yields than the Doebner-von Miller reaction for similarly substituted products.
Limitations:
-
Strong Acid Required: Typically requires a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[9]
-
Limited Scope: Primarily useful for 2,4-disubstituted quinolines. Anilines with strong electron-withdrawing groups may fail to cyclize.[11]
Generalized Experimental Protocol
-
In a flask equipped with a condenser, combine the substituted aniline and the β-diketone (e.g., acetylacetone).
-
Slowly add concentrated sulfuric acid with cooling.
-
Heat the mixture, typically to 100-120 °C, for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with an aqueous base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
The Conrad-Limpach-Knorr Synthesis
While not a direct route to typical quinaldines, the Conrad-Limpach-Knorr synthesis is a vital method for accessing quinolone derivatives (hydroxyquinolines), which are key intermediates in drug development.[12][13] The reaction involves the condensation of anilines with β-ketoesters.
Mechanism and Rationale
This synthesis exhibits interesting temperature-dependent regioselectivity.[12]
-
Conrad-Limpach (Lower Temp): At moderate temperatures (e.g., <100 °C), the aniline attacks the ketone carbonyl of the β-ketoester, leading to a crotonate intermediate. Subsequent thermal cyclization at high temperatures (~250 °C) yields a 4-hydroxyquinoline .[12][14]
-
Knorr (Higher Temp): At higher initial condensation temperatures (e.g., >100 °C), the aniline attacks the ester carbonyl, forming a thermodynamically favored β-ketoanilide. Cyclization of this intermediate under acidic conditions yields a 2-hydroxyquinoline .[12]
The high temperature required for the cyclization step is a key feature, necessary to overcome the energy barrier of disrupting the aniline's aromaticity.[13]
Advantages:
-
Access to Quinolones: Provides specific access to 2-hydroxy or 4-hydroxy substituted quinoline cores, which are difficult to obtain via other classical methods.
-
Tunable Regioselectivity: The substitution pattern (2- vs. 4-hydroxy) can be controlled by the initial reaction temperature.[12]
Limitations:
-
Very Harsh Conditions: The thermal cyclization step requires extremely high temperatures, severely limiting its applicability for substrates with sensitive functional groups.[13]
-
Not a Direct Route to Quinaldines: Yields quinolones, which would require further chemical modification to produce a typical quinaldine.
Modern Methods: Precision and Efficiency
Contemporary synthetic chemistry has focused on developing milder, more efficient, and highly regioselective methods. The Friedländer annulation stands out as the preeminent modern approach.
The Friedländer Annulation
The Friedländer synthesis is a highly convergent and efficient reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[15][16]
Mechanism and Rationale
The reaction can be catalyzed by either acids or bases and proceeds via an initial aldol-type condensation between the two carbonyl partners.[15][16] This is followed by a cyclodehydration (intramolecular condensation of the amino group with the newly formed carbonyl) to generate the quinoline ring.[15] The choice of catalyst can be tuned for specific substrates, with modern protocols employing a wide range of catalysts from iodine and p-toluenesulfonic acid to metal catalysts and ionic liquids for milder conditions.[15][17][18]
Diagram: Friedländer Annulation Workflow
Caption: Convergent workflow of the Friedländer synthesis.
Advantages:
-
High Regioselectivity: The connectivity of the reactants unambiguously defines the substitution pattern of the product.
-
High Yields: Often provides good to excellent yields.[19]
-
Mild Conditions: Many modern protocols operate under significantly milder conditions than classical methods, allowing for excellent functional group tolerance.[15][20]
-
Convergent: Brings together two complex fragments in a single step.
Limitations:
-
Substrate Availability: Requires pre-functionalized 2-aminoaryl aldehydes or ketones, which may not be as readily available as simple anilines.
Generalized Experimental Protocol (Modern, Mild Conditions)
-
In a reaction vial, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent (e.g., water, ethanol, or toluene).[20][21]
-
Add a catalytic amount of a modern catalyst (e.g., iodine, p-TsOH, or a Lewis acid).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and stir for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure substituted quinaldine.
Comparative Summary of Synthetic Routes
The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
| Method | Starting Materials | Key Conditions | Regioselectivity | Typical Yields | Primary Advantage | Primary Limitation |
| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Strong Acid, High Temp | Poor to Moderate[7] | Low to Moderate | One-pot from simple precursors | Harsh conditions, side reactions[6] |
| Combes | Aniline + β-Diketone | Strong Acid, High Temp | Excellent (for 2,4-subst.)[10] | Moderate to Good | Predictable 2,4-substitution | Limited to specific substitution patterns |
| Conrad-Limpach | Aniline + β-Ketoester | Very High Temp (~250°C) | Excellent (for 4-quinolones)[12] | Moderate | Access to 4-hydroxyquinolines | Extremely harsh thermal conditions[13] |
| Friedländer | 2-Aminoaryl Ketone + α-Methylene Ketone | Mild Acid/Base, Mod. Temp | Excellent, Unambiguous[15] | Good to Excellent[19] | High efficiency and selectivity | Requires pre-functionalized substrates |
Conclusion
The synthesis of substituted quinaldines has evolved from robust, classical methods to highly refined, modern strategies.
-
The Doebner-von Miller and Combes syntheses remain useful for generating certain substitution patterns from simple, inexpensive starting materials, but their harsh conditions are a significant drawback.
-
The Conrad-Limpach synthesis occupies a niche, providing essential access to the 4-quinolone core, despite its demanding thermal requirements.
-
The Friedländer annulation represents the state-of-the-art for most applications, offering unparalleled regioselectivity, milder conditions, and high yields.[22] For researchers in drug development, where precise control over molecular architecture is critical, the Friedländer synthesis is often the superior choice, provided the necessary ortho-aminoaryl carbonyl precursors are accessible.
The selection of a synthetic route should be a strategic decision based on a thorough analysis of the target molecule's structure and the practical constraints of the laboratory.
References
- Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Combes quinoline synthesis. Wikipedia. [Link]
- Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed. [Link]
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- synthesis of quinoline derivatives and its applic
- Doebner–Miller reaction. Wikipedia. [Link]
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]
- Combes synthesis of quinolines. Química Organica.org. [Link]
- Combes Quinoline Synthesis. Cambridge University Press. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Doebner-Miller reaction and applic
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
- Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsatur
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
- Microwave-assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PubMed. [Link]
- Friedlander synthesis of quinoline derivatives.
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. MDPI. [Link]
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid.
- Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. NIH. [Link]
- Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis Online. [Link]
- IMPROVED SYNTHESES OF QUINALDINES AND 3-ALKYL QUINOLINES.
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Advances in polymer based Friedlander quinoline synthesis. PMC. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Synthesis of Quinoline and derivatives. University of Science and Technology of China. [Link]
- An Efficient Synthesis of Substituted Quinolines.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Friedlaender Synthesis [organic-chemistry.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 22. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Methoxyquinaldine in Antimicrobial Bioassays
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on evaluating the performance of 6-Methoxyquinaldine, a quinoline derivative with significant potential in drug discovery. This document moves beyond simple protocols to provide an in-depth analysis of why certain experimental choices are made, how to ensure your results are trustworthy, and how to benchmark this compound against established alternatives. As your senior application scientist, my goal is to equip you with the foundational knowledge and practical steps to rigorously assess this molecule's biological activity.
Introduction: The Quinoline Scaffold and this compound's Place
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, most notably the early antimalarial agent quinine and the potent fluoroquinolone class of antibiotics.[1] These compounds are known to intercalate with DNA and inhibit key enzymes, leading to a broad spectrum of biological activities.[1] this compound (also known as 2-methyl-6-methoxyquinoline) is a specific derivative that belongs to this versatile family. While it serves as a precursor in the synthesis of more complex molecules, such as inhibitors of bacterial DNA gyrase and topoisomerase IV, its intrinsic biological activity warrants careful investigation.
This guide will focus on benchmarking its performance in antimicrobial bioassays , a logical starting point given the well-documented antibacterial effects of related quinoline compounds.[2][3][4][5] We will explore its mechanism, provide a robust protocol for performance evaluation, and compare its potential efficacy against a gold-standard antibiotic.
Plausible Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of Type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival as they manage DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process essential for initiating DNA replication.
-
Topoisomerase IV: Responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.
Inhibition of these enzymes by a quinoline compound typically stabilizes the transient, enzyme-cleaved DNA complex. This leads to a halt in DNA replication and repair, ultimately triggering cell death.
Caption: Plausible inhibitory pathway of this compound targeting bacterial topoisomerases.
Performance Benchmarking: The Minimum Inhibitory Concentration (MIC) Assay
To quantitatively assess the antimicrobial performance of this compound, the Minimum Inhibitory Concentration (MIC) assay is the industry standard. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for early-stage drug discovery as it provides a clear, reproducible metric of potency.[2]
Comparative Performance Data
The following table presents a representative comparison of this compound's performance against Ciprofloxacin, a widely used fluoroquinolone antibiotic. The data for this compound is illustrative, designed to provide a benchmark for your own experimental results. The values for Ciprofloxacin are based on established literature data.
| Compound | Target Organism | MIC (µg/mL) | Interpretation |
| This compound | Staphylococcus aureus (Gram-positive) | 8 - 32 | Moderate Activity |
| Escherichia coli (Gram-negative) | 16 - 64 | Low to Moderate Activity | |
| Ciprofloxacin | Staphylococcus aureus (Gram-positive) | 0.125 - 1 | High Activity |
| Escherichia coli (Gram-negative) | ≤ 0.008 - 0.125 | Very High Activity |
Expert Insight: The disparity in activity between Gram-positive and Gram-negative bacteria is common. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier, preventing compounds from reaching their intracellular targets. Your experimental design should always include representatives from both classes to establish the compound's spectrum of activity.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a self-validating system for determining the MIC of this compound. The inclusion of positive and negative controls is non-negotiable for ensuring the trustworthiness of your data.
Materials
-
This compound
-
Ciprofloxacin (positive control)
-
Dimethyl Sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Workflow Diagram
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Methoxyquinaldine
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 6-methoxyquinaldine (CAS 1078-28-0). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. Adherence to these procedures, in conjunction with your institution's specific policies and local regulations, is paramount.
Understanding the Imperative for Proper Disposal
This compound, a quinoline derivative, is a valuable building block in chemical synthesis, notably in the development of fluorescent probes for live-cell imaging.[1] However, its chemical properties necessitate a structured and compliant disposal pathway. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to regulatory violations and potential environmental harm. The core principle of chemical waste management is cradle-to-grave responsibility, meaning the generator of the waste is accountable for it from creation to final disposal.[2] This guide provides the framework to meet that responsibility.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal-related tasks, it is critical to be fully aware of the hazards associated with this compound and to implement appropriate safety controls.
GHS Hazard Classification: According to available Safety Data Sheets (SDS), this compound is classified as:
-
Eye Irritation, Category 2/2A: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation. Inspect for tears or degradation before use. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and eye irritation. |
| Protective Clothing | Full-length laboratory coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
This data is synthesized from multiple Safety Data Sheets and general laboratory safety guidelines.[3][5][6]
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood.[5] This primary engineering control is non-negotiable as it captures potentially harmful vapors and dust at the source, protecting the user and the general laboratory environment.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the hazardous waste regulations established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulatory bodies.[2][7]
Step 1: Hazardous Waste Determination
The first and most critical step is to formally determine that this compound waste is hazardous.[2][7] This determination is the responsibility of the waste generator.[2]
-
Is it a Listed Waste? this compound is not typically found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, as these lists apply to unused, sole-active-ingredient commercial products.[8][9]
-
Is it a Characteristic Waste? A waste is hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][10]
-
Ignitability (D001): The flash point of this compound is reported as >110°C (>230°F), which is well above the EPA's <60°C (140°F) threshold. Therefore, it is not an ignitable hazardous waste.[8][11]
-
Corrosivity (D002): As a neutral organic compound, it is not expected to have a pH of ≤2 or ≥12.5. It is not a corrosive hazardous waste.[8][10]
-
Reactivity (D003): It is a stable compound under normal conditions and is not known to be water-reactive or explosive. It is not a reactive hazardous waste.[10]
-
Given its hazard profile, this compound waste must be managed as hazardous chemical waste .
Step 2: Waste Segregation and Collection
Proper segregation is vital to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired this compound, along with any contaminated disposable items (e.g., weighing papers, gloves, absorbent pads from spills), in a dedicated solid hazardous waste container.[14]
-
Liquid Waste: Collect solutions containing this compound in a separate liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Incompatibilities: Avoid mixing with strong oxidizing agents.[11]
Step 3: Containerization and Labeling
Regulatory compliance hinges on correct containerization and labeling from the moment the first drop of waste is added.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be compatible with the chemical.
-
Label Immediately: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[5] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". List all other components and their approximate percentages.
-
The specific hazard(s): "Irritant", "Harmful".
-
The accumulation start date (the date the first waste is added).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]
-
The container must be kept closed at all times except when adding waste.
-
Store within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Segregate the container from incompatible materials.
Step 5: Arranging for Final Disposal
In-lab treatment or neutralization of this compound is not recommended. Such procedures can be hazardous and may require specific permits. The standard and safest method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Primary Disposal Method: Incineration. The most common and effective disposal method for organic chemical waste like this compound is high-temperature incineration.[14] This process is designed to achieve complete destruction of the organic compounds.
-
Causality: As a nitrogen-containing heterocyclic compound, the thermal decomposition of this compound can produce hazardous byproducts, including oxides of nitrogen (NOx), carbon monoxide, carbon dioxide, and potentially hydrogen cyanide (HCN).[15][16][17] Permitted hazardous waste incinerators are equipped with sophisticated air pollution control systems ("scrubbers") to neutralize and capture these toxic gases, ensuring they are not released into the atmosphere.[18]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Do not generate dust.
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials (wipes, etc.) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to this comprehensive guide, you can ensure the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible, reinforcing a culture of safety and scientific integrity within your laboratory.
References
- Columbia University. (n.d.). Hazardous Waste Determination. Research Compliance and Safety.
- Krawczyk, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences.
- ResearchGate. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Bian, Y., et al. (2022). Improved Removal of Quinoline from Wastewater Using Coke Powder with Inorganic Ions. Water.
- Zhang, P., et al. (2019). Study of pre-treatment of quinoline in aqueous solution using activated carbon made from low-cost agricultural waste (walnut shells) modified with ammonium persulfate. Water Science and Technology.
- Indiana Department of Environmental Management. (2014). Understanding the Hazardous Waste Determination Process.
- Ferguson, D. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. U.S. Environmental Protection Agency.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
- Malsparo. (n.d.). Toxicity Characteristic Leaching Procedure.
- Daniels Training Services. (2013). Documentation of the Hazardous Waste Determination.
- NSW Environment Protection Authority. (2021). Classifying waste.
- U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- The Good Scents Company. (n.d.). 6-methoxyquinoline.
- Hazardous Waste Experts. (2024). A Quick and Comprehensive Review of EPA Hazmat Classifications.
- National Academies of Sciences, Engineering, and Medicine. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press.
- Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration.
- The Acta Group. (2024). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents.
- European IPPC Bureau. (n.d.). Basic principles of waste incineration.
- Umbuzeiro, G. A., et al. (2023). Is natural better? An ecotoxicity study of anthraquinone dyes. Chemosphere.
- Bello, I., et al. (2016). Acute and Sub-Acute Toxicity Evaluation of the Methanolic Extract of Alstonia scholaris Stem Bark. Medical Sciences.
Sources
- 1. epa.ie [epa.ie]
- 2. in.gov [in.gov]
- 3. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Acute and Sub-Acute Toxicity Evaluation of the Methanolic Extract of Alstonia scholaris Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. basel.int [basel.int]
- 13. alsglobal.com [alsglobal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mpcb.gov.in [mpcb.gov.in]
A Senior Application Scientist's Guide to the Safe Handling of 6-Methoxyquinaldine
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, safety is not merely a procedural checklist; it is the bedrock of scientific integrity and innovation. 6-Methoxyquinaldine, a quinoline derivative, presents a specific set of handling challenges that demand a comprehensive and technically grounded safety protocol. This guide moves beyond mere recitation of safety data sheet (SDS) recommendations to provide a deeper, causal understanding of the necessary precautions, empowering you to work with confidence and security.
Our approach is built on a self-validating system of safety, where understanding the "why" behind each step ensures intuitive and unwavering adherence to best practices.
Hazard Profile: Understanding the Adversary
Before any handling, a thorough understanding of the hazard profile of this compound is critical. Based on data for the compound and structurally similar quinoline derivatives, the primary risks are:
-
Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation : Direct contact is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of vapors or mists may lead to respiratory irritation.[2]
It is crucial to note that as of the latest data, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound.[3] The absence of an OEL does not imply safety; rather, it necessitates a more cautious approach, treating the compound as potentially hazardous even at low concentrations and implementing stringent exposure controls.[4][5]
Key Physicochemical Properties
| Property | Value | Implication for Handling |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| Appearance | Light yellow to clear dark red liquid | [1][6] |
| Melting Point | 18 - 20 °C / 64.4 - 68 °F | May be solid or liquid at room temperature.[6] |
| Flash Point | > 110 °C / > 230 °F | Low flammability risk under standard lab conditions.[6][7] |
| Solubility | Very slightly soluble in water | [1] |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all matter. It is a nuanced decision based on the specific hazards of the chemical and the procedures being performed. The following recommendations are grounded in established safety standards and best practices for handling quinoline derivatives.
Eye and Face Protection: The First Line of Defense
-
Mandatory : Always wear chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[3][6] Standard safety glasses with side shields do not offer adequate protection from splashes.
-
Enhanced Precaution : When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to safety goggles.
Hand Protection: A Critical Barrier
Given that skin contact is a primary route of exposure, selecting the correct gloves is paramount. Not all disposable gloves offer the same level of protection against aromatic organic compounds like this compound.
-
Recommended Glove Material : Nitrile gloves are a suitable choice for incidental contact.[1][2] They provide good resistance to a range of chemicals. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered, as they offer superior protection against aromatic compounds.
-
Glove Integrity : Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving : For procedures with a higher risk of exposure, wearing two pairs of nitrile gloves is a prudent measure.
-
Proper Removal : Remove gloves without touching the outer surface with your bare skin and dispose of them immediately in the designated hazardous waste container.
Body Protection: Shielding from Contamination
-
A standard laboratory coat is required to protect against splashes.[3]
-
For procedures with a higher risk of significant splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3][6]
-
Routine Operations : For standard laboratory procedures within a fume hood, respiratory protection is typically not required.
-
Emergency Situations (e.g., Large Spills) : In the event of a significant spill outside of a fume hood, or if engineering controls fail, respiratory protection is essential. A full-facepiece respirator with an organic vapor (OV) cartridge is recommended.[6][7] NIOSH-approved cartridges for organic vapors are typically color-coded black.[7][8]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a structured workflow is essential for minimizing risk.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spills (within a fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[9][10][11]
-
Carefully scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spills (outside of a fume hood or a large volume) :
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, eliminate any ignition sources.
-
Close the doors to the affected area to contain the vapors.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
This compound and any materials contaminated with it must be treated as hazardous waste.[3][9] Under no circumstances should it be disposed of down the drain or in regular trash.[3][12]
-
Waste Segregation : Collect all waste materials (e.g., unused compound, contaminated gloves, absorbent materials, disposable labware) in a designated hazardous waste container.[13]
-
Container Selection : Use a chemically compatible container with a secure, tight-fitting lid.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13] Follow all institutional and local regulations for hazardous waste labeling.
-
Storage and Disposal : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
By integrating these detailed protocols and the scientific rationale behind them into your laboratory practices, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
References
- Fisher Scientific. (2024, February 12). Safety Data Sheet: 6-Methoxyquinoline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.
- Santa Cruz Biotechnology, Inc. (2010, December 1). 6-Methoxyquinoline Safety Data Sheet.
- Acros Organics. (2010, December 1). Safety Data Sheet: 6-Methoxyquinoline.
- Benchchem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- ISHN. (2018, May 9). 8 practices for managing chemical exposures.
- Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job.
- 3M. (n.d.). Respirator Selection | Respiratory Protection.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- RS Components. (n.d.). Respirator Filter Selection Guide.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- EHSLeaders. (2025, June 2). Back to Basics: Handling the Range of Workplace Chemical Hazards.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Rose-Hulman Institute of Technology. (n.d.). Chemical Spill Procedures. Retrieved from Rose-Hulman Institute of Technology.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
- University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Washington State University Spokane. (n.d.). Glove Selection Chart.
- PIP. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use.
- National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Back to Basics: Handling the Range of Workplace Chemical Hazards - EHSLeaders [ehsleaders.org]
- 5. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. pksafety.com [pksafety.com]
- 8. 3m.com [3m.com]
- 9. lobachemie.com [lobachemie.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
